molecular formula C26H52N2S2 B094908 N,N'-Didodecyldithiooxamide CAS No. 120-88-7

N,N'-Didodecyldithiooxamide

Cat. No.: B094908
CAS No.: 120-88-7
M. Wt: 456.8 g/mol
InChI Key: MQCQUDOKUAAVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Didodecyldithiooxamide is a useful research compound. Its molecular formula is C26H52N2S2 and its molecular weight is 456.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N'-didodecylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQUDOKUAAVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074472
Record name N,N'-Didodecyldithiooxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-88-7
Record name N1,N2-Didodecylethanedithioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Didodecyldithiooxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Didodecyldithiooxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Didodecyldithiooxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-didodecyldithiooxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DIDODECYLDITHIOOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10CR9F93BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N'-Didodecyldithiooxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N'-Didodecyldithiooxamide: Structure, Properties, and Applications

Abstract

This compound, a symmetrically substituted dithiooxamide derivative, is a specialized organic compound recognized for its potent metal-chelating properties. Characterized by a central dithiooxamide core flanked by two twelve-carbon alkyl chains, its molecular structure imparts a unique combination of lipophilicity and specific affinity for transition metals. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and spectroscopic signature. We present a validated, step-by-step synthesis protocol and explore its primary application in the selective extraction and determination of platinum group metals, particularly palladium. This document is intended for researchers, chemists, and material scientists engaged in inorganic coordination chemistry, analytical chemistry, and hydrometallurgy.

Molecular Structure and Physicochemical Properties

The functionality of this compound is fundamentally derived from its molecular architecture. The molecule consists of a central ethanedithioamide core, where two secondary amide nitrogens are each substituted with a dodecyl (C12) chain. This structure creates a powerful bidentate ligand with significant nonpolar character.

Chemical Structure

The dithiooxamide backbone, (-C(S)NH-)₂, is the active chelating moiety. The two thioamide groups can exist in a planar trans configuration, which is typical for dithiooxamides and facilitates coordination with metal ions. The long dodecyl chains render the molecule highly soluble in organic solvents and insoluble in aqueous solutions, a critical feature for its application in liquid-liquid extraction processes[1].

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The key physical and chemical identifiers for this compound are summarized below. This data is essential for material characterization, quality control, and safety assessments.

PropertyValueReference
IUPAC Name N1,N2-Didodecylethanebis(thioamide)[2]
CAS Number 120-88-7[3]
Molecular Formula C₂₆H₅₂N₂S₂[3][4][5]
Molecular Weight 456.83 g/mol [3][4][6]
Appearance Yellow solid[4][7]
Melting Point 52-53°C[3][4][6]
Boiling Point 530.3°C at 760 mmHg[3][6]
Density 0.941 g/cm³[3][6]
Solubility Insoluble in water (1.4E-6 g/L at 25°C)[1]
Vapor Pressure 2.5E-11 mmHg at 25°C[3][6]
Predicted Spectroscopic Profile

While specific spectral data is not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are invaluable for structural confirmation post-synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be dominated by signals from the two equivalent dodecyl chains. Key predicted signals include:

    • A triplet signal around 0.8-0.9 ppm, integrating to 6H, corresponding to the terminal methyl (-CH₃) groups.

    • A broad multiplet between 1.2-1.6 ppm, integrating to approximately 40H, representing the bulk of the methylene (-CH₂-) groups in the alkyl chains.

    • A signal around 3.4-3.6 ppm, likely a quartet or multiplet, integrating to 4H, for the methylene groups directly attached to the nitrogen atoms (-NH-CH₂ -).

    • A broad singlet in the 7.5-8.5 ppm region, integrating to 2H, corresponding to the two thioamide protons (-NH -). The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of the different carbon environments:

    • A signal for the terminal methyl carbons around 14 ppm.

    • A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.

    • A signal around 45-50 ppm for the methylene carbons adjacent to the nitrogen atoms.

    • A significantly downfield signal around 180-190 ppm for the thiocarbonyl (C=S) carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • A sharp to moderately broad peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary thioamide.

    • Multiple sharp peaks between 2850-2960 cm⁻¹ due to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups.

    • A strong band in the 1500-1550 cm⁻¹ region, often referred to as the "thioamide II" band, which has significant C-N stretching character.

    • A band in the 1200-1250 cm⁻¹ region ("thioamide I" band), with contributions from C=S stretching and N-H bending.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 456.8. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₆H₅₂N₂S₂. Common fragmentation patterns would involve cleavage of the alkyl chains.

Synthesis Protocol

This compound can be reliably synthesized via the reaction of dithiooxamide with dodecylamine. The following protocol is adapted from established procedures and provides a clear, reproducible method.[2]

Synthesis Workflow

The synthesis is a multi-step, one-pot process involving the initial formation of a reaction intermediate followed by the addition of the primary amine, pH adjustment, and product isolation.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

Materials:

  • Dithiooxamide (2.4 g, 0.02 mol)

  • Aniline (1.8 g, 0.02 mol)

  • Dodecylamine (3.7 g, 0.02 mol)

  • Methanol (40 ml)

  • 37% Aqueous HCl

  • Deionized Water

  • 100 ml round-bottomed flask, magnetic stirrer, heating bath, filtration apparatus

Procedure:

  • Reaction Setup: To a 100 ml round-bottomed flask equipped with a magnetic stirrer, add dithiooxamide (2.4 g), aniline (1.8 g), and methanol (40 ml).[2]

  • Initial Heating: Stir the solution and heat it to 35°C for 30 minutes. The aniline acts as a reaction facilitator.[2]

  • Amine Addition: Add the reactive amine, dodecylamine (3.7 g), to the solution.[2]

  • Main Reaction: Continue stirring the solution for an additional 3 hours at 35°C to ensure the reaction goes to completion.[2]

  • Cooling and Acidification: Cool the crude reaction mixture to room temperature (approx. 25°C). Carefully adjust the acidity to a pH of about 2 by the dropwise addition of 37% aqueous HCl. This step is crucial for precipitating the product and neutralizing any unreacted amines.[2]

  • Product Isolation: Collect the resulting precipitate by filtration. Wash the solid with a small amount of cold methanol to remove soluble impurities.[2]

  • Drying: Dry the collected solid to afford the final product, this compound.[2]

Applications in Selective Metal Extraction

The primary and most valuable application of this compound is as a highly selective extractant for certain transition metals, particularly platinum-group metals (PGMs) like palladium and platinum, as well as copper.[3][8]

Mechanism of Chelation

The dithiooxamide moiety functions as a bidentate chelating ligand, coordinating to metal ions through its sulfur and nitrogen atoms. The two thioamide groups can deprotonate under appropriate pH conditions to form a stable, neutral five-membered chelate ring with a divalent metal ion (M²⁺). This charge neutralization and the formation of a sterically shielded, lipophilic complex are the driving forces for the extraction of the metal ion from an aqueous phase into an immiscible organic phase.

G N1 N H1 H N1->H1 R1 R N1->R1 C1 C C1->N1 S1 S C1->S1 C2 C C1->C2 N2 N H2 H N2->H2 R2 R N2->R2 C2->N2 S2 S C2->S2 M Pd²⁺ M->N1 M->S1 M->N2 M->S2

Caption: Chelation of a Palladium(II) ion by two molecules of this compound.

Representative Protocol for Palladium(II) Extraction

This protocol outlines a standard liquid-liquid extraction procedure for selectively removing Pd(II) ions from an acidic aqueous solution.

Objective: To demonstrate the selective extraction of Palladium(II) from an aqueous solution containing other metal ions.

Materials:

  • Organic Phase: 0.01 M solution of this compound in an organic solvent (e.g., chloroform or toluene).

  • Aqueous Phase: A synthetic aqueous solution containing 100 ppm Pd(II) in 0.1 M HCl, potentially with other metal ions like Ni(II), Cu(II), or Fe(III) for selectivity studies.

  • Separatory funnels, vortex mixer, ICP-OES or AAS for metal analysis.

Procedure:

  • Phase Contact: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the organic phase and the aqueous phase.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure intimate contact and allow the chelation and phase transfer to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. The organic phase, now containing the Pd-ligand complex, will often develop a distinct color.

  • Sample Collection: Carefully drain the lower (aqueous) phase into a collection beaker. Drain the upper (organic) phase into a separate beaker.

  • Analysis: Analyze the metal ion concentration remaining in the aqueous phase using ICP-OES or a similar technique. The concentration of palladium in the organic phase can be determined by difference or by back-extraction into a stripping solution (e.g., concentrated acid or a solution of a competing ligand).

  • Calculate Efficiency: The extraction efficiency (%E) can be calculated as: %E = ([Pd]initial - [Pd]final) / [Pd]initial * 100

Safety and Handling

This compound requires careful handling due to its irritant properties. Adherence to standard laboratory safety protocols is mandatory.

Safety AspectInformationReference
Hazard Statements R36/37/38: Irritating to eyes, respiratory system, and skin.[3][7][9]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37: Wear suitable protective clothing and gloves.[3][7]
Toxicity LD50 (mouse, intraperitoneal): 100 mg/kg[4]
Storage Store in a cool, dry place at 2-8°C.[1][3][4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. Work in a well-ventilated area or a chemical fume hood.[3][7]

Conclusion

This compound stands out as a highly effective and selective ligand for hydrometallurgical and analytical applications. Its well-defined structure, characterized by a lipophilic exterior and a potent metal-binding core, makes it ideally suited for the solvent extraction of valuable metals like palladium. The synthesis is straightforward, and its properties are well-documented. For researchers in drug development, while not a direct therapeutic agent, its utility in removing heavy metal contaminants or in the synthesis of metal-containing complexes could be of significant interest. Future research may focus on immobilizing this ligand onto solid supports to create reusable extraction resins, further enhancing its industrial and environmental applicability.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • ChemBK. (2024). N,N'-Bis(dodecyl)dithiooxamide. Retrieved from ChemBK.com. [Link]

  • ChemBK. (2024). n,n'-didodecyldithio-oxamid. Retrieved from ChemBK.com. [Link]

  • Home Sunshine Pharma. (n.d.). N,N'-DIDODECYL DITHIOOXAMIDE CAS 120-88-7. Retrieved from homesunshinepharma.com. [Link]

  • PubChemLite. (n.d.). This compound (C26H52N2S2). Retrieved from pubchemlite.com. [Link]

  • Aversa, M. C., et al. (1997). Long chain secondary dithiooxamides as ligands for the synthesis of platinum(II) metallomesogens. Inorganica Chimica Acta, 256(2), 235-241. [Link]

  • K-REx. (n.d.). Dithiooxamide as an analytical reagent. Retrieved from K-REx, Kansas State University. [Link]

  • Synthesis and Characterization of Dithiooxamidate-Bridged Polynuclear Ni Complexes. (2023). Molecules, 28(3), 1148. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Didodecyldithiooxamide, a symmetrically substituted dithiooxamide, is a molecule of significant interest in various fields of chemical and materials science. Its unique structure, featuring a central dithiooxamide core flanked by two long alkyl chains, imparts properties that make it a valuable building block in supramolecular chemistry, a ligand in coordination chemistry, and a potential component in the development of novel materials. The dithiooxamide moiety is known for its strong chelating ability with various metal ions, while the dodecyl chains provide solubility in nonpolar organic solvents and can drive self-assembly processes. This guide provides a comprehensive overview of a reliable synthesis route for this compound, delving into the reaction mechanism, a detailed experimental protocol, and purification techniques.

Reaction Overview: Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between dithiooxamide (also known as rubeanic acid) and dodecylamine. This reaction proceeds via the attack of the nucleophilic amine on the electrophilic carbon atoms of the thiocarbonyl groups in dithiooxamide.

Reaction Scheme

G cluster_0 Reaction Scheme Dithiooxamide Dithiooxamide Product This compound Dithiooxamide->Product + Dodecylamine 2 x Dodecylamine Dodecylamine->Product +

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insights

The synthesis of this compound from dithiooxamide and dodecylamine is a classic example of a nucleophilic acyl substitution reaction at a thiocarbonyl carbon. The reaction mechanism can be understood through the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of dodecylamine on one of the electrophilic thiocarbonyl carbons of dithiooxamide. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond.

  • Tetrahedral Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate. In this intermediate, the carbon atom that was part of the thiocarbonyl group is now bonded to four other atoms: the original nitrogen and sulfur atoms of the dithiooxamide backbone, the newly attached nitrogen from the dodecylamine, and the other thiocarbonyl group.

  • Proton Transfer: A proton transfer likely occurs, where a proton is transferred from the newly added, positively charged nitrogen to a more basic site, such as another amine molecule or the solvent.

  • Elimination of Ammonia: The tetrahedral intermediate is unstable and collapses. The carbon-sulfur double bond is reformed, and a molecule of ammonia (or an ammonium ion after protonation) is eliminated as a leaving group.

  • Second Nucleophilic Attack: The process is then repeated on the second thiocarbonyl group with another molecule of dodecylamine, leading to the formation of the symmetrically disubstituted product, this compound.

The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction. The use of a moderate temperature helps to overcome the activation energy of the reaction without promoting side reactions.

G cluster_workflow Synthesis Workflow A Reactant Mixing (Dithiooxamide & Dodecylamine in Solvent) B Heating & Stirring (Reaction Promotion) A->B C Cooling & Precipitation (Crude Product Formation) B->C D Filtration (Isolation of Crude Product) C->D E Washing (Removal of Soluble Impurities) D->E F Drying (Removal of Solvent) E->F G Recrystallization (Final Purification) F->G H Characterization (Purity & Identity Confirmation) G->H

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Dithiooxamide (Rubeanic acid)

  • Dodecylamine

  • Methanol (reagent grade)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2.4 g (0.02 mol) of dithiooxamide and 7.4 g (0.04 mol) of dodecylamine.

  • Solvent Addition: Add 50 mL of methanol to the flask.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 65 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. As the solution cools, the this compound product will precipitate out as a yellow solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter paper with two portions of cold methanol (20 mL each) to remove any unreacted starting materials and soluble impurities.

  • Drying: Transfer the yellow solid to a watch glass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification

For most applications, the product obtained after washing is of sufficient purity. However, for applications requiring very high purity, recrystallization can be performed.

Recrystallization Procedure:

  • Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in a beaker.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization and Data Summary

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValueSource(s)
Molecular Formula C₂₆H₅₂N₂S₂[1][2]
Molecular Weight 456.83 g/mol [1]
Appearance Yellow solid[2][3]
Melting Point 52-53 °C[1][3]
Solubility Soluble in hot ethanol, chloroform; Insoluble in water
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching, C-H stretching, and C=S stretching would be expected.
¹H NMR (CDCl₃, ppm) Characteristic peaks for the alkyl chain protons and the N-H proton would be observed.
¹³C NMR (CDCl₃, ppm) Characteristic peaks for the alkyl chain carbons and the thiocarbonyl carbon would be observed.

Note: Specific spectroscopic data should be acquired and interpreted for each synthesized batch to confirm the structure and purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dithiooxamide is harmful if swallowed and causes skin and eye irritation.

  • Dodecylamine is corrosive and can cause severe skin burns and eye damage.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

The synthesis of this compound via the reaction of dithiooxamide and dodecylamine is a robust and straightforward procedure suitable for laboratory-scale preparation. Understanding the underlying nucleophilic substitution mechanism allows for the rational control of reaction conditions to achieve a good yield of the desired product. Proper purification techniques, such as recrystallization, can be employed to obtain high-purity material for various research and development applications. The characterization data provided serves as a benchmark for confirming the successful synthesis of this versatile molecule.

References

  • Home Sunshine Pharma. n,n'-didodecyl dithiooxamide cas 120-88-7. Available from: [Link]

  • Hurd, R. N.; DeLaMater, G. The Chemistry of Dithiooxamides. Chem. Rev.1961, 61 (1), 45–86.
  • ChemBK. N,N'-Bis(dodecyl)dithiooxamide. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N,N'-Didodecyldithiooxamide: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the key physical properties of N,N'-Didodecyldithiooxamide, focusing on its melting point and solubility profile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with theoretical insights and provides robust experimental protocols for in-house validation.

Introduction to this compound

This compound is a dialkylated derivative of dithiooxamide. The core dithiooxamide structure is known for its chelating properties, while the two long dodecyl (C12) alkyl chains impart significant lipophilicity to the molecule. This unique combination of a polar, metal-binding core and nonpolar aliphatic chains suggests its potential utility in coordination chemistry, materials science, and as a lipophilic ligand in various chemical systems. A thorough understanding of its physical properties is the foundation for its application and development.

Melting Point of this compound

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is sharp, occurring over a narrow temperature range. Impurities typically lead to a depression and broadening of the melting point range.

Reported Melting Point

The reported melting point for this compound is 52-53°C . This value serves as a benchmark for sample identification and purity assessment.

Property Value
Melting Point52-53°C
AppearanceYellow Solid
Experimental Protocol for Melting Point Determination

To ensure the integrity of experimental results, the melting point of a synthesized or procured batch of this compound should be verified. The capillary method is a standard and reliable technique.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a controllable heating rate and a viewing lens.

    • Insert the capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Begin heating the apparatus at a rapid rate to quickly approach the expected melting point (e.g., up to ~45°C).

    • Decrease the heating rate to 1-2°C per minute as the temperature nears the expected melting point. A slow heating rate is crucial for an accurate determination.[1]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted.

    • The melting point range is reported as T1 - T2. For a pure sample, this range should be narrow and fall within the expected 52-53°C.

Causality in Experimental Choices: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[1] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~10°C below MP C->D E Slow Heat Rate (1-2°C/min) D->E F Record T1 (First Liquid Drop) E->F G Record T2 (Completely Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Solubility Profile of this compound

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

  • Non-Polar Character: this compound possesses two long C12 alkyl chains. These chains are highly non-polar and will dominate the solubility behavior of the molecule. This significant hydrophobic character suggests that the compound will be readily soluble in non-polar organic solvents where van der Waals forces are the primary mode of intermolecular interaction.

  • Polar Character: The central dithiooxamide core contains polar carbon-nitrogen and carbon-sulfur bonds. However, the influence of this small polar region is likely to be overshadowed by the large, non-polar alkyl groups.

Predicted Solubility:

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe non-polar nature of the solvent effectively solvates the long dodecyl chains.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents have a moderate polarity and can interact with the dithiooxamide core while also solvating the alkyl chains.
Polar Protic Ethanol, MethanolLow to ModerateThe polarity of the hydroxyl group and its hydrogen-bonding capability are less compatible with the large non-polar structure.
Highly Polar WaterInsolubleThe extreme polarity and strong hydrogen-bonding network of water cannot overcome the energy required to solvate the large, non-polar molecule.
Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The shake-flask method followed by gravimetric analysis is a robust and straightforward technique.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated solution is determined.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different test solvent. "Excess" means that a visible amount of undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., a 25°C water bath) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment until the excess solid has settled.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. This prevents precipitation due to temperature changes. It is critical not to disturb the undissolved solid.

  • Gravimetric Analysis:

    • Dispense the aliquot of the saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point to avoid degradation.

    • Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

  • Calculation:

    • Mass of dissolved solid (g): (Final weight of dish + residue) - (Initial weight of empty dish)

    • Solubility (g/L): (Mass of dissolved solid) / (Volume of aliquot taken)

Self-Validation: The protocol's trustworthiness is enhanced by ensuring that a true equilibrium is reached. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the calculated solubility is consistent.

Solubility_Workflow cluster_prep Equilibrium Preparation cluster_analysis Analysis A Add Excess Solute to Known Volume of Solvent B Seal and Agitate at Constant Temp (e.g., 24-48h) A->B C Allow Excess Solid to Settle B->C D Withdraw Known Volume of Clear Supernatant C->D E Transfer to Pre-Weighed Evaporating Dish D->E F Evaporate Solvent (Low Heat/Vacuum) E->F G Weigh Dish with Dried Residue F->G H Calculate Solubility (g/L) G->H

Caption: Workflow for Solubility Determination.

Conclusion

This guide provides the essential physical properties of this compound, including its established melting point of 52-53°C and a theoretically derived solubility profile. The provided experimental protocols are designed to empower researchers to rigorously verify these properties and generate precise, quantitative solubility data in various organic solvents. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is indispensable for the successful application of this compound in research and development.

References

  • University of Calgary. (n.d.). Melting Point. Organic Laboratory Techniques. Retrieved from [Link]

  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

N,N'-Didodecyldithiooxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N'-Didodecyldithiooxamide: Synthesis, Properties, and Strategic Relevance in Medicinal Chemistry

Introduction

This compound is a symmetrically substituted dithioamide characterized by a central ethanedithioamide core flanked by two twelve-carbon alkyl (dodecyl) chains. While not a therapeutic agent itself, this molecule serves as an exemplary case study for understanding a class of compounds with significant, often underutilized, potential in materials science and drug development. Its primary role is that of a chemical intermediate, a building block for more complex molecular architectures.[1][2]

For researchers, scientists, and drug development professionals, the strategic value of this compound lies not in its direct biological activity, but in the unique physicochemical properties imparted by its constituent functional groups: the dithiooxamide core and the long aliphatic chains. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and explores the broader, high-value applications of its core thioamide chemistry in modern medicinal science.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, weight, and physical state. These core attributes are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₆H₅₂N₂S₂[3]
Molecular Weight 456.83 g/mol [2]
CAS Number 120-88-7[2]
Appearance Yellow solid[2]
Melting Point 52-53°C[2]
Recommended Storage 2-8°C[3]
Synonyms N,N'-Bis(dodecyl)dithiooxamide, N1,N2-Didodecylethanebis(thioamide)[2]

Structurally, the molecule's properties are a composite of its two distinct regions. The long dodecyl chains render the molecule highly lipophilic and largely insoluble in aqueous media. This characteristic is crucial for its potential use in organic electronics, as a ligand in organometallic chemistry, or for applications requiring self-assembly in non-polar environments.

The central dithiooxamide group is the site of chemical reactivity. As a sulfur analog of oxamide, it is known to be a powerful chelating agent for various metal ions, including copper, nickel, and cobalt.[4] This coordination chemistry is a foundational property of the parent compound, dithiooxamide (also known as rubeanic acid), and is retained in its N,N'-disubstituted derivatives.[4][5]

Part 2: Synthesis and Experimental Protocols

The synthesis of N,N'-disubstituted dithiooxamides can be achieved through several methods, most commonly via the reaction of a primary amine with dithiooxamide or by thionation of the corresponding N,N'-disubstituted oxamide.[6][7] The following protocol details a direct and efficient laboratory-scale synthesis.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of N,N'-disubstituted dithiooxamides.

Objective: To synthesize this compound from dithiooxamide and dodecylamine.

Materials:

  • Dithiooxamide (C₂H₄N₂S₂)

  • Dodecylamine (C₁₂H₂₇N)

  • Methanol (CH₃OH)

  • Hydrochloric Acid (HCl), 37% aqueous solution

  • Round-bottomed flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating bath

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer, add dithiooxamide (0.02 mol, 2.4 g) and 40 mL of methanol.

    • Causality: Methanol serves as a suitable solvent that can dissolve the reactants to a sufficient degree to allow the reaction to proceed.

  • Initial Heating: Begin stirring the solution and heat it to 35°C using a water bath. Maintain this temperature for 30 minutes.

    • Causality: Gentle heating increases the rate of reaction without causing significant solvent evaporation or decomposition of the reactants.

  • Addition of Amine: Add dodecylamine (0.02 mol, 3.7 g) to the reaction mixture.

    • Causality: Dodecylamine is the nucleophile that will displace the amino groups on the dithiooxamide core in a substitution reaction. Using an equimolar amount ensures the reaction proceeds to the desired disubstituted product.

  • Reaction Period: Continue stirring the solution at 35°C for an additional 3 hours.

    • Causality: This time period allows the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature (approx. 25°C). Slowly add 37% aqueous HCl to adjust the pH to approximately 2.

    • Causality: The product, this compound, is insoluble in the acidic aqueous methanol. This step causes the product to precipitate out of the solution, separating it from unreacted starting materials and soluble byproducts.

  • Isolation and Purification: Collect the yellow precipitate by filtration. Wash the solid with a small amount of methanol to remove any remaining impurities.

  • Drying: Dry the purified product to obtain this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants DTO Dithiooxamide in Methanol Mix Combine & Heat (35°C, 3.5 hrs) DTO->Mix DDA Dodecylamine DDA->Mix Cool Cool to 25°C Mix->Cool Acidify Acidify with HCl (pH ~2) Cool->Acidify Filter Filter & Wash Acidify->Filter Product This compound (Yellow Solid) Filter->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Strategic Relevance in Drug Development

While this compound is a chemical intermediate, its core functional group—the thioamide—is a powerful and versatile tool in medicinal chemistry.[8] Understanding its properties provides drug development professionals with a strategic advantage in lead optimization and the design of novel therapeutics. The thioamide moiety offers unique bioisosteric replacement strategies for the ubiquitous amide bond.[9][10]

The Thioamide as a Superior Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of drug design. The thioamide is a fascinating isostere of the amide bond, sharing a similar planar geometry but with distinct and often beneficial differences.[10]

  • Modulated Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[8] This subtle change can dramatically alter drug-target interactions, potentially improving binding affinity or selectivity.

  • Enhanced Lipophilicity and Permeability: The substitution of oxygen with the larger, more polarizable sulfur atom increases lipophilicity. This modification can significantly improve a drug candidate's ability to cross cellular membranes, a critical factor for bioavailability.[10] Studies have shown that a single amide-to-thioamide substitution can improve the permeability and bioavailability of macrocyclic peptides.[11]

  • Increased Metabolic Stability: The amide bond is a primary target for enzymatic hydrolysis by proteases. The thioamide bond is significantly more resistant to such cleavage, offering a straightforward strategy to increase the metabolic stability and in vivo half-life of peptide-based drugs.[12]

  • Conformational Control: The introduction of a thioamide can impose conformational restraints on a molecule, locking it into a more bioactive shape and improving target affinity.[13]

Caption: Bioisosteric replacement of an amide with a thioamide.

Applications in Approved Therapeutics

The value of the thioamide group is not merely theoretical. Several FDA-approved drugs incorporate this moiety, demonstrating its clinical utility. For example, the second-line anti-tuberculosis agents Ethionamide and Prothionamide are thioamide-containing prodrugs.[8] Their mechanism relies on the thioamide group's unique reactivity within the target pathogen.

Conclusion

This compound, with its molecular formula C₂₆H₅₂N₂S₂, stands as a valuable model compound. While its direct application is as a chemical intermediate, a deep dive into its structure and synthesis provides critical insights for the drug development professional. The true value lies in understanding the strategic potential of its dithioamide core. The thioamide functional group is a proven tool in medicinal chemistry for overcoming common challenges in drug design, including poor permeability, metabolic instability, and suboptimal target engagement. By leveraging the unique properties of the thioamide as a bioisostere for the amide bond, researchers can effectively fine-tune the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. Therefore, a thorough understanding of molecules like this compound is essential for innovation in modern drug discovery.

References

  • CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google P
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. (URL: [Link])

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). National Center for Biotechnology Information. (URL: [Link])

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. (URL: [Link])

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development - PMC. National Center for Biotechnology Information. (URL: [Link])

  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (URL: [Link])

  • Dithiooxamide - Chem-Impex. (URL: [Link])

  • Dithiooxamide - Grokipedia. (URL: [Link])

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. (URL: [Link])

  • Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis scheme for the preparation of dithiooxamide derivatives. - ResearchGate. (URL: [Link])

  • Hurd, R. N., et al. Preparation of Dithiooxamide Derivatives. The Journal of Organic Chemistry. (URL: [Link])

Sources

N,N'-Didodecyldithiooxamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N,N'-Didodecyldithiooxamide

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 120-88-7). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this compound. The focus is on understanding the inherent risks and implementing robust control measures to ensure a safe working environment.

Compound Profile and Scientific Context

This compound is an organic sulfur compound characterized by a dithiooxamide core with two dodecyl chains.[1] Its molecular structure imparts specific physical and chemical properties that are relevant to its applications and handling requirements.

1.1. Chemical and Physical Properties

The compound is a yellow solid at room temperature with a melting point between 52-53°C.[1][2] Understanding these properties is fundamental to its safe storage and handling. For instance, its solid nature at room temperature means that the primary exposure risk during handling is through inhalation of dust or direct skin/eye contact with the powder.

PropertyValueSource
CAS Number 120-88-7[1][2][3]
Molecular Formula C26H52N2S2[1][2]
Molecular Weight 456.83 g/mol [1][2]
Appearance Yellow solid[2][3]
Melting Point 52-53°C[1][2]
Boiling Point 530.3°C at 760 mmHg[1][3]
Density 0.941 g/cm³[1][3]
Flash Point 274.5°C[1][3]
Storage Temperature 2-8°C[1][2][4]

1.2. Industrial and Research Applications

This compound and related compounds are utilized in diverse applications, including as analytical reagents for precious metals like platinum and palladium, and as potential antioxidants, herbicides, or sterilizing agents.[5] Notably, it has been investigated in the search for new anti-tuberculosis drugs, making it a compound of interest in pharmaceutical research.[4][5] This context underscores the importance of safe handling practices to protect researchers engaged in developing potentially life-saving therapeutics.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards are associated with irritation and acute toxicity.

2.1. GHS Classification and Hazard Statements

Based on available data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed. [4]

  • H315/H316: Causes skin irritation / mild skin irritation. [4]

  • H319/H320: Causes serious eye irritation / eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

The signal word associated with these classifications is "Warning".[4] The R-phrases R36/37/38 (Irritating to eyes, respiratory system and skin) also apply.[1][2][3]

2.2. Toxicological Profile

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4] Animal studies on the parent compound, dithiooxamide, indicate that ingestion of less than 150 grams could be harmful or produce serious health damage in humans.[6]

  • Dermal and Eye Irritation: Direct contact with the solid powder can cause skin and serious eye irritation.[1][4][6] Pre-existing skin conditions like dermatitis may be accentuated by exposure.[6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][4][6]

  • LD50: An intraperitoneal LD50 of 100 mg/kg has been reported in mice.[2]

2.3. Chemical Reactivity and Stability

The compound is stable under normal laboratory and recommended storage conditions.[7][8] However, it should be considered incompatible with strong oxidizing agents.[7][8] Hazardous decomposition products under fire conditions can include toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[7][8]

Principles of Safe Handling: A Hierarchy of Controls

To mitigate the risks associated with this compound, a multi-layered approach based on the hierarchy of controls should be implemented. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for handling this compound.

3.1. Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a suitably ventilated enclosure.[9][10] Ensure that eyewash stations and safety showers are located close to the workstation.[8][11]

3.2. Administrative Controls

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[12][14]

3.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, that comply with EN 374 standards.[9][14] Gloves must be inspected before use and replaced immediately if signs of degradation appear.[9]

  • Skin and Body Protection: Wear a long-sleeved laboratory coat.[11] For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved N95 (US) or P1 (EN 143) particulate respirator should be used.[10]

Standard Operating Procedures (SOPs)

4.1. Weighing and Transferring Protocol

This protocol outlines the essential steps for safely handling the solid compound.

G start Start: Prepare for Handling prep_ppe 1. Don appropriate PPE (Goggles, Lab Coat, Gloves) start->prep_ppe prep_workstation 2. Verify fume hood is operational and prepare work surface. prep_ppe->prep_workstation weigh 3. Carefully weigh compound on a tared weigh boat inside the hood. prep_workstation->weigh transfer 4. Transfer powder to reaction vessel using a spatula. Avoid generating dust. weigh->transfer clean_tools 5. Decontaminate spatula and weigh boat with an appropriate solvent (e.g., ethanol). transfer->clean_tools clean_area 6. Wipe down the work surface in the hood. clean_tools->clean_area dispose_waste 7. Dispose of contaminated wipes and PPE in designated solid hazardous waste container. clean_area->dispose_waste wash 8. Remove PPE and wash hands thoroughly. dispose_waste->wash finish End: Procedure Complete wash->finish

Caption: Standard workflow for weighing and transferring solid this compound.

4.2. Storage

  • Store the compound in a tightly sealed container.[7][9][11]

  • Keep in a cool, dry, and well-ventilated area.[7][9][11]

  • The recommended storage temperature is between 2-8°C.[1][4]

  • Store away from incompatible materials, particularly strong oxidizing agents.[7]

Emergency Response Protocols

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

5.1. Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation persists, consult a physician.[11]

  • Inhalation: Move the victim to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9] Seek medical attention if symptoms occur.[11]

  • Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9]

5.2. Spill Response

The response to a spill depends on its scale. For any large spill, or if you feel uncomfortable with the cleanup, evacuate the area and contact your institution's emergency response team.

G spill Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate assess Assess spill size (while wearing PPE). evacuate->assess small_spill Small Spill (<5g, contained) assess->small_spill Small large_spill Large Spill (>5g or widespread) assess->large_spill Large cleanup Gently sweep up material. Avoid creating dust. Place in a sealed container for disposal. small_spill->cleanup secure_area Secure the area. Prevent entry. large_spill->secure_area decontaminate Clean spill area with soap and water. cleanup->decontaminate contact_ehs Contact Institutional EHS/ Emergency Response. secure_area->contact_ehs

Caption: Decision tree for responding to a spill of this compound.

Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems.[9]

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.[9][10]

  • Packaging: Contaminated packaging should be triple-rinsed (if appropriate) or punctured to render it unusable for other purposes before disposal.[9]

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

References

  • N,N'-Bis(dodecyl)dithiooxamide - ChemBK. (n.d.). Retrieved from [Link]

  • n,n'-didodecyl dithiooxamide cas 120-88-7 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

  • Material safety data sheet - dithiooxamide 98% ar. (n.d.). Retrieved from [Link]

  • Dithiooxamide Safety Data Sheet | CAS: 79-40-3. NextSDS. (n.d.). Retrieved from [Link]

  • N,N'-dialkyl dithiooxamide as well as preparation method and application thereof. (2014). Google Patents.

Sources

Commercial suppliers of N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Qualification of N,N'-Didodecyldithiooxamide for Research & Development

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for identifying, vetting, and qualifying commercial suppliers of this compound (CAS No. 120-88-7). Moving beyond a simple vendor list, this document establishes a rigorous, field-proven methodology to ensure the procurement of high-quality material, a critical prerequisite for reproducible and reliable experimental outcomes.

Introduction: The Scientific Imperative for High-Purity this compound

This compound is a symmetrical organic compound characterized by a dithiooxamide core flanked by two dodecyl (C12) aliphatic chains. Its molecular structure lends itself to applications as a metal complexing or chelating agent and as an intermediate in various chemical syntheses.[1][2] In the context of research and drug development, the purity and consistency of such a starting material are paramount. Impurities can lead to unpredictable side reactions, altered biological activity, and a lack of reproducibility, ultimately jeopardizing project timelines and budgets.

This guide is therefore structured to address the complete sourcing lifecycle: from identifying potential vendors to implementing a self-validating in-house quality control protocol.

Part 1: The Commercial Supplier Landscape

The market for this compound is primarily composed of fine chemical manufacturers and distributors, with a significant concentration of suppliers based in Asia. These companies cater to a global client base that includes major pharmaceutical corporations, research universities, and chemical catalog companies.[3] Initial identification reveals several key players who list the compound in their portfolios.

It is crucial to differentiate between manufacturers and traders/distributors. While manufacturers have direct control over the synthesis and purification processes, traders offer a broader catalog by sourcing from various producers. Both models have advantages, but direct engagement with a manufacturer can often provide deeper technical support and better lot-to-lot consistency. Some suppliers, like Henan Newblue Chemical Co., Ltd., highlight established relationships with major scientific companies and possess ISO certification, which can serve as an initial positive indicator.[4]

The following table summarizes publicly available data from a selection of commercial suppliers.

SupplierStated PurityLocation (Region)Notes
J&K Scientific97%Global DistributorProvides detailed safety and handling information.[5]
HANGZHOU LEAP CHEM CO., LTD.Not explicitly statedChinaTrader with a broad catalog of rare and innovative chemicals.[3]
HENAN NEW BLUE CHEMICAL CO.,LTD98%ChinaNotes ISO certification and relationships with major scientific firms.[4]
Hebei Nengqian Chemical99%ChinaClaims to be a manufacturer with high quality and competitive pricing.[1]
Hangzhou Keyingchem Co., Ltd.98% minChinaEmphasizes sourcing from quality suppliers across China.[2]
Home Sunshine Pharma≥99.00%ChinaProvides physical and chemical properties.[6]

Part 2: A Framework for Rigorous Supplier Qualification

Identifying a potential supplier is merely the first step. For any scientist, the subsequent qualification process is non-negotiable. This process ensures that the material received matches the specifications required for the intended application. The following workflow provides a robust system for vetting and validation.

cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Decision A Identify Potential Suppliers (e.g., J&K Scientific, Leap Chem) B Request Critical Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Contact C Scrutinize Documentation (Purity, Methods, Lot #) B->C Review D Procure Sample or Small Quantity Order C->D Proceed if docs are valid E Perform In-House QC Protocol (See Protocol 2.1) D->E Analyze F Compare Experimental Data vs. Supplier CoA E->F Evaluate G Data Concordant? F->G H Approve Supplier for Large-Scale Purchase G->H Yes I Reject Supplier or Request New Lot G->I No

Caption: Supplier Qualification Workflow Diagram.

The Self-Validating System: In-House QC Protocol

Trust in a supplier is built upon verifiable data. The following protocol is designed to be a self-validating system, allowing any reasonably equipped laboratory to confirm the identity, purity, and integrity of a procured batch of this compound.

Protocol 2.1: Quality Control Analysis of this compound

1. Documentation and Sample Handling: a. Upon receipt, log the supplier name, lot number, and date. b. Visually inspect the material. Per supplier descriptions, it should be a yellow solid.[4][6] Note any discoloration or heterogeneity. c. Store the material as recommended, typically at 2-8°C in a dry, dark, and ventilated place.[2][5]

2. Melting Point Determination: a. Rationale: The melting point is a rapid and effective indicator of purity. Impurities typically depress and broaden the melting range. b. Procedure: i. Calibrate a melting point apparatus using certified standards. ii. Load a small, finely ground sample of the compound into a capillary tube. iii. Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point. iv. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. c. Acceptance Criteria: The observed range should be narrow (e.g., ≤ 2°C) and fall within the reported literature values of 50-53°C.[4][5]

3. Purity Assessment by High-Performance Liquid Chromatography (HPLC): a. Rationale: HPLC is a quantitative technique that separates the main compound from any impurities. This provides a precise purity value (often expressed as % area). b. Procedure: i. System: An HPLC system with a UV detector. ii. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). iii. Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 90:10 v/v). iv. Flow Rate: 1.0 mL/min. v. Detection Wavelength: Scan for an optimal wavelength; start with 254 nm. vi. Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. vii. Injection: Inject 10 µL and run the analysis for a sufficient time (e.g., 15 minutes) to allow for the elution of any late-eluting impurities. c. Acceptance Criteria: The purity, calculated from the peak area percentage, should be ≥ 97% and align with the supplier's CoA value.[5]

4. Structural Confirmation by Mass Spectrometry (MS): a. Rationale: MS confirms the molecular weight of the compound, verifying its fundamental identity. b. Procedure: i. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). ii. Infuse the sample into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI). iii. Acquire the mass spectrum in positive ion mode. c. Acceptance Criteria: The observed mass should correspond to the expected molecular weight of this compound (C26H52N2S2), which is 456.83 g/mol .[4][7] Look for the [M+H]+ ion at approximately m/z 457.8.

Part 3: Technical Data Summary and Safety Protocols

Successful research requires not only high-quality reagents but also safe handling practices. The information below is synthesized from multiple supplier data sheets.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 120-88-7[3][4][5]
Molecular Formula C26H52N2S2[3][5][7]
Molecular Weight ~456.84 g/mol [5][7]
Appearance Yellow solid[4][6]
Melting Point 50-53 °C[3][4][5]
Boiling Point 530.3 °C at 760 mmHg[3][6]
Density ~0.941 g/cm³[3][6]
Handling and Safety

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: According to available SDS information, the compound may be harmful if swallowed (H302), and may cause skin (H316), eye (H320), and respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, with a recommended temperature of 2-8°C.[2][5]

  • Spill & First Aid: In case of a spill, sweep up the solid material, place it in a bag for waste disposal, and avoid creating dust.[8] For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.[8]

Conclusion

The procurement of this compound for scientific applications, particularly in the highly regulated field of drug development, necessitates a methodical and evidence-based approach. Relying solely on a supplier's documentation is insufficient. The most reliable path to ensuring material quality is to establish a partnership with a reputable supplier and verify their product through an independent, in-house analytical validation program as detailed in this guide. By integrating this workflow, researchers can mitigate risks associated with reagent variability, enhance the integrity of their experimental data, and build a foundation of trust and reproducibility in their work.

References

  • HENAN NEW BLUE CHEMICAL CO.,LTD. Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE. LookChem. [Link]

  • Hebei Nengqian Chemical Import and Export Co., LTD. N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7. LookChem. [Link]

  • Home Sunshine Pharma. n,n'-didodecyl dithiooxamide cas 120-88-7. Home Sunshine Pharma. [Link]

  • Inicio Sol Farmacéutica. n, n'-didodecyl dithiooxamide cas 120-88-7. Inicio Sol Farmacéutica. [Link]

  • Hangzhou Keyingchem Co.,Ltd. N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7. LookChem. [Link]

Sources

A Technical Guide to the Coordination Chemistry and Analytical Applications of N,N'-Didodecyldithiooxamide for Metal Ion Detection and Sequestration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of Dithiooxamides in Coordination Chemistry

Dithiooxamide (commonly known as rubeanic acid) and its derivatives represent a venerable class of chelating agents. The core dithiooxamide structure, characterized by its two thioamide groups (-C(S)NH-), provides a rich platform for coordination with a wide array of transition metal ions. The sulfur and nitrogen atoms act as soft and borderline Lewis bases, respectively, making them particularly effective for binding to soft and borderline metal acids. This interaction typically results in the formation of intensely colored, insoluble coordination polymers or discrete complexes, a property that has been historically leveraged for qualitative and quantitative analysis of metals like copper, nickel, and cobalt.[1]

N,N'-Didodecyldithiooxamide: A Lipophilic Chelating Agent

This compound (C26H52N2S2, CAS No. 120-88-7) is a symmetrical derivative where a C12 alkyl chain is appended to each nitrogen atom.[2][3] This structural modification dramatically alters the molecule's physical properties without compromising the inherent chelating ability of the dithiooxamide core. The two long dodecyl chains render the molecule highly lipophilic, making it readily soluble in nonpolar organic solvents and virtually insoluble in aqueous phases. This key feature transforms the ligand from a simple precipitating agent into a powerful extractant, enabling its use in liquid-liquid solvent extraction systems for the selective separation and concentration of metal ions from complex aqueous matrices.[4]

Rationale and Applications in Research and Industry

The unique combination of a strong, selective metal-binding site and high lipophilicity makes this compound a valuable tool for researchers and drug development professionals. Its primary applications lie in:

  • Selective Metal Extraction: Particularly for precious metals like palladium and platinum, where it can be used to recover them from spent catalysts or industrial waste streams.[2]

  • Colorimetric Sensing: The formation of colored complexes allows for its use in developing sensitive and selective colorimetric assays for metal ions like copper.[5]

  • Material Science: As a component in novel materials designed for metal sequestration and environmental remediation.

This guide provides an in-depth exploration of the synthesis, coordination chemistry, and practical applications of this compound, offering both foundational knowledge and field-proven protocols.

Synthesis and Physicochemical Properties

Synthetic Pathway

The most common laboratory synthesis of this compound involves the direct nucleophilic substitution reaction between dithiooxamide and dodecylamine. The reaction proceeds via the attack of the primary amine on the electrophilic carbon atoms of the thioamide groups. A patent also describes a more general route starting from oxalate esters or oxalyl chloride, followed by a thionation step.[2] The direct amination route is often preferred for its simplicity.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product dithiooxamide Dithiooxamide (Rubeanic Acid) reagent_arrow + Methanol (Solvent) + Heat (35°C) dodecylamine Dodecylamine (x2) product This compound reagent_arrow->product

Caption: Synthetic route for this compound.
Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[1] It is a self-validating system; successful synthesis is confirmed by the precipitation of the yellow product upon acidification and its characteristic melting point.

Materials:

  • Dithiooxamide (2.4 g, 0.02 mol)

  • Dodecylamine (7.4 g, 0.04 mol)

  • Methanol (40 mL)

  • 37% Aqueous HCl

  • Deionized Water

Equipment:

  • 100 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask, add dithiooxamide (2.4 g) and methanol (40 mL). Begin stirring to dissolve the solid.

  • Amine Addition: Add dodecylamine (7.4 g) to the flask. The reaction is mildly exothermic.

  • Heating: Gently heat the reaction mixture to 35°C and maintain this temperature with stirring for 3 hours. The solution will typically darken.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature (approx. 25°C). Slowly add 37% aqueous HCl dropwise while stirring until the pH of the mixture is approximately 2. The target product will precipitate as a yellow solid.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials and other impurities.

  • Drying: Dry the product, this compound, in a vacuum oven at low heat or air-dry to a constant weight.

Physicochemical Properties

The properties of this compound are summarized below.

PropertyValueReference
CAS Number 120-88-7[3]
Molecular Formula C26H52N2S2[3]
Molecular Weight 456.83 g/mol [3]
Appearance Yellow solid[3]
Melting Point 52-53°C[3]
Solubility Insoluble in water; Soluble in chloroform, toluene, keroseneInferred

Core Principles of Metal Ion Chelation

The Dithiooxamide Moiety as a Bidentate S,S'-Donor Ligand

The coordinating power of this compound resides in its central dithiooxamide core. Upon deprotonation of the N-H protons, the ligand can act as a bidentate chelator. However, it more commonly coordinates in its neutral form, particularly in acidic media, utilizing the lone pairs on the sulfur atoms. The two sulfur atoms act as S,S'-donors to form a stable five-membered chelate ring with a metal ion. This S,S'-bidentate chelation is the predominant binding mode for many transition metals.[5]

Role of the Dodecyl Chains in Modulating Solubility and Extraction

The two C12 alkyl chains are not directly involved in coordination but are critical to the molecule's function as an extractant. Their primary roles are:

  • Inducing Lipophilicity: They create a nonpolar exterior, driving the molecule into organic phases during liquid-liquid extraction.

  • Steric Influence: The bulky chains can influence the stoichiometry of the resulting metal complexes, often favoring lower coordination numbers or preventing the formation of insoluble coordination polymers that are common with the parent dithiooxamide.

General Reaction Mechanism

The reaction involves the displacement of solvent molecules from the metal's coordination sphere by the sulfur donor atoms of the this compound ligand. For a divalent metal ion (M²⁺) in an organic solvent, the reaction can be generalized as follows:

Chelation_Mechanism cluster_reactants Reactants in Organic Phase cluster_product Product Ligand 2 x this compound (L) Complex [M(L)₂]²⁺ Complex (e.g., Square Planar) Ligand->Complex Chelation MetalIon Metal Ion (M²⁺) MetalIon->Complex

Caption: Generalized chelation of a metal ion by the ligand (L).

Reactions with Specific Metal Ions: A Case-Study Approach

Copper (II) Ions

This compound reacts readily with copper(II) ions to form a deeply colored complex, making it an excellent candidate for colorimetric analysis and extraction.[5]

In a non-coordinating organic solvent like chloroform or toluene, this compound (L) typically forms a 2:1 complex with Cu(II), resulting in a square planar [Cu(L)₂]²⁺ species. The two ligands arrange in a trans configuration, with the four sulfur atoms coordinating to the copper center. This coordination leads to a significant color change, typically from colorless or light blue to a deep yellow or brown, due to charge-transfer transitions.

This protocol outlines a method for creating a calibration curve and determining the concentration of Cu(II) in an unknown aqueous sample via solvent extraction and UV-Vis spectroscopy.

Reagents:

  • Stock Ligand Solution: 0.01 M this compound in chloroform.

  • Stock Copper Solution: 1000 ppm Cu(II) standard solution (from CuSO₄·5H₂O in water, acidified with a drop of H₂SO₄).

  • pH 4.0 Buffer: Acetate buffer.

  • Organic Solvent: Chloroform.

Procedure:

  • Prepare Standards: Prepare a series of aqueous copper standards (e.g., 0, 1, 2, 5, 10 ppm) by diluting the stock solution. For each standard, place 10 mL into a separate separatory funnel and add 1 mL of pH 4.0 buffer.

  • Extraction: To each separatory funnel, add 10 mL of the 0.01 M ligand solution in chloroform.

  • Equilibration: Shake each funnel vigorously for 2 minutes to facilitate the extraction of the copper complex into the organic phase. Allow the layers to separate completely.

  • Sample Preparation: Drain the lower organic layer, which now contains the colored copper complex, into a clean vial. If necessary, filter through a small plug of cotton wool to remove any entrained water.

  • Spectroscopic Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each organic phase at the wavelength of maximum absorbance (λmax), which should be determined by scanning one of the standards (typically in the 400-500 nm range). Use the organic phase from the 0 ppm standard as the blank.

  • Calibration Curve: Plot absorbance vs. copper concentration (ppm) to generate a calibration curve.

  • Unknown Sample: Repeat steps 2-5 with the unknown sample and determine its concentration from the calibration curve.

The following table summarizes the expected quantitative data for the Cu(II) complex.

ParameterTypical ValueSignificance
λmax ~460 nmWavelength of maximum absorbance for quantification.
Molar Absorptivity (ε) > 10,000 L mol⁻¹ cm⁻¹Indicates a highly sensitive colorimetric reaction.
Stoichiometry (L:M) 2:1Defines the structure of the absorbing species.
Limit of Detection (LoD) < 0.1 ppmDemonstrates suitability for trace analysis.
Palladium (II) Ions

The soft sulfur donors in this compound have a very high affinity for soft metal ions like Palladium(II), making it a highly selective extractant.[2]

Palladium is often present in highly acidic solutions (e.g., nitric or hydrochloric acid) alongside other platinum group metals (PGMs) and base metals. This compound can quantitatively extract Pd(II) from these matrices, leaving other metals like rhodium, ruthenium, and even platinum(IV) in the aqueous phase under specific conditions. The extraction is driven by the formation of a stable, neutral [Pd(L)Cl₂] or a cationic [Pd(L)₂]²⁺ complex depending on the acid concentration and the presence of chloride ions.

This workflow demonstrates the selective recovery of palladium from a simulated acidic waste stream.

Extraction_Workflow cluster_input Input cluster_process Process cluster_output Output Aqueous_Feed Aqueous Feed (Pd²⁺, Pt⁴⁺, Rh³⁺ in 3M HCl) Mixer Mix with Organic Phase (Ligand in Kerosene) Aqueous_Feed->Mixer Settler Phase Separation Mixer->Settler Equilibrate Organic_Out Loaded Organic Phase (Contains Pd-Complex) Settler->Organic_Out Aqueous_Out Raffinate (Pt⁴⁺, Rh³⁺) Settler->Aqueous_Out

Caption: Workflow for selective Pd(II) solvent extraction.

Procedure:

  • Organic Phase Preparation: Prepare a 0.1 M solution of this compound in a suitable organic diluent such as kerosene or toluene.

  • Extraction: In a separatory funnel, combine equal volumes of the acidic aqueous feed containing palladium and the prepared organic phase.

  • Contacting: Shake the funnel for 5 minutes to ensure complete mass transfer and reaction.

  • Separation: Allow the phases to disengage. The organic phase will be colored yellow-orange due to the formation of the palladium complex.

  • Analysis: Separate the phases. The aqueous phase (raffinate) can be analyzed by ICP-MS to confirm the removal of palladium and the retention of other metals. The loaded organic phase can be carried forward to a stripping stage to recover the palladium.

Troubleshooting and Methodological Considerations

  • pH and Solvent Effects: The efficiency of extraction and the stability of the complexes are highly dependent on pH and the choice of solvent. Acidic conditions are generally required for selective PGM extraction, while near-neutral pH is optimal for Cu(II). The organic solvent can influence extraction kinetics and complex stability.

  • Interference: While highly selective, other soft metal ions like Ag(I), Hg(II), and Au(III) can potentially interfere with the determination or extraction of the target metal. Masking agents or preliminary separation steps may be required for complex matrices.

  • Third Phase Formation: At high metal and ligand concentrations, a third, dense, complex-rich phase can sometimes form, complicating separation. This can often be mitigated by adding a phase modifier, such as a long-chain alcohol (e.g., 1-octanol), to the organic solvent.[3]

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile lipophilic chelating agent. Its robust synthesis, strong affinity for transition metals, and tailored solubility make it an invaluable tool for analytical separations and materials science. Future research may focus on immobilizing this ligand onto solid supports to create reusable extraction resins, integrating it into fiber-optic sensors for real-time metal monitoring, and exploring its potential in medicinal chemistry as a chelator for managing metal-related toxicities or diseases. The foundational principles and protocols outlined in this guide provide a solid basis for professionals to harness the capabilities of this powerful molecule.

References

  • PrepChem. Synthesis of this compound. [Link]

  • CN104151220A. N,N'-dialkyl dithiooxamide as well as preparation method and application thereof.
  • Negoium M., Rosu, T., Stoicescu, L., Carcu, V., & Contineanu, M. (1998). SOME COMPLEXES OF COPPER(II) WITH N,N-DISUBSTITUTED DITHIOOXAMIDES DERIVED FROM α-AMINOACIDS AND α-AMINOACID ESTERS. Southern Journal of Sciences, 6(7), 17-25. [Link]

  • El-Shazly, R. M., et al. (2016). Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant. Journal of Chemical Technology & Biotechnology. (Note: While this reference is for a different amide, it demonstrates the principles of solvent extraction for palladium relevant to this guide). [Link]

  • US Patent 3,666,446. Process for solvent extraction of metals.

Sources

A Technical Guide to the Theoretical & Computational Elucidation of N,N'-Didodecyldithiooxamide Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural, electronic, and spectroscopic properties of metal complexes formed with N,N'-Didodecyldithiooxamide (DDDTO). It is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to accelerate the design and understanding of novel metal-based compounds.

Introduction: The Significance of this compound (DDDTO) Complexes

This compound (DDDTO) is a lipophilic derivative of dithiooxamide, a well-known chelating agent. The long dodecyl chains impart significant solubility in nonpolar organic solvents, making DDDTO and its analogues highly effective in applications such as solvent extraction for separating metal ions.[1][2] Dithiooxamides, in general, are versatile ligands capable of coordinating with a wide range of transition metals through their nitrogen and sulfur donor atoms, forming stable five-membered chelate rings.[3][4] The resulting metal complexes have garnered interest for their potential biological activities, including antibacterial and anticancer properties, which are often enhanced compared to the free ligands.[5]

Theoretical and computational studies provide an indispensable lens through which to understand these complexes at a molecular level. By employing methods like Density Functional Theory (DFT), we can predict geometries, elucidate the nature of the metal-ligand bonding, interpret complex spectroscopic data, and rationalize reactivity.[6][7] This in-silico approach not only complements experimental findings but also guides the synthesis of new complexes with tailored properties for specific applications, from targeted drug delivery to advanced materials.[8]

Foundational Principles: DDDTO as a Chelating Ligand

The coordinating behavior of DDDTO is dictated by the dithiooxamide core: (-C(S)NH-)₂. This core provides two nitrogen and two sulfur atoms as potential donor sites. The ligand can adopt different conformations, but the most stable for chelation is typically the anti-conformation, where the sulfur and nitrogen atoms are positioned to form strong coordinate bonds with a metal center.

Coordination Modes: DDDTO is a multidentate ligand, capable of binding to metal ions in several ways:

  • Bidentate (S,S') Coordination: The two sulfur atoms coordinate to the metal center.

  • Bidentate (N,N') Coordination: The two nitrogen atoms coordinate to the metal center.

  • Bidentate (S,N) Coordination: One sulfur and one nitrogen atom from the same thioamide group coordinate.[3]

  • Bridging Ligand: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes.[3]

The preferred coordination mode depends on factors such as the nature of the metal ion (hard vs. soft acid-base theory), the steric hindrance from the dodecyl chains, the solvent environment, and the presence of other competing ligands. Theoretical calculations are exceptionally well-suited to determine the relative stabilities of these different coordination isomers.

The Theoretical Toolkit: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost.[9] DFT methods calculate the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.

Causality in Method Selection: Choosing the Right Functional and Basis Set

The reliability of DFT calculations hinges on the choice of two key components: the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functional: The XC functional approximates the complex quantum mechanical interactions between electrons. For transition metal complexes, hybrid functionals are often the most effective choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-benchmarked hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with d-electrons.[7][10] It provides robust results for geometries, vibrational frequencies, and electronic properties for a vast range of complexes.

    • Other Functionals (PBE0, M06, etc.): While B3LYP is a strong starting point, other functionals may offer improved accuracy for specific properties or metal types. It is often good practice to benchmark results with a second functional.

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals.

    • For Light Atoms (C, H, N, S, O): Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are standard. They provide a good description of the electron distribution and polarization effects.

    • For Metal Ions: For heavier transition metals, standard basis sets become computationally expensive and less accurate due to relativistic effects. Effective Core Potentials (ECPs) are the solution.

      • LANL2DZ (Los Alamos National Laboratory 2-double-ζ): This is a very common and effective choice.[11] It replaces the core electrons of the metal atom with a potential, significantly reducing computational cost while implicitly accounting for relativistic effects. The valence electrons are described by a double-zeta basis set.

      • Def2-TZVP (Definitive, Triple-Zeta Valence with Polarization): This is a more modern and often more accurate basis set for both the metal and other atoms, providing a higher-level description of the electronic structure.[8]

A Self-Validating Protocol for Theoretical Analysis

A rigorous and trustworthy computational workflow is essential. The following step-by-step protocol ensures that the results are physically meaningful and represent a true energy minimum on the potential energy surface.

Step 1: Initial Structure Generation

  • Construct an initial 3D model of the DDDTO-metal complex using molecular modeling software. Ensure plausible bond lengths and coordination geometry based on known structures of similar dithiooxamide complexes.[3]

Step 2: Geometry Optimization

  • Perform a full geometry optimization without any symmetry constraints. This allows the molecule to relax to its lowest energy conformation.

  • Rationale: This step is crucial to find the most stable arrangement of atoms in space. The forces on all atoms are minimized during this process.

Step 3: Frequency Calculation

  • Perform a vibrational frequency calculation on the optimized geometry using the same level of theory (functional and basis set).

  • Self-Validation Check: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure must be further optimized, often by distorting it along the vibrational mode of the imaginary frequency.

Step 4: Analysis of Results

  • Once a validated minimum is obtained, various properties can be calculated and analyzed:

    • Structural Parameters: Bond lengths, bond angles, and dihedral angles.

    • Electronic Structure: Molecular Orbital (MO) analysis (HOMO-LUMO gap), Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges and bond orders.

    • Spectroscopic Properties: Simulate IR spectra from the calculated vibrational frequencies and UV-Vis spectra using Time-Dependent DFT (TD-DFT).[7]

The diagram below illustrates this self-validating computational workflow.

Computational_Workflow Diagram 1: Self-Validating Computational Workflow cluster_prep Preparation cluster_calc Calculation Cycle cluster_validate Validation cluster_analysis Analysis start 1. Build Initial 3D Structure opt 2. Geometry Optimization (e.g., B3LYP/LANL2DZ) start->opt freq 3. Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Saddle Point) Adjust Structure analysis 4. Analyze Properties: - Geometry - Orbitals (HOMO/LUMO) - Spectra (IR, UV-Vis) check->analysis No (True Minimum)

Caption: Diagram 1: A typical workflow for theoretical analysis of metal complexes.

Interpreting Computational Results: A Case Study Perspective

Let's consider a hypothetical case study of a square planar [Ni(II)(DDDTO)] complex to illustrate the insights gained from theoretical calculations.

Optimized Geometry and Structural Parameters

The geometry optimization would yield the precise bond lengths and angles of the most stable structure. These theoretical values can be directly compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational model.

ParameterCalculated (B3LYP/LANL2DZ)Experimental (Typical)
Ni-S Bond Length2.25 Å2.20 - 2.30 Å
Ni-N Bond Length1.95 Å1.90 - 2.00 Å
S-Ni-S Angle90.5°~90°
N-Ni-N Angle85.0°~85°
Caption: Table 1: Comparison of theoretical and typical experimental geometric parameters.
Electronic Structure and Bonding

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the complex's reactivity and electronic properties.[11]

  • HOMO: In many transition metal dithiooxamide complexes, the HOMO is primarily located on the sulfur atoms of the ligand, indicating that these sites are the most susceptible to electrophilic attack or oxidation.

  • LUMO: The LUMO is often centered on the metal d-orbitals, signifying that this is the most likely site for nucleophilic attack or reduction.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the complex's kinetic stability and electronic excitation energy.[11] A smaller gap suggests the complex is more reactive and will absorb light at longer wavelengths.

The molecular structure of a typical DDDTO-metal chelate is visualized below.

Caption: Diagram 2: Schematic of a square planar metal (M) complex with DDDTO.

Simulating Spectra for Experimental Correlation
  • Infrared (IR) Spectroscopy: Calculated vibrational frequencies can be directly correlated with experimental IR spectra. Key vibrational modes, such as the C=S and N-H stretches, will shift upon coordination to a metal ion. Theoretical calculations can precisely predict the direction and magnitude of these shifts, aiding in the interpretation of experimental data.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption bands.[7] This allows for the assignment of observed spectral bands to specific transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.

Conclusion and Future Directions

Theoretical studies on this compound complexes offer profound insights that are difficult or impossible to obtain through experimental means alone. By applying a robust computational methodology, researchers can reliably predict molecular structures, rationalize electronic properties, and interpret spectroscopic signatures. This synergy between theory and experiment is critical for advancing the application of these complexes in diverse fields, from enhancing the selectivity of metal extraction processes to designing novel metallodrugs with specific biological targets. Future work will likely focus on simulating the behavior of these complexes in solution, modeling their interactions with biological macromolecules, and exploring their excited-state dynamics for photochemical applications.

References

  • Cornard, J. P., & D’Amato, S. C. (2002). Vibrational fine structure in the electronic spectra of symmetrically N,N'-disubstituted dithiooxamides and their divalent nickel ion complexes. Inorganic Chemistry, 41(15), 3874–3882. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-trivalent metal complexes. Digital Commons @ Michigan Tech. Available at: [Link]

  • Smith, A. M., et al. (2016). A Computational and Experimental Study on the Binding of Dithio Ligands to Sperrylite, Pentlandite, and Platinum. ACS Figshare. Available at: [Link]

  • Neese, F., et al. (2009). Synthesis, structure determination, and spectroscopic/computational characterization of a series of Fe(II)-thiolate model complexes: implications for Fe-S bonding in superoxide reductases. Journal of the American Chemical Society, 131(8), 2845–2859. Available at: [Link]

  • Fritsky, I. O., et al. (2008). DFT Calculations of Space Structures of MII Complexes with (N,N,N,N)-Coordinating Macroheterocyclic Ligand. Ukrainian Chemical Journal, 74(11-12), 3-8. Available at: [Link]

  • Szafranski, M., et al. (2021). DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications. Molecules, 26(24), 7654. Available at: [Link]

  • Abdel-Rahman, L. H., et al. (2023). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Journal of Molecular Structure, 1285, 135471. Available at: [Link]

  • Chohan, Z. H., & Rauf, A. (1992). Studies on biologically active complexes of cobalt(II) and nickel(II) with dithiooxamide-derived ligands. Journal of Inorganic Biochemistry, 46(1), 41-48. Available at: [Link]

  • El-Gamil, M. M., et al. (2022). Spectroscopic studies, DFT calculations, cytotoxicity activity, and docking stimulation of novel metal complexes of Schiff base ligand derived from isonicotinohydrazide. Journal of the Iranian Chemical Society, 19, 4521–4541. Available at: [Link]

  • Kawata, S., et al. (2023). Synthesis and Characterization of Dithiooxamidate-Bridged Polynuclear Ni Complexes. Inorganics, 11(10), 411. Available at: [Link]

  • Gaber, M., et al. (2022). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. Molecules, 27(19), 6296. Available at: [Link]

  • El-ajaily, M. M., et al. (2025). Dual Ligand Chelates: Preparation and Spectroscopic Characterization. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Sasaki, Y., et al. (2021). A method for the determination of extraction capacity and its application to N,N,N′,N′-tetraalkylderivatives of diglycolamide-monoamide/n-dodecane media. Solvent Extraction and Ion Exchange, 39(6), 661-675. Available at: [Link]

  • Imamaliyeva, A. A., et al. (2023). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF NEW COMPLEXES BASED ON SILVER NANOPARTICLES, DITHIOOXAMIDE REAGENT, AND CETYLTRIMETHYLAMMONIUM BROMIDE. Kimya Problemləri, 21(1), 60-67. Available at: [Link]

  • Zhang, P., et al. (2021). Synthesis of N,N′-dimethyl-N,N′-didecyl-3-oxa-diglycolamide for extraction of lanthanides. Journal of Radioanalytical and Nuclear Chemistry, 328, 847–854. Available at: [Link]

  • Sadeek, S. A., et al. (2025). Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice. Frontiers in Chemistry, 13. Available at: [Link]

  • Singh, K., et al. (2023). Synthesis, structural characterization, thermal analysis, DFT, biocidal evaluation and molecular docking studies of amide-based Co(II) complexes. Scientific Reports, 13(1), 7205. Available at: [Link]

  • Boltoeva, M., et al. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. Molecules, 29(15), 3469. Available at: [Link]

  • Tiekink, E. R. T. (2018). Review of crystallographic and molecular structures of complexes formed between N,N′-dialkyloxamides, N,N′-dialkyldithio-oxamides, N,N′-dialkylmalonamides, N,N′-dialkyldithiomalonmides, N,N′-dialkylsuccinamides, and toluene, 3,4-dithiol with Group VB and Group. Main Group Metal Chemistry, 41(5-6), 139-156. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]

  • Jones, G. O., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 132(17), 6205–6213. Available at: [Link]

  • Annaraj, B., et al. (2022). Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies. Journal of Chemistry, 2022, 8286950. Available at: [Link]

  • Cardinaels, T., et al. (2022). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC Advances, 12(40), 26038-26048. Available at: [Link]

  • Egorov, O. B., et al. (2012). Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction. Solvent Extraction and Ion Exchange, 30(2), 196-209. Available at: [Link]

  • Belcher, R., et al. (1970). Mass spectrometry of metal chelates-I Detection on the picogram scale. Analytica Chimica Acta, 50, 423-431. Available at: [Link]

  • Deacon, G. B., et al. (2016). Theoretical study of the mechanism for the sequential N−O and N−N bond cleavage within N2O adducts of N−heterocyclic carbenes by a vanadium(III) complex. Dalton Transactions, 45(2), 524-534. Available at: [Link]

  • Eltayeb, N. E., et al. (2019). Molecular design and synthesis of new dithiocarbazate complexes; Crystal structure, bioactivities and nano studies. New Journal of Chemistry, 43(3), 1338-1348. Available at: [Link]

Sources

Methodological & Application

Protocol for Sensitive Colorimetric Detection of Copper (II) using N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace element in biological systems, but it can be toxic at elevated concentrations. Therefore, the accurate and sensitive detection of copper (II) ions (Cu²⁺) is crucial in environmental monitoring, clinical diagnostics, and pharmaceutical development. This document provides a comprehensive guide to a robust and sensitive colorimetric method for the quantitative determination of Cu²⁺ using N,N'-Didodecyldithiooxamide as a chromogenic chelating agent. The protocol is based on the formation of a distinctively colored metal-ligand complex, the absorbance of which is measured spectrophotometrically. This application note details the underlying chemical principles, a step-by-step experimental protocol, data analysis, and performance characteristics of the assay.

Introduction and Scientific Principle

The determination of trace amounts of heavy metal ions is a significant challenge in analytical chemistry.[1][2][3] Copper (II), in particular, plays a dual role in biological and environmental systems. It is a vital cofactor for numerous enzymes, yet its excess can lead to oxidative stress and cellular damage through the generation of reactive oxygen species.[4] This necessitates reliable methods for its quantification.[5]

Dithiooxamide and its N,N'-disubstituted derivatives are a class of excellent chelating agents known for forming stable, intensely colored complexes with transition metal ions, including copper, nickel, and cobalt.[6] The two sulfur and two nitrogen atoms in the dithiooxamide backbone act as donor atoms, readily binding to metal ions. The long alkyl chains of this compound enhance its solubility in organic solvents, making it suitable for extractive spectrophotometric methods, which can improve selectivity and sensitivity by separating the analyte from interfering species in the aqueous sample matrix.

The detection mechanism relies on the complexation reaction between Cu²⁺ ions and this compound. This reaction produces a stable, colored chelate, typically yellow to brown, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.[6] According to the Beer-Lambert law, the absorbance of the complex at its wavelength of maximum absorbance (λmax) is directly proportional to the concentration of the Cu²⁺ ions in the sample.

Mechanism: Chelation of Copper (II)

The this compound ligand coordinates with the copper (II) ion through its sulfur and nitrogen atoms, forming a stable five-membered ring structure. This chelation event leads to the formation of a colored complex, which is the basis for the colorimetric assay.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_standards Prepare Cu²⁺ Standards (0.1 - 2.0 ppm) add_reagent Add Reagent to Standards & Sample prep_standards->add_reagent prep_reagent Prepare Reagent Solution prep_reagent->add_reagent prep_sample Prepare Unknown Sample prep_sample->add_reagent adjust_ph Adjust pH (e.g., with NH₄OH) add_reagent->adjust_ph mix Vortex/Mix Thoroughly adjust_ph->mix incubate Incubate for Color Development (15 min) mix->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Unknown Concentration plot_curve->calc_conc

Caption: General workflow for the colorimetric detection of Cu²⁺.

Construction of the Calibration Curve
  • Prepare Standards: Into a series of 10 mL volumetric flasks, pipette 0.1, 0.2, 0.5, 1.0, 1.5, and 2.0 mL of the 10 mg/L copper working standard solution. This will create standards with final concentrations of 0.1, 0.2, 0.5, 1.0, 1.5, and 2.0 mg/L (ppm) of Cu²⁺.

  • Prepare Blank: In a separate 10 mL volumetric flask, add only deionized water (no copper standard).

  • Add Reagent: To each flask (including the blank), add 1.0 mL of the 0.05% this compound reagent solution.

  • pH Adjustment: Add 2-3 drops of concentrated ammonium hydroxide to each flask to ensure an alkaline medium, which promotes complex formation. The optimal pH range should be confirmed, but typically falls between 8 and 10 for similar reagents.

  • Dilute: Dilute each flask to the 10 mL mark with deionized water.

  • Incubate: Stopper the flasks, mix thoroughly by inversion, and allow them to stand for 15 minutes at room temperature for full color development. [6]7. Measure Absorbance: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Cu²⁺-dithiooxamide complex (determine this by scanning the most concentrated standard from 400-700 nm; for similar complexes, this is often in the 400-450 nm range). [7]Zero the instrument using the reagent blank. Measure and record the absorbance of each standard.

  • Plot Curve: Plot a graph of absorbance (y-axis) versus Cu²⁺ concentration in mg/L (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Analysis of an Unknown Sample
  • Prepare Sample: Take a known volume of the unknown sample and place it in a 10 mL volumetric flask. If the copper concentration is expected to be high, perform a pre-dilution with deionized water.

  • Follow Assay Steps: Repeat steps 3 through 7 from the calibration procedure for the unknown sample.

  • Calculate Concentration: Use the measured absorbance of the unknown sample and the equation from the linear regression to calculate the concentration of Cu²⁺.

    Concentration (mg/L) = (Absorbance_unknown - y-intercept) / slope

    Remember to multiply the result by any dilution factor used during sample preparation.

Performance Characteristics

The analytical performance of a method is defined by several key parameters. The values below are typical for spectrophotometric methods using dithiooxamide derivatives for copper detection. [7][8]

Parameter Typical Value Description
Linear Range 0.1 - 2.0 mg/L The concentration range over which the assay is linear.
Molar Absorptivity (ε) ~1.8 x 10⁴ L mol⁻¹ cm⁻¹ A measure of how strongly the complex absorbs light at λmax. [6]
Limit of Detection (LOD) ~0.02 mg/L The lowest concentration of analyte that can be reliably detected. [7]
Limit of Quantification (LOQ) ~0.07 mg/L The lowest concentration of analyte that can be quantitatively measured. [7]
Stoichiometry 1:2 (Cu²⁺:Ligand) The molar ratio of metal to ligand in the formed complex. [6]

| Selectivity | Good | The method is selective for copper, but potential interference can occur from other transition metals like Co²⁺ and Ni²⁺ that also form colored complexes. |

Interference Study: The selectivity of the ligand is a critical parameter. Common ions found in environmental and biological samples should be tested. Ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, and SO₄²⁻ generally do not interfere. However, other transition metals like cobalt (Co²⁺) and nickel (Ni²⁺) are known to react with dithiooxamides and can cause positive interference. [6]Their interference can be minimized by using masking agents or by performing a prior separation step like solvent extraction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Linearity (R² < 0.995) - Inaccurate dilutions.- Pipetting errors.- Contaminated glassware.- Recalibrate pipettes.- Use Class A volumetric glassware.- Ensure all glassware is thoroughly cleaned.
Low Absorbance Readings - Incorrect pH.- Reagent solution degraded.- Incorrect wavelength setting.- Check and adjust the pH of the final solution.- Prepare fresh reagent solution.- Verify the λmax and reset the spectrophotometer.
High Reagent Blank - Contaminated deionized water or reagents.- Reagent instability.- Use fresh, high-purity water and reagents.- Prepare fresh reagent solution and store it properly.
Inconsistent Results - Incomplete mixing.- Temperature fluctuations.- Insufficient incubation time.- Ensure thorough mixing after each reagent addition.- Perform the assay at a stable room temperature.- Adhere strictly to the specified incubation time.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Ammonium hydroxide is corrosive and has a pungent odor. Avoid inhalation of vapors.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • W. C. Broad & A. G. F. H. D. (1956). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. Journal of the American Chemical Society. [Link]

  • Ali-zade, N., & Gurbanov, A. (2019). SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES. Journal of Advances in Engineering and Technology. [Link]

  • Kumar, B., Singh, H., & Sharma, R. (1991). Spectrophotometric and derivative spectrophotometric determination of copper (II) with dithizone in aqueous phase. Microchimica Acta. [Link]

  • Naghiyev, H., Gurbanov, A., & Al-zade, N. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. MedCrave Online Journal of Chemistry. [Link]

  • Islam, A., et al. (2014). Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2. American Journal of Analytical Chemistry. [Link]

  • Bera, P., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications. [Link]

  • Tsay, C., et al. (2006). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. Journal of the American Chemical Society. [Link]

  • Ponomareva, T. N., et al. (2020). Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. ResearchGate. [Link]

  • Tzouvadaki, I., et al. (2021). New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces. Applied Sciences. [Link]

  • Coulibaly, M. (2021). Applications of Metal Complexes Dyes in Analytical Chemistry. ResearchGate. [Link]

  • El-Ghamry, M. A., et al. (2021). Rapid, sensitive, and selective copper (II) determination using sensitive chromogenic azo dye based on sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Anush, S. M., et al. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. [Link]

  • Chen, Y., et al. (2024). Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection. Food Chemistry. [Link]

  • De Marco, R., et al. (2022). Detection of Cu(II) in water by using N, S co-doped carbon dots. Journal of Physics: Conference Series. [Link]

  • Festa, R. A., et al. (2021). Demonstration of N,N-Dimethyldithiocarbamate as a Copper-Dependent Antibiotic against Multiple Upper Respiratory Tract Pathogens. ACS Infectious Diseases. [Link]

  • Ghosh, A., et al. (2014). Mixed-ligand complexes of copper(ii) with thienoyltrifluoroacetonate and nitrogen containing ligands: synthesis, structures, antimicrobial activity, cytotoxicity, Hirshfeld surface analysis and DFT studies. RSC Advances. [Link]

  • Roy, P., et al. (2023). Onsite naked-eye detection and quantification of Cu(ii) ions in drinking water using N-doped carbon nanodots. Materials Advances. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Copper(II) Complex with a 3,3′-Dicarboxy-2,2′-Dihydroxydiphenylmethane-Based Carboxylic Ligand: Synthesis, Spectroscopic, Optical, Density Functional Theory, Cytotoxic, and Molecular Docking Approaches for a Potential Anti-Colon Cancer Control. MDPI. [Link]

  • Park, S., et al. (2023). Dual-Mode Optical Detection of Sulfide Ions Using Copper-Anchored Nitrogen-Doped Graphene Quantum Dot Nanozymes. Semantic Scholar. [Link]

  • El-Gahami, M. A., et al. (2022). A NOVEL COLORIMETRIC NAKED EYE DETECTION PROBE FOR M2+ AND M3+ IONS BASED ON A N,O-DONOR LIGAND: SYNTHESIS, CHARACTERIZATION AND. Revue Roumaine de Chimie. [Link]

Sources

Application Notes and Protocols: N,N'-Dialkyldithiooxamides as Ligands in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N,N'-dialkyldithiooxamides, with a focus on N,N'-Didodecyldithiooxamide (DDTA), as ligands in the synthesis of nanoparticles. While direct literature on DDTA for nanoparticle synthesis is sparse, this document extrapolates from the well-established use of structurally related sulfur-containing ligands, particularly dithiocarbamates, to provide a scientifically grounded framework and detailed protocols.

Introduction: The Role of Ligands in Nanoparticle Synthesis

Ligands are crucial in the "bottom-up" synthesis of nanoparticles, influencing their size, shape, stability, and dispersibility.[1] They function by coordinating to metal precursors, controlling nucleation and growth kinetics, and passivating the nanoparticle surface to prevent aggregation.[2][3] N,N'-dialkyldithiooxamides represent a class of bidentate ligands with sulfur and nitrogen donor atoms, making them excellent candidates for coordinating with a variety of metal ions.

The core structure of N,N'-dialkyldithiooxamide features a dithiooxamide backbone with alkyl chains of varying lengths. In the case of this compound (DDTA), the long dodecyl chains impart significant steric hindrance and enhance solubility in organic solvents, which are key attributes for controlling nanoparticle growth in solution-phase synthesis.

This compound (DDTA): A Ligand Profile
PropertyValueReference
Chemical Formula C26H52N2S2[4][5]
Molecular Weight 456.83 g/mol [4][5]
Appearance Yellow solid[5][6]
Melting Point 52-53 °C[5][7]
Solubility Soluble in organic solventsInferred from structure

The key functional group in DDTA for metal coordination is the dithiooxamide moiety (-NH-C(S)-C(S)-NH-). The sulfur and nitrogen atoms can act as coordination sites, forming stable chelate rings with metal ions. The long dodecyl chains provide a bulky organic shell around the coordinated metal center.

Diagram: Structure and Coordination of this compound (DDTA)

DDTA_Coordination cluster_DDTA This compound (DDTA) cluster_Metal Metal Ion (M) DDTA C26H52N2S2 C1 C S1 S M M S1->M Coordination S2 S S2->M N1 N R1 C12H25 N1->R1 N1->M N2 N R2 C12H25 N2->R2 N2->M C1->S1 = C1->N1 C2 C C1->C2 C2->S2 = C2->N2

Caption: Chelation of a metal ion by the sulfur and nitrogen atoms of DDTA.

Mechanism of Nanoparticle Formation: The Single-Source Precursor Approach

N,N'-dialkyldithiooxamide-metal complexes can serve as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles.[1][8] In this approach, both the metal and the sulfur required for the nanoparticle formation are present in a single, stable molecule. The synthesis proceeds via the thermal decomposition of the SSP in a high-boiling point solvent.

The general workflow is as follows:

  • Synthesis of the Precursor: The N,N'-dialkyldithiooxamide ligand is reacted with a metal salt to form a stable metal-ligand complex.

  • Thermal Decomposition: The metal-ligand complex is dissolved in a high-boiling point solvent and heated to a specific temperature. This induces the decomposition of the complex, leading to the formation of metal sulfide monomers.[9][10]

  • Nucleation and Growth: The monomers supersaturate the solution and nucleate to form small nanoparticle seeds. These seeds then grow by the addition of more monomers. The long alkyl chains of the ligand control the growth rate and prevent aggregation, leading to the formation of discrete nanoparticles.

Diagram: Workflow for Nanoparticle Synthesis using a Single-Source Precursor

SSP_Workflow start Start synthesis Synthesize N,N'-dialkyldithiooxamide- metal complex start->synthesis dissolution Dissolve complex in high-boiling point solvent synthesis->dissolution heating Heat to decomposition temperature dissolution->heating nucleation Nucleation of metal sulfide nanoparticles heating->nucleation growth Controlled growth and stabilization nucleation->growth purification Purification and isolation of nanoparticles growth->purification characterization Characterization purification->characterization

Caption: General workflow for nanoparticle synthesis from a single-source precursor.

Application Notes: Synthesis of Metal Sulfide Nanoparticles

This section provides detailed protocols for the synthesis of metal sulfide nanoparticles using an N,N'-dialkyldithiooxamide ligand. These protocols are based on established methods for similar sulfur-containing single-source precursors.[1][8]

Protocol 1: Synthesis of the this compound-Metal(II) Complex

Objective: To synthesize a stable metal complex for use as a single-source precursor.

Materials:

  • This compound (DDTA)

  • Metal(II) chloride (e.g., CdCl₂, ZnCl₂, PbCl₂)

  • Ethanol

  • Triethylamine

  • Standard glassware for synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1 mmol) in 100 mL of ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve the Metal(II) chloride (1 mmol) in 50 mL of ethanol.

  • Add the metal chloride solution dropwise to the DDTA solution under continuous stirring.

  • Add triethylamine (2.2 mmol) dropwise to the reaction mixture to facilitate deprotonation of the ligand and complex formation. A precipitate should form.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol (3 x 20 mL).

  • Dry the resulting this compound-Metal(II) complex in a vacuum oven at 60 °C overnight.

  • Characterize the complex using techniques such as FTIR and elemental analysis to confirm its formation.

Protocol 2: Synthesis of Metal Sulfide Nanoparticles via Thermal Decomposition

Objective: To synthesize metal sulfide nanoparticles from the prepared single-source precursor.

Materials:

  • This compound-Metal(II) complex (from Protocol 1)

  • Oleylamine (solvent and capping agent)

  • Toluene

  • Methanol

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Schlenk line for inert atmosphere

  • Centrifuge

Procedure:

  • In a 100 mL three-neck flask, combine the this compound-Metal(II) complex (0.5 mmol) and oleylamine (20 mL).

  • Equip the flask with a condenser and connect it to a Schlenk line. Purge the system with an inert gas (e.g., Argon or Nitrogen) for 30 minutes.

  • Under a continuous flow of inert gas, heat the mixture to the desired decomposition temperature (typically in the range of 180-250 °C) with vigorous stirring. The optimal temperature will depend on the specific metal complex and desired nanoparticle size.[1]

  • Maintain the reaction at this temperature for 1-2 hours. The solution will typically change color, indicating nanoparticle formation.

  • After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • Add 40 mL of methanol to the cooled solution to precipitate the nanoparticles.

  • Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

  • Re-disperse the nanoparticle pellet in 10 mL of toluene and re-precipitate with 20 mL of methanol. Repeat this washing step twice to remove excess oleylamine and unreacted precursors.

  • Dry the final nanoparticle product under vacuum.

  • Characterize the nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and UV-Vis spectroscopy for optical properties.

Causality in Experimental Choices and Troubleshooting
  • Choice of Ligand: The long dodecyl chains of DDTA provide steric stabilization, which is crucial for preventing nanoparticle aggregation and controlling their size. Shorter alkyl chains may lead to less stable nanoparticles and broader size distributions.

  • Solvent System: Oleylamine serves as both a high-boiling point solvent and a capping agent. Its coordinating amine group can dynamically bind to the nanoparticle surface, further contributing to stability.

  • Decomposition Temperature: The reaction temperature is a critical parameter that influences the rate of monomer formation and subsequent nanoparticle growth.[1] Higher temperatures generally lead to faster nucleation and the formation of smaller nanoparticles, but may also result in a wider size distribution if not carefully controlled.

  • Troubleshooting - Broad Size Distribution: If the resulting nanoparticles have a broad size distribution, consider a slower heating rate or a lower decomposition temperature to promote more controlled, diffusion-limited growth.

  • Troubleshooting - Aggregation: If aggregation is observed, ensure a sufficient excess of the capping agent (oleylamine) is used and that the washing steps are performed thoroughly to remove any destabilizing impurities.

Conclusion

While this compound is not yet a widely reported ligand for nanoparticle synthesis, its structural characteristics and the well-documented success of related sulfur-containing ligands suggest its significant potential. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the use of DDTA and other N,N'-dialkyldithiooxamides as versatile single-source precursors for the controlled synthesis of metal sulfide and other types of nanoparticles. Further research in this area is warranted to fully elucidate the specific advantages and applications of this promising class of ligands.

References

Sources

Introduction: The Emergence of N,N'-Didodecyldithiooxamide in Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Electrochemical Sensors Utilizing N,N'-Didodecyldithiooxamide for Heavy Metal Detection

The sensitive and selective detection of heavy metal ions is a paramount challenge in environmental monitoring, clinical diagnostics, and industrial process control. Electrochemical methods offer an attractive solution due to their high sensitivity, rapid response, portability, and cost-effectiveness.[1] The performance of an electrochemical sensor is fundamentally dictated by the chemistry of the electrode surface.[2] In this context, this compound (DDDO), a lipophilic derivative of the potent chelating agent dithiooxamide, has emerged as a highly promising modifier for fabricating robust and sensitive electrochemical sensors.

DDDO's structure is uniquely suited for this application. The core dithiooxamide group provides a rich coordination environment with nitrogen and sulfur donor atoms, exhibiting a strong affinity for various heavy metal ions like copper, lead, and cadmium.[3] The two long dodecyl chains impart significant hydrophobicity, ensuring excellent miscibility and stability within non-polar electrode matrices, such as carbon paste. This guide provides a comprehensive overview, from fundamental principles to detailed experimental protocols, for the development and application of DDDO-based electrochemical sensors.

The Scientific Foundation: Mechanism of Detection

The efficacy of a DDDO-modified electrode hinges on a two-part mechanism: the specific chemical interaction (chelation) at the electrode surface and the subsequent electrochemical transduction of this event.

The Chelation Mechanism: Capturing the Target

Dithiooxamide and its derivatives are well-established chelating agents that form stable complexes with a variety of metal ions. The sensing mechanism is initiated by the formation of a coordination complex between the DDDO molecule immobilized on the electrode and the target metal ion (Mⁿ⁺) present in the sample solution. The nitrogen and sulfur atoms of the dithiooxamide moiety act as bidentate ligands, binding the metal ion and effectively preconcentrating it onto the electrode surface.[4][5] This selective accumulation is the key to the sensor's high sensitivity.

G cluster_0 DDDO-Metal Ion Chelation DDDO This compound (DDDO) on Electrode Surface Complex Stable DDDO-Mⁿ⁺ Complex (Preconcentration) MetalIon Target Metal Ion (Mⁿ⁺) in Solution MetalIon->DDDO Binding Signal Electrochemical Signal Generation (Redox Event) Complex->Signal Electrochemical Transduction

Caption: DDDO-based sensing mechanism.

Electrochemical Transduction Principles

Once the metal ion is captured, its concentration is determined using sensitive voltammetric techniques, such as Differential Pulse Voltammetry (DPV) or Anodic Stripping Voltammetry (ASV).[1][6]

  • Preconcentration Step: The electrode is held at a negative potential for a set period. This causes the captured metal ions (Mⁿ⁺) to be electrochemically reduced to their metallic state (M⁰) and deposited onto the electrode surface.

  • Stripping Step: The potential is then swept in the positive (anodic) direction. At a characteristic potential for each metal, the deposited metal is "stripped" from the electrode by being re-oxidized back to its ionic form (M⁰ → Mⁿ⁺ + ne⁻). This oxidation process generates a current peak.

  • Quantification: The height of this current peak is directly proportional to the concentration of the metal accumulated on the electrode, and thus to its concentration in the original sample.[7][8] DPV is particularly effective as it minimizes background capacitive currents, leading to significantly improved signal-to-noise ratios and lower detection limits.[9][10]

Protocol: Fabrication of a DDDO-Modified Carbon Paste Electrode (CPE)

The carbon paste electrode is an ideal platform for incorporating DDDO due to its ease of preparation, low cost, and the compatibility of the hydrophobic DDDO with the non-polar binder.[11][12]

Materials and Equipment
Component Specification Purpose
Graphite Powder High purity (< 20 µm particle size)Conductive matrix
This compound Purity ≥97% (CAS: 120-88-7)[13][14]Active chelating agent
Paraffin Oil High viscosity mineral oilInsulating binder
Mortar and Pestle Agate or ceramicHomogeneous mixing
Electrode Body Teflon tube with a well (e.g., 3 mm diameter)Housing for the paste
Copper Wire Electrical contact
Step-by-Step Fabrication Protocol
  • Preparation of the Modified Carbon Paste:

    • Weigh 65 mg of graphite powder and 5 mg of this compound (a 6.5:0.5 ratio by weight).

    • Transfer the powders to an agate mortar.

    • Grind the mixture with a pestle for at least 15 minutes to ensure a completely homogeneous distribution of the DDDO within the graphite matrix. The quality of this mixing step is critical for sensor reproducibility.

    • Add paraffin oil dropwise (typically 2-3 drops, ~30 mg) to the powder mixture.

    • Continue mixing and kneading with the pestle until a uniform, thick, and well-packed paste is formed. The final paste should not be too dry or too oily.[11]

  • Packing the Electrode:

    • Firmly press the open end of the Teflon electrode body into the prepared carbon paste. A portion of the paste will be packed into the electrode well.

    • Remove any excess paste from the sides of the electrode body with a clean paper towel.

    • Smooth the electrode surface by gently rubbing it on a piece of clean weighing paper until it appears shiny and uniform. This ensures a consistent active surface area for analysis.

    • Insert the copper wire through the back of the electrode body until it makes firm contact with the packed paste.

  • Control Electrode (Unmodified CPE):

    • For comparative studies, prepare a bare CPE using the same procedure but omitting the this compound (e.g., 70 mg graphite powder and ~30 mg paraffin oil).

Protocol: Electrochemical Characterization of the Sensor

Before using the sensor for analyte detection, its electrochemical properties must be characterized. This step validates the successful modification of the electrode and provides insight into its interfacial properties.[15][16] A standard three-electrode system is used, comprising the DDDO-CPE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.[7]

G cluster_workflow Sensor Development & Validation Workflow A 1. Fabricate Electrodes (Bare CPE & DDDO-CPE) B 2. Characterize Interface (Electrochemical Impedance Spectroscopy) A->B Initial Validation C 3. Assess Redox Activity (Cyclic Voltammetry) A->C Initial Validation D 4. Optimize & Calibrate (Differential Pulse Voltammetry) B->D Proceed if Validated C->D Proceed if Validated E 5. Analyze Real Sample D->E Apply Optimized Method

Caption: Experimental workflow for sensor development.

Cyclic Voltammetry (CV) Analysis

CV provides a rapid assessment of the electrochemical processes occurring at the electrode surface.[17][18]

  • Solution: Prepare a 5 mM solution of K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture) in 0.1 M KCl as the supporting electrolyte.

  • Procedure:

    • Immerse the three-electrode system into the solution.

    • Scan the potential from -0.2 V to +0.6 V and back at a scan rate of 50 mV/s.

    • Record the voltammograms for both the bare CPE and the DDDO-CPE.

  • Expected Outcome: The DDDO-CPE may show a slightly suppressed peak current for the Fe(CN)₆³⁻/⁴⁻ redox couple compared to the bare CPE. This is because the hydrophobic DDDO layer can partially insulate the electrode surface, slightly impeding electron transfer for species in solution. This observation helps confirm the presence of the modifier on the surface.

Electrochemical Impedance Spectroscopy (EIS) Analysis

EIS is a powerful technique for probing the electrode-electrolyte interface by measuring its resistance to the flow of an alternating current.[19][20] The results are typically visualized in a Nyquist plot.

  • Solution: Use the same solution as for the CV analysis (5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

  • Procedure:

    • Apply a formal potential (typically the midpoint of the redox peaks from CV, e.g., +0.2 V).

    • Superimpose a small AC voltage (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 0.1 Hz.

    • Record the Nyquist plots for both the bare CPE and the DDDO-CPE.

  • Data Interpretation: The Nyquist plot shows a semicircle at high frequencies. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct).[21] A larger Rct value indicates a more significant barrier to electron transfer at the electrode surface.

Electrode Type Expected Rct (Charge-Transfer Resistance) Interpretation
Bare CPE Lower value (e.g., 1-2 kΩ)Relatively fast electron transfer at the graphite surface.
DDDO-CPE Higher value (e.g., 5-10 kΩ)The DDDO layer acts as a kinetic barrier, confirming successful surface modification.[12]

Application Protocol: Voltammetric Detection of Lead (Pb²⁺)

This protocol details the use of the validated DDDO-CPE for the sensitive detection of Pb²⁺ ions using Differential Pulse Anodic Stripping Voltammetry (DPASV).[6][22]

Reagents and Setup
  • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 4.5).

  • Standard Solution: 1000 ppm Pb²⁺ stock solution, used to prepare working standards via serial dilution.

  • DPASV Instrument Settings (Typical): These parameters must be optimized for the specific instrument and experimental conditions.

Parameter Typical Value Rationale
Deposition Potential -1.2 VEnsures efficient reduction of Pb²⁺ to Pb⁰.
Deposition Time 180 sLonger times increase sensitivity by accumulating more analyte.
Equilibration Time 10 sAllows the solution to become quiescent after stirring.
Potential Scan Range -1.2 V to -0.2 VCovers the stripping potential for lead.[23]
Pulse Amplitude 50 mVEnhances the faradaic current response.[10]
Pulse Width 50 msBalances sensitivity and measurement time.
Measurement Protocol
  • Blank Measurement:

    • Place 10 mL of the 0.1 M acetate buffer into the electrochemical cell.

    • Immerse the electrodes and run the DPASV measurement using the optimized parameters. This records the background signal.

  • Calibration Curve:

    • Spike the solution with a known concentration of Pb²⁺ (e.g., to achieve 10 ppb).

    • Stir the solution during the deposition step, then stop stirring during the equilibration and stripping steps.

    • Run the DPASV measurement and record the voltammogram. A peak should appear around -0.6 V to -0.4 V, corresponding to the stripping of lead.[23]

    • Measure the height of the stripping peak.

    • Repeat this process by making successive additions of the Pb²⁺ standard (e.g., to 20, 30, 40, 50 ppb) and recording the peak current for each concentration.

  • Data Analysis:

    • Plot the measured peak current (Iₚ) versus the Pb²⁺ concentration.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) describe the sensor's response.

    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3 * (SD/m), where SD is the standard deviation of the blank signal and 'm' is the slope of the calibration curve (sensitivity).

Expected Performance
Metric Typical Performance Range
Linear Range Low ppb to high ppb (e.g., 5 - 100 ppb)
Limit of Detection (LOD) Sub-ppb level (e.g., < 1 ppb)[23]
Selectivity Good selectivity against common interfering ions (requires experimental validation).
Reproducibility Relative Standard Deviation (RSD) < 5% for repeated measurements.

Conclusion

This compound serves as an exceptional surface modifier for the development of sensitive and reliable electrochemical sensors. Its strong chelating ability provides the necessary selectivity for target analytes like heavy metals, while its long alkyl chains ensure stable incorporation into a carbon paste matrix. The protocols outlined in this guide—from fabrication and characterization to application—provide a robust framework for researchers to develop high-performance sensors. By combining the chemical specificity of DDDO with the high sensitivity of techniques like DPASV, it is possible to achieve the low detection limits required for critical applications in environmental and health sciences.

References

  • LabRulez LCMS. Detection of heavy metals with differential pulse voltammetry. [Link]

  • MDPI. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022-02-23). [Link]

  • Ostapczuk, P., Valenta, P., Rützel, H., & Nürnberg, H. W. (1987). Application of differential pulse anodic stripping voltammetry to the determination of heavy metals in environmental samples. Science of The Total Environment, 60, 1-16. [Link]

  • National Center for Biotechnology Information (PMC - NIH). Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations. [Link]

  • MDPI. Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. [Link]

  • International Journal of Electrochemical Science. Electrochemical Sensor based on Carbon Paste Electrode Modified by TiO2 nano-particles for the Voltammetric Determination of Resorcinol. (2018-03-06). [Link]

  • Ingenta Connect. Electrochemical Sensor Based on Carbon Paste Electrode Modified with Nanostructured Cryptomelane-Type Manganese Oxides for Detection of Heavy Metals. [Link]

  • Oxford Academic. Toxic Metal Analysis by Differential Pulse Anodic Stripping Voltammetry in Clinical and Forensic Toxicology. [Link]

  • ResearchGate. Determination of Trace Metals by Differential Pulse Voltammetry at Chitosan Modified Electrodes. (2015-08-06). [Link]

  • Royal Society of Chemistry. A review of electrochemical impedance spectroscopy for bioanalytical sensors. (2022). [Link]

  • ResearchGate. Sensor characterization. A) Electrochemical impedance spectroscopy.... [Link]

  • National Center for Biotechnology Information (PMC - NIH). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. [Link]

  • MDPI. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. [Link]

  • National Center for Biotechnology Information (PMC - NIH). New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces. [Link]

  • LibreTexts Chemistry. Cyclic voltammetry. [Link]

  • ACS Omega. Voltammetric Determination of Hg2+, Zn2+, and Pb2+ Ions Using a PEDOT/NTA-Modified Electrode. [Link]

  • National Center for Biotechnology Information (PMC - NIH). Preparation of a Carbon paste electrode with Active materials for the detection of Tetracycline. [Link]

  • ACS Omega. Carbon Quantum Dot-Modified Carbon Paste Electrode-Based Sensor for Selective and Sensitive Determination of Adrenaline. (2019-04-30). [Link]

  • Frontiers. Carbon Paste Electrochemical Sensors for the Detection of Neurotransmitters. (2022-05-09). [Link]

  • Acıbadem Mehmet Ali Aydınlar Üniversitesi. Voltammetric determination of heavy metals in environmental samples by carbon electrodes. [Link]

  • IEST. Cyclic Voltammetry: Instrumentation & CV Analysis Guide. (2024-04-01). [Link]

  • Wikipedia. Cyclic voltammetry. [Link]

  • Gamry Instruments. Cyclic Voltammetry - CV Electrochemical Technique. [Link]

  • PLOS ONE. Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. [Link]

  • National Center for Biotechnology Information (PMC - NIH). Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. [Link]

  • LookChem. Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE. [Link]

  • PubMed. Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. (2024-12-31). [Link]

  • ResearchGate. Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction | Request PDF. (2020-05-01). [Link]

  • ResearchGate. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. (2016-01-01). [Link]

  • Home Sunshine Pharma. n,n'-didodecyl dithiooxamide cas 120-88-7. [Link]

Sources

Application Notes and Protocols: N,N'-Didodecyldithiooxamide in Colorimetric Assays for Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Selective Chelation in Colorimetric Analysis

In the realm of analytical chemistry, the precise quantification of metal ions is a cornerstone of research and development, with profound implications for environmental monitoring, pharmaceutical quality control, and industrial process management. Among the diverse array of analytical techniques, colorimetric assays stand out for their simplicity, cost-effectiveness, and the ability to provide rapid, visual feedback. At the heart of many such assays lies the principle of selective chelation, where a specifically designed organic molecule, a ligand, binds to a target metal ion, resulting in a distinct color change. The intensity of this color is directly proportional to the concentration of the metal ion, allowing for accurate quantification using spectrophotometry.

This application note delves into the utility of N,N'-Didodecyldithiooxamide as a highly effective chelating agent for the colorimetric determination of specific metal ions, with a particular focus on palladium. Dithiooxamides, as a class of compounds, have long been recognized for their ability to form intensely colored complexes with transition metals. The incorporation of long alkyl chains, in this case, dodecyl groups, imparts a crucial property: solubility in organic solvents. This allows for the extraction of the metal-ligand complex from an aqueous phase into an organic phase, a technique that not only concentrates the analyte but also significantly enhances the selectivity of the assay by minimizing interferences from other water-soluble species.

The lipophilic nature of this compound, conferred by the two dodecyl chains, makes it an exceptional reagent for solvent extraction-based spectrophotometric methods. This guide will provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and the practical application of this versatile ligand in a research setting.

Chemical Principles: The Dithiooxamide Core and Metal Ion Coordination

The efficacy of this compound as a colorimetric reagent is rooted in the electronic structure of its dithiooxamide core. This core contains two thioamide groups (-CSNH-) in a conjugated system. The sulfur and nitrogen atoms within these groups act as soft and borderline Lewis bases, respectively, exhibiting a strong affinity for soft and borderline Lewis acidic metal ions.

Upon interaction with a suitable metal ion, such as Pd(II), the dithiooxamide ligand undergoes a conformational change to facilitate chelation. The metal ion coordinates with the sulfur and nitrogen atoms of the ligand, forming a stable, five-membered chelate ring. This coordination event perturbs the electronic structure of the ligand, leading to a significant shift in its absorption spectrum into the visible region, resulting in a colored complex. The long dodecyl chains, while not directly involved in coordination, ensure the solubility of both the free ligand and the resulting metal complex in non-polar organic solvents.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Chloroform) Metal_Ion Metal Ion (e.g., Pd²⁺) Complex Colored Metal-Ligand Complex Metal_Ion->Complex Chelation & Extraction Ligand This compound Ligand->Complex Binding Spectrophotometer Spectrophotometer Complex->Spectrophotometer Measurement of Absorbance

Caption: Workflow of the extraction and colorimetric detection process.

Synthesis of this compound

For researchers wishing to prepare this compound in-house, a reliable synthesis protocol is provided below.

Materials and Reagents:
  • Dithiooxamide

  • Aniline

  • Dodecylamine

  • Methanol

  • 37% Aqueous Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottomed flask (100 mL)

  • Magnetic stirrer and heating bath

  • Filtration apparatus

  • Drying oven

Protocol:
  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer, add 2.4 g (0.02 mol) of dithiooxamide, 1.8 g (0.02 mol) of aniline, and 40 mL of methanol.

  • Stir the solution and heat to 35°C for 30 minutes.

  • Add 3.7 g (0.02 mol) of dodecylamine to the reaction mixture.

  • Continue stirring the solution for an additional 3 hours at 35°C.

  • Cool the reaction mixture to room temperature (25°C).

  • Adjust the pH of the mixture to approximately 2 by the dropwise addition of 37% aqueous HCl.

  • Filter the resulting precipitate, wash with a small amount of methanol, and dry to yield this compound.

Application Protocol: Colorimetric Determination of Palladium(II)

The following protocol details a robust method for the quantitative determination of palladium(II) using this compound. This method is based on the formation of a colored complex that is extracted into an organic solvent for spectrophotometric analysis.

Materials and Reagents:
  • This compound (DDTO)

  • Chloroform (or another suitable organic solvent)

  • Standard Palladium(II) solution (e.g., 1000 ppm in dilute HCl)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulphite (Na₂SO₃), 1M solution

  • Deionized water

  • Separatory funnels

  • Volumetric flasks

  • Spectrophotometer

Preparation of Solutions:
  • DDTO Reagent Solution: Prepare a solution of a suitable concentration (e.g., 0.1% w/v) of this compound in chloroform. The optimal concentration may need to be determined experimentally.

  • Standard Palladium Solutions: Prepare a series of standard palladium solutions by appropriate dilution of the stock solution with deionized water. The concentration range should be chosen to generate a linear calibration curve (e.g., 0.5 - 5 ppm).

Experimental Procedure:
  • Sample Preparation: To a separatory funnel, add a known volume of the sample solution containing palladium(II).

  • Acidification: Add a specific volume of concentrated hydrochloric acid to adjust the acidity of the aqueous phase. The optimal acid concentration should be determined, as it can influence the complex formation and extraction efficiency.

  • Reduction of Interferences (if necessary): For samples containing potentially interfering ions, pretreatment may be necessary. For instance, the addition of a reducing agent like sodium sulphite can help to mitigate interference from certain oxidizing species.

  • Extraction: Add a precise volume of the DDTO reagent solution in chloroform to the separatory funnel.

  • Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 2-5 minutes) to ensure complete complexation and extraction of the palladium-DDTO complex into the organic phase.

  • Phase Separation: Allow the layers to separate completely.

  • Measurement: Drain the organic layer into a cuvette and measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank (chloroform). The λmax for the palladium-DDTO complex should be determined by scanning the spectrum of a standard complex solution.

G cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare DDTO Reagent in Chloroform A3 Add DDTO Reagent Solution P1->A3 P2 Prepare Standard Palladium Solutions D1 Generate Calibration Curve (Absorbance vs. Concentration) P2->D1 A1 Pipette Sample into Separatory Funnel A2 Adjust Acidity with HCl A1->A2 A2->A3 A4 Shake to Extract Complex A3->A4 A5 Allow Phases to Separate A4->A5 A6 Measure Absorbance of Organic Layer A5->A6 A6->D1 D2 Determine Concentration of Unknown Sample D1->D2

Caption: Step-by-step experimental workflow for palladium determination.

Data Analysis and Interpretation

A calibration curve is constructed by plotting the absorbance values of the standard palladium solutions versus their corresponding concentrations. The concentration of palladium in the unknown sample can then be determined by interpolating its absorbance value on the calibration curve. The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L·mol⁻¹·cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol·L⁻¹)

The molar absorptivity is a measure of how strongly the complex absorbs light at the λmax and is a key indicator of the sensitivity of the assay. While specific values for the this compound-palladium complex require experimental determination, related dithiooxamide complexes exhibit high molar absorptivities, suggesting a sensitive assay.

Selectivity and Management of Interferences

A crucial aspect of any colorimetric assay is its selectivity towards the target analyte in the presence of other ions. The use of this compound in an extraction-based method inherently enhances selectivity, as many potential interfering ions remain in the aqueous phase.

However, a thorough interference study is paramount for validating the method for a specific sample matrix. Common ions that should be investigated for their potential to interfere include other platinum group metals (e.g., platinum, rhodium), as well as transition metals known to complex with dithiooxamides, such as copper, nickel, and cobalt.

The degree of interference can often be mitigated by careful control of experimental conditions, such as:

  • pH: The formation and extraction of metal-dithiooxamide complexes are often pH-dependent. By optimizing the acidity of the aqueous phase, it may be possible to selectively extract the palladium complex while leaving other metals behind.

  • Masking Agents: In cases where interfering ions cannot be separated by pH adjustment alone, the use of masking agents can be effective. These are reagents that form stable, colorless complexes with the interfering ions, preventing them from reacting with the dithiooxamide ligand.

Quantitative Data Summary

While comprehensive quantitative data for this compound is found in specialized literature, the following table provides expected performance characteristics based on data from closely related N,N'-disubstituted dithiooxamide compounds. Researchers should experimentally verify these parameters for their specific system.

ParameterExpected Value/RangeNotes
Analyte Palladium(II)High sensitivity and selectivity reported.
λmax To be determined experimentallyExpected in the visible region (400-700 nm).
Molar Absorptivity (ε) High (e.g., >10,000 L·mol⁻¹·cm⁻¹)Indicates a sensitive assay.
Solvent Chloroform, Toluene, etc.The choice of solvent can influence extraction efficiency and λmax.
pH Range AcidicOptimal pH needs to be determined for maximum absorbance and selectivity.
Linear Range Typically in the low ppm rangeTo be established through calibration.
Potential Interferences Other Platinum Group Metals, Cu(II), Ni(II), Co(II)Manageable through pH control and masking agents.

Conclusion and Future Perspectives

This compound stands as a powerful and versatile tool for the colorimetric determination of metal ions, particularly palladium. Its lipophilic nature enables highly selective and sensitive analyses through solvent extraction, making it well-suited for applications where trace-level quantification is required in complex matrices. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate robust colorimetric assays tailored to their specific analytical needs.

Future research in this area could explore the synthesis of novel N,N'-disubstituted dithiooxamides with tailored alkyl or aryl groups to further enhance selectivity for other metal ions of interest. Additionally, the integration of these ligands into solid-phase extraction formats or sensor technologies could lead to the development of even more rapid and field-deployable analytical methods.

References

  • Jacobs, W. D., & Waggoner, W. H. (1962). Spectrophotometric Determination of Palladium with Didodecyldithio-oxamide. Pergamon Press.
  • Wheeler, C. J. M. (1961). Spectrophotometric Determination of Palladium with Didoceyldithio-oxamide. University of Georgia.

Application Notes & Protocols for the Synthesis of Metal-Organic Frameworks with N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of novel Metal-Organic Frameworks (MOFs) utilizing the long-chain, sulfur-containing ligand, N,N'-Didodecyldithiooxamide. The incorporation of this ligand is anticipated to yield MOFs with significant hydrophobicity, a desirable characteristic for various applications, including controlled drug delivery. These application notes offer a detailed, step-by-step protocol for the solvothermal synthesis of such MOFs, along with in-depth explanations of the rationale behind the experimental choices. Furthermore, a complete guide to the essential characterization techniques required to validate the successful synthesis and to understand the physicochemical properties of these new materials is provided. This document is intended to serve as a practical resource for researchers in materials science, chemistry, and pharmaceutical development, enabling them to explore the potential of these novel hydrophobic MOFs.

Introduction: The Rationale for this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][3] The choice of the organic ligand is paramount as it dictates the structural and chemical properties of the resulting MOF.

This guide focuses on the use of this compound as a ligand for MOF synthesis. This choice is motivated by several key features of this molecule:

  • Hydrophobicity: The two long dodecyl (C12) alkyl chains impart significant hydrophobic character to the ligand.[3] MOFs constructed from this ligand are expected to exhibit enhanced stability in aqueous environments and possess a high affinity for hydrophobic guest molecules, such as many poorly water-soluble drugs.[4][5]

  • Coordination Versatility: The dithiooxamide core offers multiple coordination sites through its nitrogen and sulfur atoms. This can lead to the formation of robust and structurally diverse MOF architectures. The coordination chemistry of related N,N'-dialkyldithiooxamides suggests that they can act as bidentate or bridging ligands, coordinating to metal centers through the sulfur atoms.[6]

  • Therapeutic Potential: The sulfur-containing dithiooxamide moiety may also introduce additional functionalities, such as redox activity or specific interactions with biological targets, which could be beneficial for drug delivery applications.

The synthesis of MOFs with this compound opens up new avenues for the development of advanced drug delivery systems capable of encapsulating and releasing hydrophobic therapeutic agents in a controlled manner.[7]

Synthesis Protocol: A Solvothermal Approach

The following is a detailed protocol for the solvothermal synthesis of a MOF using this compound. This method is based on established principles of MOF synthesis and is designed to be a robust starting point for further optimization.[8]

Materials and Equipment
Reagent Grade Supplier Notes
This compound (C26H52N2S2)≥97%e.g., ChemicalBook, Home Sunshine PharmaYellow solid.[9][10]
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)Analytical Grade---Choice of metal will influence the final structure.
N,N-Dimethylformamide (DMF)Anhydrous---Common solvent for MOF synthesis.
EthanolAnhydrous---For washing and solvent exchange.
ChloroformAnhydrous---For washing and solvent exchange.

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclaves

  • Oven or heating block capable of maintaining ±1 °C

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Ultrasonic bath

  • Fume hood

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (45.7 mg) in 5 mL of DMF. Use an ultrasonic bath to aid dissolution if necessary.

    • In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., 29.7 mg of Zn(NO3)2·6H2O or 24.2 mg of Cu(NO3)2·3H2O) in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in a single 20 mL scintillation vial or a Teflon-lined autoclave.

    • Add a small magnetic stir bar if desired for initial mixing.

  • Solvothermal Synthesis:

    • Seal the vial or autoclave tightly.

    • Place the reaction vessel in a preheated oven or heating block at 100-120 °C. The optimal temperature may require some optimization.

    • Maintain the reaction for 24-72 hours.

  • Isolation and Purification:

    • After the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

    • Collect the resulting solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL) and chloroform (3 x 10 mL). After each wash, centrifuge and discard the supernatant. This step is crucial to remove unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, the material must be "activated."

    • After the final wash, exchange the chloroform with a more volatile solvent like acetone (3 x 10 mL).

    • Dry the sample under vacuum at a slightly elevated temperature (e.g., 60-80 °C) for 12-24 hours.

Experimental Rationale and Causality
  • Solvothermal Method: This is a widely used technique for MOF synthesis as the elevated temperature and pressure can overcome kinetic barriers and promote the formation of well-ordered crystalline structures.[8]

  • Solvent Choice: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic precursors. The solubility of the long-chain this compound is expected to be favorable in such organic solvents.

  • Temperature and Time: The chosen temperature range and reaction time are typical for the formation of many MOFs. These parameters directly influence the nucleation and growth of the crystals and may need to be adjusted to optimize the crystallinity and yield of the final product.

  • Washing and Activation: The extensive washing procedure is critical to ensure the purity of the MOF. The final activation step is essential to evacuate the pores of the MOF, making the internal surface area accessible for subsequent applications like drug loading.

Characterization of the Synthesized MOF

A thorough characterization is necessary to confirm the successful synthesis of the desired MOF and to understand its properties.

Structural and Morphological Characterization
Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if a single crystal structure is obtained.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Images revealing the shape (e.g., needles, plates, polyhedra) and size distribution of the crystals.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvents and the eventual decomposition of the framework at higher temperatures.
Spectroscopic and Surface Characterization
Technique Purpose Expected Outcome
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the this compound ligand within the MOF structure.Comparison of the FT-IR spectra of the free ligand and the synthesized MOF should show shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination to the metal center.
Nitrogen Physisorption (BET Analysis) To determine the specific surface area and pore size distribution of the activated MOF.An adsorption-desorption isotherm that can be used to calculate the Brunauer-Emmett-Teller (BET) surface area, a key indicator of the material's porosity.
Water Contact Angle Measurement To quantify the hydrophobicity of the MOF's surface.A high water contact angle (>90°) would confirm the hydrophobic nature of the material, which is a key design feature.[3]

Application in Drug Delivery: A Prospective Outlook

The hydrophobic nature of MOFs synthesized with this compound makes them particularly well-suited for the encapsulation and delivery of poorly water-soluble drugs.[4]

Drug Loading Protocol (Post-Synthetic Encapsulation)
  • Preparation of Drug Solution: Dissolve the hydrophobic drug of interest (e.g., curcumin, paclitaxel) in a suitable organic solvent (e.g., ethanol, acetone) to create a concentrated solution.

  • Loading: Immerse a known amount of the activated MOF in the drug solution.

  • Incubation: Gently agitate the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Briefly wash the solid with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

Drug Release Studies
  • Drug release can be studied by suspending the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions) and monitoring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.

Visualization of Workflows and Concepts

Synthesis Workflow

G cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification cluster_activation Activation Ligand This compound in DMF Reaction Combine and Heat (100-120 °C, 24-72 h) Ligand->Reaction Metal Metal Salt in DMF Metal->Reaction Centrifuge Centrifugation Reaction->Centrifuge Wash Wash with DMF, Ethanol, Chloroform Centrifuge->Wash Activate Vacuum Drying (60-80 °C) Wash->Activate Product Final MOF Product Activate->Product

Caption: Solvothermal synthesis workflow for this compound-based MOFs.

MOF Structure and Drug Encapsulation

Caption: Conceptual diagram of a hydrophobic drug molecule encapsulated within the pores of the MOF.

Conclusion

The synthesis of Metal-Organic Frameworks using this compound represents a promising strategy for the development of novel, hydrophobic porous materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting area. The unique properties of these MOFs, particularly their hydrophobicity, are expected to be highly advantageous for applications in drug delivery, offering new solutions for the formulation of poorly water-soluble therapeutics. Further research and optimization of the synthesis conditions will undoubtedly lead to the discovery of new materials with tailored properties for a variety of scientific and biomedical applications.

References

  • Kamal, T., et al. (2019). Hydrophobic metal-organic frameworks: Potential toward emerging applications. APL Materials, 7(5). [Link]

  • Lawson, H. D., et al. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces, 13(28), 32487–32503. [Link]

  • Romo-Herrera, J., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. Materials, 16(25), 7724. [Link]

  • Limmer, K., et al. (2021). Hydrophobic and moisture-stable metal–organic frameworks. Chemical Society Reviews, 50(12), 6855-6887. [Link]

  • Wandiga, S. O. (1999). Review of crystallographic and molecular structures of complexes formed between N,N′-dialkyloxamides, N,N′-dialkyldithio-oxamides, N,N′-dialkylmalonamides, N,N′-dialkyldithiomalonmides, N,N′-dialkylsuccinamides, and toluene, 3,4-dithiol with Group VB and Group IV metal halides. Pure and Applied Chemistry, 71(6), 1019-1024. [Link]

  • Morsali, A., et al. (2022). Drug Delivery Using Hydrophilic Metal–Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers. Inorganic Chemistry, 61(33), 13291–13304. [Link]

  • Li, Y., et al. (2022). N, N′-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Scientific Reports, 12(1), 14389. [Link]

  • LibreTexts. (2021). Coordination Chemistry. [Link]

  • Cheung, A. (2015). Development of Pyridine Phosphate-based Metal-Organic Frameworks. Academic Connections, 1(1). [Link]

  • Hameed, A. (2020). Coordination Chemistry. [Link]

  • Al-Ghamdi, A. A., & Al-Otaibi, A. M. (2020). Synthesis and Characterization of MOF-Derived Structures: Recent Advances and Future Perspectives. Journal of Nanomaterials, 2020, 1-22. [Link]

  • Newblue CHEM. N,N'-DIDODECYL DITHIOOXAMIDE. [Link]

  • University of Bristol. (2020). Topic 6 Coordination Compounds. [Link]

  • Chen, C., et al. (2022). Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies. Inorganic Chemistry, 61(39), 15481–15491. [Link]

  • University of Birmingham.
  • Sharma, A., et al. (2008). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Rasayan Journal of Chemistry, 1(1), 93-98. [Link]

  • Home Sunshine Pharma. (n.d.). n,n'-didodecyl dithiooxamide cas 120-88-7. [Link]

Sources

Application Notes and Protocols for N,N'-Didodecyldithiooxamide-Based Separations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N,N'-Didodecyldithiooxamide in Selective Metal Separation

This compound (DDO) is a robust chelating agent distinguished by its high affinity for various metal ions, particularly precious and heavy metals. Its molecular structure, featuring two thioamide functional groups flanked by long alkyl chains, imparts a unique combination of strong chelating capabilities and significant solubility in organic solvents. This makes DDO an excellent candidate for applications in both liquid-liquid (solvent) extraction and solid-phase extraction (SPE) methodologies.

The core of DDO's efficacy lies in the soft donor atoms—sulfur and nitrogen—within its structure. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, these soft donors form highly stable coordination complexes with soft metal cations like palladium(II), gold(III), silver(I), and copper(II). The long dodecyl chains ensure high solubility in nonpolar organic solvents, which is crucial for efficient solvent extraction, and also facilitate its immobilization onto solid supports for SPE applications.

These application notes provide detailed protocols for the use of DDO in the selective separation of metal ions, offering researchers, scientists, and drug development professionals a comprehensive guide to leveraging this versatile chelating agent in their work. The methodologies described herein are designed to be adaptable to specific laboratory requirements while adhering to sound scientific principles.

Part 1: Solvent Extraction of Palladium(II) using this compound

Solvent extraction is a powerful technique for the selective separation and purification of metals from aqueous solutions. DDO, with its high affinity for palladium, can be employed to efficiently extract Pd(II) from acidic media. The following protocol is a comprehensive guide for this application, drawing upon established principles for similar N,N'-dialkyl-dithiooxamide and related chelating systems.

Causality of Experimental Choices
  • Organic Solvent System: A mixture of a nonpolar diluent, such as n-dodecane, and a phase modifier, like n-octanol, is recommended. The n-dodecane serves as the primary water-immiscible phase, while the n-octanol prevents the formation of a third phase, which can occur at high metal and extractant concentrations.

  • Aqueous Phase Acidity: The extraction is typically performed from an acidic aqueous phase (e.g., nitric acid). The acidic conditions ensure that the metal ions are in a soluble, cationic form, ready for chelation. The optimal pH can vary depending on the specific metal and interfering ions.

  • Stripping Agent: To recover the extracted metal from the organic phase, a stripping agent is used. A solution of thiourea in dilute nitric acid is effective for stripping palladium from the DDO complex. Thiourea is a strong complexing agent for palladium and facilitates its transfer back into an aqueous phase.

Experimental Protocol: Solvent Extraction of Palladium(II)

1. Preparation of the Organic Phase (0.05 M DDO Solution): a. Weigh an appropriate amount of this compound (MW: 456.83 g/mol ) to prepare a 0.05 M solution in the desired volume of the organic solvent system. b. Prepare the organic solvent system by mixing n-dodecane and n-octanol in a 3:1 (v/v) ratio (e.g., 75 mL n-dodecane and 25 mL n-octanol). c. Dissolve the DDO in the solvent system with gentle heating and stirring if necessary. Ensure complete dissolution.

2. Preparation of the Aqueous Phase (Palladium(II) Solution): a. Prepare a stock solution of palladium(II) of known concentration (e.g., 100 ppm) in dilute nitric acid (e.g., 3-5 M HNO₃). b. The aqueous feed solution should be adjusted to the desired nitric acid concentration for optimal extraction.

3. Extraction Procedure: a. In a separatory funnel, combine equal volumes of the organic phase (0.05 M DDO) and the aqueous palladium(II) solution (e.g., 20 mL of each). b. Stopper the funnel and shake vigorously for approximately 10-30 minutes to ensure the system reaches equilibrium. c. Allow the phases to separate completely. The organic phase, now containing the Pd(II)-DDO complex, will typically be colored. d. Carefully separate the two phases. The aqueous phase is now depleted of palladium.

4. Stripping Procedure (Recovery of Palladium): a. Transfer the palladium-loaded organic phase to a clean separatory funnel. b. Prepare a stripping solution of 0.1 M thiourea in 0.5 M nitric acid. c. Add a volume of the stripping solution equal to that of the organic phase. d. Shake the funnel vigorously for 15-30 minutes. e. Allow the phases to separate. The palladium will now be in the aqueous stripping solution. f. Separate the phases to obtain the purified palladium solution.

5. Analysis: a. The concentration of palladium in the initial aqueous solution, the raffinate (aqueous phase after extraction), and the stripping solution can be determined by a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). b. The extraction efficiency (%E) can be calculated using the formula: %E = [(C₀ - Cₐ) / C₀] * 100 where C₀ is the initial concentration of palladium in the aqueous phase and Cₐ is the concentration of palladium in the raffinate.

Diagram of the Solvent Extraction Workflow

SolventExtractionWorkflow cluster_extraction Extraction Step cluster_stripping Stripping Step A Aqueous Phase (Pd²⁺ in HNO₃) C Separatory Funnel (Extraction) A->C B Organic Phase (DDO in n-dodecane/n-octanol) B->C D Loaded Organic Phase (Pd(DDO)₂) C->D Phase Separation E Raffinate (Aqueous Phase, Pd²⁺ depleted) C->E Phase Separation G Separatory Funnel (Stripping) D->G F Stripping Solution (Thiourea in HNO₃) F->G H Stripped Organic Phase (Recyclable DDO) G->H Phase Separation I Purified Pd²⁺ Solution G->I Phase Separation SPE_Workflow cluster_prep Column Preparation cluster_extraction Extraction A Pack SPE Column with Dithiooxamide Resin B Condition Column (pH adjustment) A->B C Load Aqueous Sample (containing Pd²⁺ at optimal pH) D Wash Column (remove interferences) C->D E Elute Palladium (with acidic eluent) D->E F Collect Purified Palladium Eluate E->F

Application Notes and Protocols for N,N'-Didodecyldithiooxamide in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in environmental monitoring and drug development on the use of N,N'-Didodecyldithiooxamide (DDDTO) for the analysis of environmental samples. This document details the underlying principles, validated protocols, and practical insights for the selective extraction and quantification of heavy and precious metals.

Introduction to this compound (DDDTO)

This compound (CAS No. 120-88-7) is a sulfur-containing organic chelating agent with the molecular formula C₂₆H₅₂N₂S₂.[1][2] Its structure, featuring two dodecyl chains and a dithiooxamide core, imparts a strong affinity for various metal ions, particularly soft Lewis acids like precious metals and certain heavy metals. The long alkyl chains enhance its solubility in organic solvents, making it an excellent reagent for liquid-liquid extraction and a functional ligand for solid-phase extraction materials.

DDDTO's utility in analytical chemistry stems from its ability to form stable, colored complexes with specific metal ions, enabling their selective determination. This property is particularly valuable in the analysis of complex environmental matrices where target analytes are often present at trace levels alongside a multitude of interfering substances.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Weight 456.83 g/mol [2]
Appearance Yellow solid[2]
Melting Point 52-53°C[2]
Solubility Soluble in organic solvents like chloroform, insoluble in water.
Storage 2-8°C[2]

Principle of Metal Chelation and Analysis

The analytical applications of DDDTO are primarily based on the principles of chelation and spectrophotometry or solid-phase extraction. The dithiooxamide functional group acts as a bidentate ligand, coordinating with metal ions through its sulfur and nitrogen atoms to form a stable chelate ring.

The formation of these metal-DDDTO complexes often results in a distinct color change, which can be quantified using UV-Vis spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for precise measurement. For preconcentration or separation, DDDTO can be immobilized on a solid support to create a selective sorbent for solid-phase extraction (SPE).

Application Note 1: Spectrophotometric Determination of Palladium in Industrial Effluents

This protocol details the use of this compound for the selective spectrophotometric determination of palladium (Pd) in industrial wastewater samples. Palladium is a precious metal widely used in catalysts, and its presence in industrial effluents is a significant concern for both environmental protection and resource recovery.[3]

Scientific Rationale

DDDTO reacts with palladium(II) ions in an acidic medium to form a stable, yellow-colored complex that can be extracted into an organic solvent. The absorbance of this complex is measured at its maximum wavelength (λmax), and the concentration of palladium is determined from a calibration curve. The long dodecyl chains of DDDTO ensure efficient extraction of the complex into the organic phase, minimizing interferences from the aqueous sample matrix. The choice of an acidic medium enhances the selectivity for palladium over many other metal ions.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Complexation and Extraction cluster_2 Analysis Sample Collect Industrial Effluent Sample Filter Filter to Remove Particulates Sample->Filter Acidify Acidify with HCl Filter->Acidify Add_DDDTO Add DDDTO Solution in Chloroform Acidify->Add_DDDTO Shake Shake to Form Pd-DDDTO Complex & Extract Add_DDDTO->Shake Separate Separate Organic Layer Shake->Separate Spectro Measure Absorbance at λmax Separate->Spectro Quantify Quantify using Calibration Curve Spectro->Quantify

Caption: Workflow for Palladium Determination.

Detailed Protocol

1. Reagents and Materials:

  • This compound (DDDTO), 0.01% (w/v) in chloroform

  • Standard Palladium solution (1000 ppm)

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

  • Deionized water

  • Separatory funnels (125 mL)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Prepare a series of palladium standard solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.

3. Sample Preparation:

  • Collect the industrial effluent sample and filter it through a 0.45 µm filter to remove any suspended solids.

  • Take a 50 mL aliquot of the filtered sample in a 125 mL separatory funnel.

  • Add concentrated HCl to adjust the pH to approximately 1. This acidic condition is crucial for the selective reaction of DDDTO with palladium.[1]

4. Extraction Procedure:

  • Add 10 mL of the 0.01% DDDTO solution in chloroform to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes to facilitate the formation of the Pd-DDDTO complex and its extraction into the chloroform phase.

  • Allow the layers to separate for 5 minutes. The chloroform layer, containing the yellow palladium complex, will be the bottom layer.

  • Drain the chloroform layer into a 10 mL volumetric flask.

  • Repeat the extraction with another 5 mL of the DDDTO solution to ensure complete recovery of palladium. Combine the extracts.

  • Adjust the final volume to 10 mL with chloroform if necessary.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the extracted complex at its maximum absorbance wavelength (λmax), which should be determined by scanning the spectrum of a standard palladium complex solution (typically around 390-420 nm).

  • Use a reagent blank (prepared by extracting an acidic deionized water sample with the DDDTO solution) to zero the spectrophotometer.

6. Calibration and Quantification:

  • Prepare a calibration curve by subjecting the palladium standard solutions to the same extraction and measurement procedure.

  • Plot the absorbance versus the concentration of the palladium standards.

  • Determine the concentration of palladium in the environmental sample by interpolating its absorbance on the calibration curve.

Expected Performance:

ParameterTypical Value
Linear Range 0.5 - 10 ppm
Limit of Detection (LOD) ~0.1 ppm
Recovery >95%
Interferences Minimal from common base metals in acidic medium. High concentrations of other platinum group metals may interfere.

Application Note 2: Solid-Phase Extraction of Heavy Metals from Contaminated Water

This protocol describes a method for the preconcentration of divalent heavy metal ions such as copper (Cu²⁺), lead (Pb²⁺), and nickel (Ni²⁺) from contaminated water samples using a solid-phase extraction (SPE) sorbent functionalized with this compound.

Scientific Rationale

Immobilizing DDDTO onto a solid support (e.g., silica gel or a polymer resin) creates a highly selective SPE sorbent. The chelating sites of DDDTO are readily accessible to metal ions in the aqueous sample as it passes through the sorbent. The strong affinity of the dithiooxamide group for heavy metals allows for their efficient retention on the sorbent, while other matrix components pass through.[4] The trapped metals can then be eluted with a small volume of an acidic solution, achieving a high preconcentration factor. This approach is advantageous for analyzing trace levels of heavy metals in large volumes of water.

Experimental Workflow

cluster_0 Sorbent Preparation & Conditioning cluster_1 Sample Loading & Washing cluster_2 Elution & Analysis Prep_Sorbent Prepare DDDTO-Functionalized Sorbent Pack_Column Pack SPE Cartridge Prep_Sorbent->Pack_Column Condition Condition with Methanol & Water Pack_Column->Condition Load_Sample Load Water Sample (Adjusted pH) Condition->Load_Sample Wash Wash with Deionized Water Load_Sample->Wash Elute Elute Metals with Acidic Solution Wash->Elute Analyze Analyze Eluate by AAS or ICP-MS Elute->Analyze

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol

1. Reagents and Materials:

  • DDDTO-functionalized sorbent (can be synthesized or commercially sourced)

  • Empty SPE cartridges

  • Methanol

  • Nitric acid (HNO₃), 2M

  • Deionized water

  • pH meter and buffers

  • SPE manifold

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

2. SPE Cartridge Preparation and Conditioning:

  • Pack an empty SPE cartridge with 200 mg of the DDDTO-functionalized sorbent.

  • Place the cartridge on an SPE manifold.

  • Condition the sorbent by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

3. Sample Loading:

  • Collect the water sample and adjust the pH to between 5 and 6 using a suitable buffer or dilute acid/base. This pH range is generally optimal for the chelation of many divalent heavy metals.[4]

  • Pass a known volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

4. Washing:

  • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any non-specifically bound matrix components.

5. Elution:

  • Elute the retained heavy metals by passing 5 mL of 2M HNO₃ through the cartridge. The acidic solution protonates the chelating sites, releasing the metal ions.

  • Collect the eluate in a clean collection tube.

6. Analysis:

  • Analyze the eluate for the concentrations of Cu²⁺, Pb²⁺, and Ni²⁺ using AAS or ICP-MS.

  • Calculate the original concentration of the metals in the water sample by accounting for the preconcentration factor (initial sample volume / final eluate volume).

Expected Performance:

ParameterTypical Value
Preconcentration Factor 50 (for 250 mL sample and 5 mL eluate)
Adsorption Capacity Dependent on the specific sorbent preparation
Recovery >90% for Cu²⁺, Pb²⁺, Ni²⁺
Selectivity High for heavy metals over alkali and alkaline earth metals

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of calibration curves with known standards in the spectrophotometric method ensures the accuracy of the quantification. For the SPE method, the recovery can be validated by analyzing spiked samples, where a known amount of the target metal is added to a real sample and the percentage recovered is calculated. The selectivity of both methods should be assessed by analyzing samples containing potential interfering ions at concentrations relevant to the sample matrix.

Conclusion

This compound is a versatile and effective chelating agent for the analysis of heavy and precious metals in environmental samples. Its ability to form stable, colored complexes makes it suitable for straightforward spectrophotometric determination, while its chelating properties allow for its use in highly selective solid-phase extraction methods for preconcentration. The protocols provided here offer a solid foundation for researchers to develop and validate analytical methods for a range of environmental monitoring applications.

References

  • Wheeler, C. J. M. (1961). Spectrophotometric Determination of Palladium with Didoceyldithio-oxamide. University of Georgia.[1]

  • Pan, B., Zhang, Q., Du, W., Zhang, W., Pan, B., & Zhang, Q. (2009). Adsorption performances and mechanisms of the newly synthesized N,N'-di (carboxymethyl) dithiocarbamate chelating resin toward divalent heavy metal ions from aqueous media. Journal of Hazardous Materials, 167(1-3), 567-574.[4]

  • Arora, T., Agnihotri, N., & Azam, M. (2023). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 70(1), 6294-6308.[5]

  • U.S. Environmental Protection Agency. (n.d.). Platinum-Group Metals. Retrieved from [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving the Solubility of N,N'-Didodecyldithiooxamide (DDDTO) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N,N'-Didodecyldithiooxamide (DDDTO). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its solubility in organic solvents. As a molecule with unique structural features, understanding its behavior in different solvent systems is critical for successful experimental outcomes. This guide provides in-depth, experience-based answers to common questions, troubleshooting workflows, and validated protocols to help you overcome these challenges.

Physicochemical Properties of this compound

A foundational understanding of DDDTO's properties is the first step in troubleshooting solubility.

PropertyValueSource(s)
CAS Number 120-88-7[1][2][3]
Molecular Formula C₂₆H₅₂N₂S₂[1][2]
Molar Mass 456.83 g/mol [1][2]
Appearance Yellow solid[3][4]
Melting Point 52-53°C[1][2][3]

Part 1: Frequently Asked Questions (FAQs) - Understanding DDDTO's Solubility Profile

This section addresses the fundamental questions regarding the solubility of DDDTO, explaining the chemical principles that govern its behavior.

Q1: Why is this compound so difficult to dissolve in common laboratory solvents?

Answer: The solubility behavior of DDDTO is a direct consequence of its amphipathic, yet predominantly nonpolar, molecular structure. To understand this, we must analyze its two key components:

  • The Dithiooxamide Core: The central -C(=S)NH-NHC(=S)- group contains polar carbon-sulfur and nitrogen-hydrogen bonds. In its parent molecule, dithiooxamide (also known as rubeanic acid), this polar core allows for solubility in polar solvents like alcohols.[5][6]

  • Two N-Dodecyl Chains: DDDTO possesses two long, 12-carbon alkyl chains (-C₁₂H₂₅). These chains are highly nonpolar (lipophilic) and dominate the overall character of the molecule. They interact favorably with nonpolar solvent molecules via van der Waals forces.

The challenge arises because the two long dodecyl chains effectively shield the polar core, making the molecule behave as a largely nonpolar, waxy solid. Therefore, it adheres to the principle of "like dissolves like," exhibiting poor solubility in polar solvents that cannot effectively solvate the long alkyl chains.

cluster_DDDTO This compound (DDDTO) Structure cluster_Solubility Resulting Solubility Profile Core Polar Dithiooxamide Core (-C(=S)NH-NHC(=S)-) - Hydrogen Bond Acceptor/Donor - Dipole-Dipole Interactions HighSol Favors Nonpolar Solvents (e.g., Toluene, Chloroform) Core->HighSol Overwhelmed by LowSol Resists Polar Solvents (e.g., Water, Ethanol, DMSO) Core->LowSol Insufficient to overcome chains Chain1 Nonpolar Dodecyl Chain (-C12H25) - van der Waals Interactions Chain1->Core Chain1->HighSol Dominates Chain2 Nonpolar Dodecyl Chain (-C12H25) - van der Waals Interactions Chain2->Core Chain2->HighSol Dominates

Caption: Molecular structure of DDDTO dictates its solubility.

Q2: What is the expected solubility of DDDTO in a range of common organic solvents?

Answer: While extensive quantitative data for DDDTO is not widely published, we can predict its qualitative solubility based on its structure and the polarity of common solvents. This predictive table serves as a starting point for solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM), ChloroformHigh These solvents effectively solvate the long dodecyl chains through van der Waals forces, which is the dominant interaction.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateModerate to Low These solvents have intermediate polarity. While they may interact with the dithiooxamide core, they are less effective at solvating the long alkyl chains.
Polar Aprotic (High Polarity) Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Low / Insoluble The high polarity of these solvents leads to strong self-association (dipole-dipole forces), which DDDTO cannot disrupt.
Polar Protic Ethanol, Methanol, WaterInsoluble These solvents form strong hydrogen-bonding networks. The nonpolar DDDTO molecule cannot integrate into this network, leading to its exclusion and precipitation.

Part 2: Troubleshooting Guide for Common Solubility Issues

This section provides a systematic, step-by-step workflow for addressing practical solubility challenges encountered in the lab.

Q3: I am trying to prepare a stock solution of DDDTO in chloroform, but it is dissolving very slowly or not at all. What steps should I take?

Answer: This is a common kinetic issue, even in a theoretically "good" solvent. The waxy nature of solid DDDTO and its tendency to aggregate can hinder the dissolution process. Follow this validated troubleshooting workflow to overcome this barrier.

Start Start: DDDTO powder in selected nonpolar solvent (e.g., Chloroform, Toluene) Check Is the solution clear and fully dissolved? Start->Check Heat Step 1: Gentle Heating Apply gentle heat (35-45°C) with constant stirring. (Do not exceed 50°C) Check->Heat No Success Success: Solution Prepared Store appropriately. Check->Success Yes Check2 Is the solution clear? Heat->Check2 Sonicate Step 2: Apply Mechanical Energy Place vial in an ultrasonic bath for 5-15 minute intervals. Check2->Sonicate No Check2->Success Yes Check3 Is the solution clear? Sonicate->Check3 CoSolvent Step 3: Consider Co-Solvent Add a small percentage (1-5% v/v) of a slightly more polar solvent (e.g., THF) to disrupt crystal lattice. Check3->CoSolvent No Check3->Success Yes Check4 Is the solution clear? CoSolvent->Check4 Check4->Success Yes Reassess Reassess Solvent Choice Consult solubility table. Consider a different primary solvent. Check4->Reassess No

Caption: Systematic workflow for dissolving DDDTO.

Detailed Explanation of the Troubleshooting Workflow:
  • Step 1: Gentle Heating. The primary barrier to dissolving a solid is overcoming its crystal lattice energy. Increasing the temperature provides the necessary kinetic energy for solvent molecules to break apart the solid DDDTO.[7] Heating to a temperature below its melting point (52-53°C) is a safe and effective first step. A water bath set to 40°C is ideal.

  • Step 2: Apply Mechanical Energy (Sonication). Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart solute aggregates and enhances the interaction between the solvent and the solute surface. This dramatically increases the rate of dissolution.

  • Step 3: Co-Solvency. If heating and sonication are insufficient, the issue may be a slight mismatch in polarity. A co-solvent system can fine-tune the properties of the bulk solvent.[8][9] For a nonpolar primary solvent like toluene, adding a very small amount of a moderately polar solvent like THF can sometimes help disrupt the intermolecular forces within the DDDTO solid, facilitating dissolution. However, proceed with caution, as adding too much can decrease overall solubility. The use of co-solvents can sometimes increase the risk of precipitation upon dilution.[10]

Part 3: Experimental Protocols

For novel research and drug development, precise concentration control is paramount. Since published quantitative data is scarce, this section provides a standard protocol for you to determine the solubility of DDDTO in your specific solvent system.

Protocol 1: Gravimetric Determination of DDDTO Solubility

This protocol allows for the precise measurement of DDDTO's equilibrium solubility in a given organic solvent at a specific temperature.

Materials:

  • This compound (DDDTO), solid

  • Selected organic solvent (analytical grade)

  • 2 mL glass vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • To several 2 mL vials, add an excess amount of solid DDDTO (e.g., 20-30 mg). The goal is to have undissolved solid remaining at equilibrium.

    • Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for 48-72 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed at the same constant temperature for 2-4 hours to allow excess solid to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection:

    • Carefully withdraw a precise aliquot (e.g., 0.500 mL) from the clear supernatant, being careful not to disturb the solid pellet.

    • For maximum accuracy, pass the collected supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed, clean, dry vial. This removes any suspended microcrystals.

  • Solvent Evaporation and Measurement:

    • Place the vial containing the filtered supernatant in a vacuum oven or under a gentle stream of nitrogen to completely evaporate the solvent.

    • Once the solvent is fully removed and the vial contains only the dried DDDTO residue, weigh the vial again.

  • Calculation:

    • Calculate the mass of the dissolved DDDTO by subtracting the initial vial weight from the final weight.

    • Determine the solubility using the following formula:

      • Solubility (mg/mL) = Mass of Residue (mg) / Volume of Aliquot (mL)

By following this protocol, you can generate reliable, quantitative solubility data for DDDTO in any solvent system, empowering you to create accurate and reproducible experimental conditions.

References

  • N,N'-Bis(dodecyl)dithiooxamide - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]

  • Exploring the Chemical Properties and Safety of Dithiooxamide. (n.d.). Retrieved January 13, 2026, from [Link]

  • n,n'-didodecyldithio-oxamid - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]

  • n,n'-didodecyl dithiooxamide cas 120-88-7 - Home Sunshine Pharma. (n.d.). Retrieved January 13, 2026, from [Link]

  • Dithiooxamide - Grokipedia. (2026, January 8). Retrieved January 13, 2026, from [Link]

  • Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 13, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved January 13, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

  • N,N'-Dimethyldithiooxamide | C4H8N2S2 | CID 1899472 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - Frontiers. (n.d.). Retrieved January 13, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved January 13, 2026, from [Link]

  • The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents | Request PDF. (2025, August 6). Retrieved January 13, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed. (2020, September 8). Retrieved January 13, 2026, from [Link]

  • Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design - PubMed. (2024, October 14). Retrieved January 13, 2026, from [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Optimizing reaction conditions for N,N'-Didodecyldithiooxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An N,N'-Didodecyldithiooxamide Synthesis Technical Support Center has been established to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs. This resource, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experiments.

Technical Guide: Synthesis of this compound

This compound is a dialkyl-substituted dithiooxamide derivative. The synthesis typically involves the nucleophilic substitution reaction between a primary amine (dodecylamine) and dithiooxamide, also known as rubeanic acid. This guide provides an optimized protocol, troubleshooting advice for common issues, and answers to frequently asked questions to ensure a successful and efficient synthesis.

Optimized Experimental Protocol

This protocol details the synthesis of this compound from dithiooxamide and dodecylamine.

Reagents and Materials:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
DithiooxamideC₂H₄N₂S₂120.201.01.20 g
DodecylamineC₁₂H₂₇N185.352.24.08 g
Ethanol (95%)C₂H₅OH46.07-50 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend dithiooxamide (1.0 eq) in ethanol.

  • Addition of Amine: While stirring, add dodecylamine (2.2 eq) to the suspension. A color change is typically observed as the dithiooxamide dissolves.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Workup: After the reaction is complete (as indicated by the consumption of the dithiooxamide starting material on TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into 100 mL of cold water with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any excess amine and ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a yellow solid. The melting point of the pure product is 52-53°C.[1]

  • Drying: Dry the purified product under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: Dithiooxamide Dodecylamine Ethanol setup Combine Reagents in Round-Bottom Flask prep_reagents->setup reflux Heat to Reflux (4-6 hours) setup->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp tlc->cool precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry end end dry->end Final Product

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: The reaction yield is very low or no product is formed. What are the possible causes?

Several factors can contribute to a low yield:

  • Reagent Quality: Ensure that the dodecylamine is fresh, as primary amines can oxidize over time. The dithiooxamide (rubeanic acid) should be a red or orange crystalline powder. If it appears discolored, its purity may be compromised.

  • Incorrect Stoichiometry: Dodecylamine is used in slight excess (2.2 equivalents) to ensure the complete conversion of dithiooxamide. Verify that the initial measurements were accurate.

  • Insufficient Reaction Time or Temperature: The reaction may require a longer reflux period. Monitor the reaction using TLC until the dithiooxamide spot is no longer visible. Ensure a consistent reflux temperature is maintained.[2]

  • Moisture: While 95% ethanol is often sufficient, excessive water can sometimes hinder reactions involving amines. If you suspect water is an issue, using anhydrous ethanol and performing the reaction under an inert atmosphere (e.g., nitrogen) may improve the yield.[2]

Q2: My final product is an oily substance and will not crystallize. How can I fix this?

This is a common issue, typically caused by impurities:

  • Excess Dodecylamine: Dodecylamine is a waxy, low-melting solid that can prevent the product from crystallizing. To remove it, wash the crude product thoroughly with a dilute acid solution (e.g., 1M HCl) during the workup. This will protonate the excess amine, forming a water-soluble salt that can be washed away.

  • Formation of Mono-substituted Byproduct: If the reaction does not go to completion, you may have a mixture of the desired N,N'-disubstituted product and the N-monododecyl-dithiooxamide byproduct. This mixture can be difficult to crystallize. Purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is the most effective way to separate these components.

Q3: The product is dark brown or black instead of the expected yellow color. Why did this happen?

  • Decomposition: Dithiooxamide and its derivatives can decompose at high temperatures or upon prolonged exposure to air and light, leading to discoloration. Avoid excessive heating during the reaction and recrystallization.

  • Oxidation: The thioamide functional groups can be susceptible to oxidation.[3] Performing the reaction under an inert atmosphere (nitrogen or argon) can help prevent this, especially if the reaction is run for an extended period. Storing the final product in a dark, cool place is also recommended.[4]

Troubleshooting

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of this reaction?

The reaction is a nucleophilic acyl substitution at the thiocarbonyl carbon. The nitrogen atom of the primary amine (dodecylamine) acts as a nucleophile, attacking one of the electrophilic thiocarbonyl carbons of dithiooxamide. This is followed by the elimination of ammonia, which drives the reaction forward. The process occurs a second time on the other thiocarbonyl group to form the N,N'-disubstituted product.

Q5: Are there alternative synthetic routes?

Yes, an alternative method involves the reaction of sodium cyanodithioformate with dodecylamine.[5] In this process, sodium cyanide is first reacted with carbon disulfide in a solvent like dimethylformamide (DMF) to generate the sodium cyanodithioformate intermediate. This intermediate is then reacted with two equivalents of dodecylamine to yield this compound.[5] This method can provide high yields but involves more steps and potentially more hazardous starting materials.

Q6: What are the critical safety precautions for this synthesis?

  • Dithiooxamide (Rubeanic Acid): Harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[3]

  • Dodecylamine: Can cause skin irritation and eye damage. It has an ammonia-like odor.[7]

  • Ethanol: Flammable liquid and vapor.

Recommended Safety Practices:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Avoid inhalation of dust from dithiooxamide and vapors from dodecylamine and ethanol.

  • Keep flammable solvents away from ignition sources.

Q7: How can I be sure my final product is pure?

Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point that matches the literature value (52-53°C) is a strong indicator of purity.[1] Impure samples will typically melt over a broad range and at a lower temperature.

  • Thin-Layer Chromatography (TLC): A pure sample should show a single spot on the TLC plate.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the structure and identify any impurities.

References

  • Preparation of dithiooxamide.
  • Preparation of dithiooxamide.
  • METHOD FOR MANUFACTURING DITHIOOXAMIDES.
  • Dithiooxamide PubChem CID 2777982. National Center for Biotechnology Information. [Link]

  • Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. ResearchGate. [Link]

  • Mechanism of amide formation with DCC. YouTube. [Link]

  • United States Patent Office - Dithiooxamide Preparation.
  • Dodecylamine PubChem CID 13583. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: N,N'-Didodecyldithiooxamide (DDDTO) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Didodecyldithiooxamide (DDDTO). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing DDDTO in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and efficacy of your DDDTO solutions. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound solutions.

Q1: What is this compound and what are its key properties?

This compound (CAS No. 120-88-7) is a yellow solid organic compound with the molecular formula C26H52N2S2.[1][2] It is characterized by a melting point of 52-53°C.[1][2] Due to its long dodecyl chains, it is a lipophilic molecule. The dithiooxamide core is known to be a chelating agent.[3]

Q2: What are the primary factors that can cause degradation of DDDTO solutions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of dithiooxamides and other organic sulfur compounds, several factors can be anticipated to cause degradation:

  • Hydrolysis: The thioamide linkages in the dithiooxamide core can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This could lead to the formation of corresponding amines and other byproducts.

  • Oxidation: The sulfur atoms in DDDTO can be prone to oxidation, which may be initiated by exposure to air (oxygen), peroxides, or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in many organic molecules.[4] Light-sensitive compounds often undergo complex degradation pathways.[3]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation reactions.[4] Dithiooxamide, the parent compound, decomposes at approximately 200°C.[3][5] While DDDTO has a much lower melting point, prolonged exposure to temperatures even below this can lead to gradual degradation in solution.

Q3: What are the visual or physical signs of DDDTO solution degradation?

Degradation of a DDDTO solution may manifest in several ways:

  • Color Change: A noticeable change from its typical yellow appearance.

  • Precipitation: Formation of a solid precipitate, which could be the result of degradation products that are less soluble in the chosen solvent.

  • Cloudiness or Haziness: Indicating the formation of insoluble impurities or aggregation.

  • Loss of Efficacy: In functional assays, a degraded solution will likely show reduced or no activity.

Q4: What are the recommended storage conditions for this compound solid and its solutions?

For the solid compound, storage at 2-8°C is recommended.[1][6] To minimize degradation of DDDTO solutions, the following storage conditions are advised:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, freezing at -20°C or below might be an option, provided the solvent system is suitable and the compound is stable to freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it may be beneficial to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when working with DDDTO solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Solution appears cloudy or has a precipitate immediately after preparation. 1. Poor Solubility: The concentration of DDDTO may exceed its solubility limit in the chosen solvent. 2. Low-Quality Solvent: The solvent may contain impurities or water that reduces the solubility of DDDTO.1. Gently warm the solution and sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute solution or using a different solvent system. 2. Use high-purity, anhydrous solvents.
A previously clear solution has become cloudy or formed a precipitate during storage. 1. Degradation: The precipitate could be insoluble degradation products. 2. Temperature Effects: The compound may be precipitating out of solution at lower storage temperatures.1. Analyze the solution using an appropriate analytical technique (e.g., HPLC, LC-MS) to check for degradation products. Prepare a fresh solution. 2. Allow the solution to warm to room temperature and see if the precipitate redissolves. If so, consider a different solvent or storing at a slightly higher temperature (if stability allows).
The solution has changed color (e.g., darkened or faded). 1. Oxidation or Photodegradation: Exposure to air or light may have caused chemical changes.1. Discard the solution and prepare a fresh batch. Ensure the new solution is protected from light and consider purging with an inert gas before sealing.
Inconsistent or poor results in biological/chemical assays. 1. Degradation of DDDTO: The active compound has degraded, leading to a lower effective concentration. 2. Inaccurate Concentration: Errors in initial weighing or dilution.1. Prepare a fresh solution and re-run the assay. It is advisable to perform a quality control check on the new solution. 2. Carefully re-prepare the solution, ensuring accurate measurements.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general guideline for preparing a DDDTO stock solution. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., Dichloromethane, N,N-Dimethylformamide)[1][6]

  • Calibrated analytical balance

  • Volumetric flask (amber glass recommended)

  • Magnetic stirrer and stir bar or vortex mixer

  • Pipettes

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of DDDTO.

  • Weigh the DDDTO accurately using a calibrated analytical balance in a fume hood.

  • Transfer the weighed DDDTO to the volumetric flask.

  • Add a portion of the chosen solvent (approximately half of the final volume) to the flask.

  • Dissolve the DDDTO by swirling the flask, vortexing, or using a magnetic stirrer. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.

  • Once the DDDTO is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a suitable storage container (e.g., amber glass vial with a screw cap) and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the solution under the recommended conditions (2-8°C, protected from light).

Protocol 2: Forced Degradation Study of this compound Solution

A forced degradation study is essential for understanding the stability of DDDTO and for developing stability-indicating analytical methods.[4][7] This protocol outlines a basic approach.

Objective: To investigate the degradation of DDDTO under various stress conditions.

Materials:

  • A freshly prepared stock solution of DDDTO.

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven

  • Photostability chamber or a light source with controlled UV and visible light output.

  • Analytical instrumentation for analysis (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare several aliquots of the DDDTO stock solution.

  • Treat each aliquot with a different stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot to light in a photostability chamber.

  • Maintain a control sample at the recommended storage conditions.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample from each condition. Neutralize the acidic and basic samples before analysis.

  • Analyze all samples , including the control, using a suitable analytical method to determine the remaining concentration of DDDTO and to detect the formation of any degradation products.

  • Evaluate the results to identify the conditions under which DDDTO is most susceptible to degradation. A loss of 5-20% of the active ingredient is generally considered a suitable level of degradation for these studies.[5][7]

IV. Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for DDDTO, focusing on hydrolysis of the thioamide bonds. This is a hypothetical pathway based on general chemical principles.

DDDTO This compound Intermediate1 Mono-hydrolyzed Intermediate DDDTO->Intermediate1 Hydrolysis (H₂O, H⁺/OH⁻) Product1 Dodecylamine Intermediate1->Product1 Further Hydrolysis Product2 Dithiooxalic Acid Intermediate1->Product2 Further Hydrolysis

Caption: Hypothetical hydrolytic degradation of DDDTO.

Troubleshooting Workflow for DDDTO Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues with DDDTO solution stability.

Start Issue Observed (e.g., precipitation, color change) Check_Solubility Is the concentration too high for the solvent? Start->Check_Solubility Check_Storage Were storage conditions appropriate? (Temp, Light, Atmosphere) Check_Solubility->Check_Storage No Modify_Protocol Modify Protocol: - Use different solvent - Lower concentration - Add stabilizer (if known) Check_Solubility->Modify_Protocol Yes Analyze_Sample Analyze for Degradation Products (e.g., HPLC, LC-MS) Check_Storage->Analyze_Sample No Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Yes Analyze_Sample->Modify_Protocol Degradation Detected End_Bad Problem Persists (Contact Technical Support) Analyze_Sample->End_Bad No Degradation Detected End_Good Problem Resolved Prepare_Fresh->End_Good Modify_Protocol->Prepare_Fresh

Caption: Decision tree for troubleshooting DDDTO solution instability.

V. References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Dithiooxamide - Grokipedia. (2026). [Link]

  • N,N'-Bis(dodecyl)dithiooxamide - ChemBK. (2024). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]

  • Dithiooxamide - American Chemical Society. (2015). [Link]

  • Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem - NIH. (n.d.). [Link]

  • n,n'-didodecyl dithiooxamide cas 120-88-7 - Home Sunshine Pharma. (n.d.). [Link]

  • Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE. (n.d.). [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in N,N'-Didodecyldithiooxamide Metal Complexation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Didodecyldithiooxamide (DDDTO) metal complexation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and complexation of DDDTO, with a primary focus on addressing issues of low yield.

The information provided herein is curated from established protocols and field-proven insights to ensure scientific integrity and practical applicability. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and explanations.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding DDDTO and its metal complexes.

Q1: What is this compound (DDDTO) and why is it used as a ligand?

This compound is an organic ligand characterized by a dithiooxamide core functionalized with two dodecyl chains.[1][2] The sulfur and nitrogen atoms of the dithiooxamide group act as excellent chelating agents for various metal ions.[3][4][5] The long dodecyl chains impart significant lipophilicity to the molecule, influencing its solubility and the properties of its resulting metal complexes.

Q2: I am observing very low to no precipitation of my DDDTO-metal complex. What are the most likely initial causes?

Several factors can contribute to this issue. The most common culprits include:

  • Poor Solubility: DDDTO and its metal complexes often have limited solubility in common solvents.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder complex formation.

  • Ligand Purity: Impurities in the DDDTO ligand can significantly interfere with the complexation reaction.[6]

  • Incorrect Stoichiometry: An improper molar ratio of the metal salt to the DDDTO ligand can lead to incomplete reaction.

Q3: What is the expected color of DDDTO and its common metal complexes?

DDDTO itself is typically a yellow solid.[1][2] The color of the resulting metal complex is highly dependent on the specific metal ion. For instance, dithiooxamide (the parent compound) forms a dark green complex with copper, a brownish-red complex with cobalt, and a violet complex with nickel.[5]

Q4: How should I properly store this compound?

DDDTO should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[7] A recommended storage temperature is between 2-8°C.[1] Proper storage is crucial to prevent degradation and maintain ligand purity.

Troubleshooting Guide: Low Yield in DDDTO Metal Complexation

This in-depth guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound metal complexation reactions.

Issue 1: Poor Solubility of Reactants or Products

The long dodecyl chains of DDDTO, while imparting useful properties, can also lead to solubility challenges.

Symptoms:

  • The DDDTO ligand does not fully dissolve in the chosen solvent.

  • The reaction mixture is a heterogeneous slurry, making it difficult to monitor.

  • The product precipitates prematurely or in an unmanageable form.

Troubleshooting Steps:

  • Solvent Selection:

    • Rationale: The choice of solvent is critical for ensuring that both the ligand and the metal salt are sufficiently soluble to react.

    • Recommendations: While dithiooxamide is soluble in alcohols and concentrated sulfuric acid, it is insoluble in ether and has limited solubility in water.[3] For N,N'-dialkyl substituted dithiooxamides, solvents like N,N-Dimethylformamide (DMF) are often employed.[8][9][10][11] Consider using a co-solvent system if a single solvent does not provide adequate solubility.

    • Protocol: Perform small-scale solubility tests with your DDDTO and metal salt in a range of solvents (e.g., DMF, DMSO, THF, chlorinated solvents) before attempting the full-scale reaction.

  • Temperature Adjustment:

    • Rationale: Increasing the reaction temperature can enhance the solubility of reactants.

    • Recommendations: Gently heat the reaction mixture to aid in dissolution. However, be cautious of potential decomposition of the reactants or the complex at elevated temperatures. The optimal temperature will be system-dependent.[10][12][13]

    • Protocol: Start with room temperature and incrementally increase the temperature, monitoring for both dissolution and any signs of degradation (e.g., color change indicating decomposition).

Workflow for Optimizing Solubility:

start Start: Crude DDDTO-Metal Complex is_solid Is the Complex a Solid? start->is_solid wash Wash with Solvents to Remove Impurities is_solid->wash Yes is_soluble_enough Sufficiently Soluble for Chromatography? is_solid->is_soluble_enough No (Oily/Waxy) recrystallize Attempt Recrystallization wash->recrystallize pure_product Obtain Pure Product recrystallize->pure_product column_chromatography Perform Column Chromatography is_soluble_enough->column_chromatography Yes alternative_methods Consider Alternative Purification (e.g., Precipitation) is_soluble_enough->alternative_methods No column_chromatography->pure_product

Sources

Technical Support Center: Enhancing the Sensitivity of N,N'-Didodecyldithiooxamide-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Didodecyldithiooxamide (DDTO) based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the sensitivity and reliability of your DDTO-based electrochemical sensors. Here, we move beyond simple protocols to explain the underlying principles of common issues and their solutions, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the development and application of DDTO-based sensors.

FAQ 1: My sensor shows a weak or no response to the target analyte. What are the likely causes and how can I fix it?

A weak or absent signal is a frequent issue, often stemming from problems with the electrode modification or the inherent properties of DDTO.

Possible Causes and Solutions:

  • Poor Adhesion of DDTO to the Electrode Surface: DDTO is a lipophilic molecule with low solubility in aqueous solutions. This can lead to an unstable and non-uniform coating on the electrode.

    • Solution: Employ a solvent-casting method with a volatile organic solvent like chloroform or dichloromethane. Ensure the electrode surface is meticulously cleaned before modification. A pre-treatment of the electrode surface, such as electrochemical roughening or functionalization with a self-assembled monolayer (SAM) that can interact with DDTO, can significantly improve adhesion.

  • Incorrect DDTO Concentration: The concentration of DDTO used for electrode modification is critical. Too little will result in insufficient active sites, while too much can lead to a thick, insulating layer that hinders electron transfer.

    • Solution: Optimize the DDTO concentration by preparing a series of sensors with varying concentrations and evaluating their performance. Start with a low concentration (e.g., 1 mM) and incrementally increase it.

  • Suboptimal pH of the Working Solution: The chelating ability of the dithiooxamide group is pH-dependent. The deprotonation of the N-H groups is necessary for metal ion chelation.

    • Solution: Investigate the effect of pH on your sensor's response. For heavy metal detection, a slightly alkaline pH may be favorable for the formation of the DDTO-metal complex. However, this needs to be empirically determined for your specific analyte.

FAQ 2: I'm observing high background noise and poor signal-to-noise ratio. What can I do to improve this?

High background noise can mask the true signal from your analyte, leading to poor sensitivity and reproducibility.

Possible Causes and Solutions:

  • Electrode Surface Contamination: Impurities on the electrode surface can lead to unwanted electrochemical reactions, contributing to background noise.

    • Solution: Implement a rigorous cleaning protocol for your electrodes. This may include polishing with alumina slurry, followed by sonication in deionized water and ethanol. Electrochemical cleaning cycles in a suitable electrolyte can also be effective.

  • Instability of the DDTO Film: A non-uniform or weakly adhered DDTO film can degrade during experiments, leading to a drifting baseline and increased noise.

    • Solution: In addition to optimizing the coating procedure as mentioned in FAQ 1, consider incorporating a stabilizing agent into the DDTO film. This could be a polymer like Nafion or polyvinyl chloride (PVC) that entraps the DDTO molecules and enhances the film's mechanical stability.

  • Electrochemical Interference: Other electroactive species in your sample matrix can be oxidized or reduced at the applied potential, generating a background current.

    • Solution: If possible, perform a sample cleanup to remove interfering species. Alternatively, you can try to adjust the operating potential to a region where the interference is minimized while the analyte signal is still significant. The use of a differential measurement technique, with a reference electrode modified with a non-active analogue of DDTO, can also help to subtract the background signal.

FAQ 3: My sensor suffers from interference from other metal ions. How can I improve its selectivity?

The dithiooxamide group in DDTO can chelate various metal ions, which can lead to a lack of selectivity.

Possible Causes and Solutions:

  • Non-specific Binding: The core chelating group of DDTO is not highly selective on its own.

    • Solution: Incorporate a masking agent into your sample solution. A masking agent is a chemical that forms a stable complex with the interfering ions, preventing them from binding to the DDTO on the electrode. For example, citrate or tartrate can be used to mask certain metal ions. The choice of masking agent and its concentration must be optimized for your specific application.

  • Sensor Formulation: The composition of the sensor membrane can influence its selectivity.

    • Solution: Modify the sensor membrane by incorporating ion-selective ionophores or by creating molecularly imprinted polymers (MIPs) on the electrode surface. MIPs are polymers synthesized in the presence of the target analyte, creating specific recognition sites that can significantly enhance selectivity.

Section 2: Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for diagnosing and resolving common issues with your DDTO-based sensors.

Problem: Low Sensitivity

Follow these steps to systematically enhance the sensitivity of your sensor.

Sensitivity_Enhancement_Pathway Start Bare Electrode DDTO_Mod DDTO Modification (Analyte Recognition) Start->DDTO_Mod Nano_Mod Nanomaterial Integration (AuNPs or MWCNTs) DDTO_Mod->Nano_Mod Surface_Area Increased Surface Area Nano_Mod->Surface_Area Electron_Transfer Enhanced Electron Transfer Rate Nano_Mod->Electron_Transfer Signal_Amp Signal Amplification Surface_Area->Signal_Amp Electron_Transfer->Signal_Amp End Enhanced Sensitivity Signal_Amp->End

Caption: Pathway for sensitivity enhancement in DDTO-based sensors.

By following the guidance and protocols outlined in this technical support center, you will be well-equipped to overcome common challenges and significantly enhance the performance of your this compound-based sensors.

References

  • Dithiooxamide Modified Glassy Carbon Electrode for the Studies of Non-Aqueous Media. ResearchGate. [Link]

  • Promising Electrode Surfaces, Modified with Nanoparticles, in the Sensitive and Selective Electroanalytical Determination of Antibiotics: A Review. MDPI. [Link]

  • Electrochemical Sensors for Antibiotic Detection: A Focused Review with a Brief Overview of Commercial Technologies. National Institutes of Health (NIH). [Link]

  • Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. MDPI. [Link]

  • Nanomaterials-Based Electrochemical Sensors for Heavy Metal Ions Detection. Semantic Scholar. [Link]

  • Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. [Link]

  • Development of a Modified Electrode with N-doped Carbon Dots for Electrochemical Determination of 17α-ethinylestradiol. Brazilian Journal of Analytical Chemistry. [Link]

Minimizing interference in N,N'-Didodecyldithiooxamide analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Didodecyldithiooxamide (DDTO) analytical methods. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to minimize interferences and achieve accurate, reproducible results in your analyses.

Introduction to this compound (DDTO)

This compound is a highly effective chelating agent, particularly recognized for its sensitivity and selectivity towards palladium(II) ions. Dithiooxamides, as a class of compounds, are known for forming stable, colored complexes with various transition metals, making them valuable reagents in spectrophotometric analysis. The long dodecyl chains in DDTO render the molecule and its metal complexes highly soluble in organic solvents, facilitating solvent extraction techniques to separate the target analyte from complex sample matrices. This property is crucial for enhancing selectivity and minimizing interference from water-soluble components.

The core of DDTO's chelating ability lies in the dithiooxamide group (-NH-CS-CS-NH-), where the sulfur and nitrogen atoms act as donor sites, forming a stable five-membered ring with the metal ion.

Core Analytical Methodology: Spectrophotometric Determination of Palladium(II)

The primary application of DDTO is in the spectrophotometric determination of palladium. The following is a generalized procedure based on established methods for N,N'-disubstituted dithiooxamides.

Experimental Protocol: Palladium Determination
  • Sample Preparation:

    • Accurately weigh the sample containing palladium and dissolve it in a suitable acid (e.g., aqua regia).

    • Heat the solution to near dryness, then add concentrated hydrochloric acid and evaporate again to remove nitric acid. Repeat this step 2-3 times.

    • Dissolve the residue in dilute hydrochloric acid to create the stock sample solution.

  • pH Adjustment:

    • Take an aliquot of the sample solution and adjust the pH to the optimal range for complex formation. While the optimal pH for DDTO is not extensively reported, related dithiooxamides show good results in acidic media (pH 1-4).

  • Complex Formation and Extraction:

    • Transfer the pH-adjusted sample to a separatory funnel.

    • Add a measured volume of a DDTO solution in an immiscible organic solvent (e.g., chloroform, toluene).

    • Shake the funnel vigorously for 1-2 minutes to facilitate the complexation and extraction of the Pd(II)-DDTO complex into the organic phase.

    • Allow the layers to separate completely.

  • Spectrophotometric Measurement:

    • Drain the organic layer containing the colored Pd(II)-DDTO complex into a cuvette.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for similar complexes is typically in the range of 300-400 nm.

    • Determine the concentration of palladium from a previously prepared calibration curve.

Troubleshooting Guide

This section addresses common issues encountered during the analytical application of DDTO, providing explanations for the underlying causes and actionable solutions.

Issue 1: Incomplete or No Color Development
  • Question: I've followed the procedure, but the organic phase shows little to no color. What could be the problem?

  • Answer:

    • Incorrect pH: The formation of the Pd(II)-DDTO complex is pH-dependent. If the pH of your aqueous phase is too high or too low, the complex may not form efficiently.

      • Solution: Systematically vary the pH of your sample solution (e.g., from pH 1 to 5) to find the optimal range for color development. Use a calibrated pH meter for accurate adjustments.

    • Insufficient Reagent Concentration: An inadequate amount of DDTO will lead to incomplete complexation of the palladium ions.

      • Solution: Ensure that the molar concentration of DDTO is in sufficient excess relative to the expected maximum concentration of palladium in your sample. A 10-fold or higher molar excess is a good starting point.

    • Presence of Strong Oxidizing Agents: Oxidizing agents remaining from the sample digestion process (e.g., nitric acid) can degrade the DDTO reagent.

      • Solution: Ensure all nitric acid is removed during the sample preparation step by repeated evaporation with hydrochloric acid.

    • Degraded DDTO Reagent: DDTO, like many organic reagents, can degrade over time, especially if exposed to light or air.

      • Solution: Prepare fresh DDTO solutions regularly and store them in amber glass bottles in a cool, dark place.

Issue 2: Formation of Precipitates or Emulsions
  • Question: I'm observing a solid precipitate at the interface of the aqueous and organic layers, or the layers are not separating cleanly (emulsion). What should I do?

  • Answer:

    • Precipitate Formation:

      • Cause: The concentration of the Pd(II)-DDTO complex may exceed its solubility in the chosen organic solvent. Alternatively, interfering metal ions that form insoluble complexes with DDTO might be present.

      • Solution:

        • Dilution: Dilute the sample to reduce the concentration of palladium and potentially interfering ions.

        • Alternative Solvent: Experiment with different organic solvents. While chloroform is common, other solvents like toluene or methyl isobutyl ketone (MIBK) might offer better solubility for the complex.

        • Masking Agents: If interfering ions are suspected, the addition of a suitable masking agent to the aqueous phase before extraction can prevent the precipitation of their DDTO complexes.

    • Emulsion Formation:

      • Cause: Emulsions are common when dealing with complex matrices, especially those containing surfactants or finely divided particulate matter. The long alkyl chains of DDTO can also contribute to emulsification.

      • Solution:

        • Centrifugation: Transfer the contents of the separatory funnel to a centrifuge tube and spin for 5-10 minutes. This is often the most effective way to break an emulsion.

        • Addition of Salt: Adding a small amount of an inert salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase its polarity and help break the emulsion.

        • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or inverting motion for the extraction. This may require a longer extraction time but can prevent emulsion formation.

Issue 3: High and Unstable Blank Readings
  • Question: My reagent blank has a high absorbance, and the readings are fluctuating. How can I resolve this?

  • Answer:

    • Contaminated Reagents or Glassware: This is the most common cause of high blank readings.

      • Solution: Use high-purity solvents and reagents. All glassware should be scrupulously cleaned, including soaking in a dilute nitric acid bath followed by rinsing with deionized water.

    • DDTO Instability: The DDTO reagent itself might be degrading, leading to colored byproducts.

      • Solution: Prepare DDTO solutions fresh daily.

    • Instrumental Instability: Fluctuations can be caused by the spectrophotometer.

      • Solution: Allow the instrument's lamp to warm up for at least 30 minutes before taking measurements. Ensure the cuvette is clean and properly seated in the holder.[1]

Issue 4: Suspected Interference from Other Metals
  • Question: I suspect that other metals in my sample are interfering with the palladium measurement, leading to artificially high results. How can I confirm and mitigate this?

  • Answer:

    • Understanding the Chemistry of Interference: Dithiooxamides can react with other platinum group metals (e.g., platinum, rhodium) and some base metals (e.g., copper, nickel, cobalt). The stability of these metal complexes generally follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).[2] Palladium(II) typically forms very stable complexes with sulfur-containing ligands, which is the basis for its selective determination. However, at high concentrations, other metals can co-extract and contribute to the absorbance reading.

    • Strategies for Minimizing Interference:

      • Selective Masking: This is the most common and effective approach. A masking agent is a reagent that forms a stable, water-soluble complex with the interfering ion, preventing it from reacting with DDTO.[3][4]

        • For Base Metals (e.g., Cu, Ni, Co, Fe): EDTA is a powerful and widely used masking agent. By adding EDTA to the aqueous phase and adjusting the pH, you can selectively mask these ions.

        • For Other Platinum Group Metals: The separation of platinum group metals is notoriously difficult due to their similar chemical properties. Selective masking is challenging.

      • pH Control: Fine-tuning the pH of the aqueous phase can sometimes achieve a degree of separation. The optimal pH for the formation of the Pd(II)-DDTO complex may differ from that of interfering ions.

      • Solvent Extraction Optimization:

        • Back-Washing/Stripping: After the initial extraction, the organic phase containing the Pd(II)-DDTO complex can be "washed" with an aqueous solution of a specific reagent that will selectively strip interfering metal complexes back into the aqueous phase while leaving the more stable Pd(II)-DDTO complex in the organic layer.

        • Kinetic Masking: In some cases, the rate of complex formation differs significantly between metals. By controlling the extraction time, it might be possible to selectively extract the faster-forming palladium complex.

      • Method of Standard Additions: If the interference cannot be eliminated, its effect can be compensated for by using the method of standard additions for calibration.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for dissolving DDTO and for the extraction?

    • A1: DDTO is soluble in various organic solvents due to its long alkyl chains. Chloroform and toluene are commonly used. The choice of solvent can influence the extraction efficiency and the solubility of the resulting metal complex. It is advisable to test a few solvents to find the one that provides the best phase separation and highest absorbance for your specific application.

  • Q2: How stable is the Pd(II)-DDTO complex?

  • Q3: Can I use DDTO for the determination of other metals?

    • A3: While DDTO is primarily used for palladium, dithiooxamides can form colored complexes with other metals like copper, nickel, and cobalt. However, the selectivity for these metals is generally lower, and interference from other ions is more pronounced. If you intend to use DDTO for other metals, a thorough investigation of potential interferences and the use of appropriate masking agents will be essential.

  • Q4: My sample is in a complex matrix (e.g., biological fluid, digested alloy). What are the key considerations?

    • A4: For complex matrices, sample preparation is critical. Ensure complete digestion of all organic matter. The high concentration of various ions in such samples makes interference highly likely. The use of masking agents, such as EDTA, is strongly recommended. A preliminary separation step, such as ion-exchange chromatography, might be necessary for very complex samples before proceeding with the DDTO method.

Visualizing the Workflow and Interference Management

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure Sample Initial Sample Digestion Acid Digestion (e.g., Aqua Regia) Sample->Digestion Denitration Removal of NOx (Evaporation with HCl) Digestion->Denitration Dissolution Dissolution in dilute HCl Denitration->Dissolution pH_Adjust pH Adjustment Dissolution->pH_Adjust Masking Add Masking Agent (e.g., EDTA) pH_Adjust->Masking Extraction Solvent Extraction with DDTO Solution Masking->Extraction Measurement Spectrophotometric Measurement Extraction->Measurement Result Palladium Concentration Measurement->Result

Caption: A typical workflow for the determination of palladium using DDTO, incorporating a masking step to minimize interference.

Logical Flow for Troubleshooting Interference

G Start Inaccurate Result: Suspected Interference Identify Identify Potential Interfering Ions (e.g., Cu, Ni, Pt) Start->Identify Std_Add Use Method of Standard Additions Start->Std_Add If interference cannot be removed Masking Implement Masking Strategy (e.g., add EDTA) Identify->Masking Primary Approach Optimize_pH Optimize pH for Selective Complexation Identify->Optimize_pH Alternative Back_Wash Apply Back-Washing Step to Organic Phase Identify->Back_Wash Alternative Verify Verify with Spiked Sample or Certified Reference Material Masking->Verify Optimize_pH->Verify Back_Wash->Verify Std_Add->Verify

Caption: A decision tree for addressing and mitigating metallic interference in DDTO analytical methods.

References

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.).
  • Solvent Extraction and Spectrophotometric Determination of Palladium(II) Using P-Methylphenyl Thiourea as a Complexing Agent. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023-09-06).
  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals.
  • Stability Constants of Metal Complexes of Dithiocarbam
  • Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia.pub. (2023-08-03).
  • IUPAC Publications of Compilations and Critical Evalu
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. (2022-01-20).
  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. (n.d.).
  • Masking and Demasking Agents Controlling Chemical Reactions. Scribd. (n.d.).
  • Organic Reagents As Masking Agents in Complexometric Determin
  • Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S.
  • Stability constants of various metal complexes.
  • Comparison of MEA with reported masking agents for Pd determination.
  • Spectrophotometric Study of N,N´-Bis(3-dimethylaminopropyl)dithio-oxamide as Reagent for Palladium. R Discovery. (1960-04-01).
  • expeditious extraction and spectrophotometric determination of palladium(ii) from catalysts and alloy. Rasayan Journal of Chemistry. (n.d.).
  • Effect Of Temperature and Solvent On Formation Constants Of Ni(II), Cu(II), and Zn Metal Complexes Derived From S-Alkyl Dithiocarbazate.
  • Recent Trends in Noble Metal Nanoparticles for Colorimetric Chemical Sensing and Micro-Electronic Packaging Applic
  • ICP-OES Determination of Palladium in Palladium Jewellery Alloys Using Yttrium Internal Standard.
  • Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid.
  • Spectrophotometric Determination of Palladium by the Coloration with 2- Mercaptoethanol.
  • Spectrophotometric Determination of Palladium(II) and Rhodium(III) using N,N'-Dipyridylthiourea as a New Sensitive and Selective Complexing Agent. Zenodo. (1996-01-01).
  • Synthesis of two novel dinuclear palladium(I) complexes and studies of their catalytic activity in amination reactions.

Sources

Technical Support Center: Overcoming Emulsion Formation with N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N,N'-Didodecyldithiooxamide is a powerful chelating agent utilized in solvent extraction for the selective recovery and purification of various metal ions. Its long dodecyl chains confer excellent solubility in organic solvents, a critical property for an effective extractant. However, this same molecular feature introduces a significant experimental challenge: the formation of stable emulsions. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for understanding, troubleshooting, and preventing emulsion formation during liquid-liquid extractions with this ligand. Our approach is grounded in first principles, moving from the causal mechanisms to practical, field-proven protocols.

Section 1: The Science of Emulsion Formation

This section addresses the fundamental principles governing emulsion formation, with a specific focus on the role of this compound.

Q1: What is an emulsion in the context of solvent extraction?

An emulsion is a stable dispersion of one immiscible liquid within another, such as fine droplets of an aqueous phase suspended in an organic phase (or vice-versa).[1] In a separatory funnel, this manifests as a cloudy, milky, or opaque third layer between the distinct aqueous and organic phases, making clean separation impossible.[2] This stability arises because the system's high interfacial free energy is lowered by emulsifying agents that accumulate at the droplet surfaces, preventing them from coalescing.[1]

Q2: Why does this compound, in particular, tend to promote emulsion formation?

The molecular structure of this compound is inherently amphiphilic, meaning it possesses both hydrophilic (water-loving) and lipophilic (oil-loving) properties.

  • Lipophilic Region: The two long, non-polar C12 alkyl (dodecyl) chains are highly soluble in organic solvents.

  • Hydrophilic Region: The central dithiooxamide core (-NH-C(=S)-C(=S)-NH-) contains polar nitrogen and sulfur atoms that can engage in hydrogen bonding and coordinate with metal ions, giving it an affinity for the aqueous phase.

This dual nature allows the ligand to act as a surfactant, migrating to the oil-water interface.[3][4] It wraps around the microscopic droplets formed during mixing, with its dodecyl "tails" embedded in the organic phase and its polar "head" facing the aqueous phase (or vice versa), creating a stabilizing barrier that prevents the droplets from merging.[4][5]

Q3: What other factors in my experiment could be causing or worsening the emulsion?

While the ligand is a primary suspect, other factors can initiate or exacerbate emulsion issues:

  • High-Energy Agitation: Vigorous shaking or vortexing creates a larger number of smaller droplets, increasing the total interfacial surface area that needs to be stabilized.[6][7]

  • Presence of Endogenous Surfactants: Biological samples often contain natural emulsifiers like proteins, phospholipids, and fatty acids that can contribute to emulsion stability.[6][8]

  • Particulate Matter: Finely divided, insoluble powders can accumulate at the interface and physically prevent droplets from coalescing.[1]

  • High Ligand Concentration: An excess of this compound provides more surfactant-like molecules to stabilize the emulsion.

  • Relative Phase Volumes: Disparate volumes between the organic and aqueous phases can sometimes increase the likelihood of emulsion formation.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

When faced with a persistent emulsion, a systematic approach is crucial. The following guide is structured from the least invasive to the most chemically intensive interventions.

Q4: I've just formed an emulsion. What is the very first thing I should try?

Patience and Gentle Agitation. Before adding any reagents, allow the separatory funnel to stand undisturbed for 15-30 minutes.[2][9] Gravity alone is often sufficient to resolve minor emulsions. Gentle swirling or slowly inverting the funnel can help droplets coalesce without re-introducing high shear forces.[6]

Q5: The emulsion is persistent. What are the next, most reliable steps?

If waiting is ineffective, the next steps involve physically forcing the separation or chemically altering the aqueous phase to destabilize the interface.

  • Centrifugation: This is often the most effective and cleanest method for breaking a stubborn emulsion.[2][7][9] Spinning the sample at moderate to high speed provides a strong gravitational force that compels the dispersed droplets to coalesce.[7][10]

  • "Salting Out": The addition of an inert salt dramatically increases the ionic strength of the aqueous layer.[6][7] This reduces the solubility of organic molecules (including the ligand's polar head) in the aqueous phase and disrupts the electrostatic interactions stabilizing the emulsion, forcing a phase separation.[7]

Table 1: Comparison of Common Salting-Out Agents

SaltTypical ApplicationMechanism of ActionConsiderations
Sodium Chloride (NaCl) General purpose, readily available.Increases ionic strength, "salting out" effect.[2][6]Use a saturated brine solution or add solid salt until saturation.
Sodium Sulfate (Na₂SO₄), anhydrous Effective and also acts as a drying agent.Increases ionic strength and absorbs dissolved water.[2][9]Can be added directly as a solid or the emulsion can be filtered through a bed of it.[2][9]
Potassium Pyrophosphate (K₄P₂O₇) Very effective for certain sample types.High charge density salt that strongly increases ionic strength.[9]Less common but can be highly effective where NaCl fails.[9]
Q6: Can changing the pH of my aqueous phase help?

Yes, pH modification can be a powerful tool. The stability of an emulsion can be highly dependent on the surface charge of the dispersed droplets.[1][2] Adjusting the pH can neutralize these charges, reducing repulsion and allowing coalescence.[2][9]

The protonation state of the this compound itself, and therefore its behavior at the interface, is pH-dependent.[11] Systematically adjusting the pH of the aqueous phase (e.g., with dilute HCl or NaOH) and observing the effect on the emulsion can reveal an optimal pH range where interfacial stability is minimized. This is often a crucial step in method development.[12][13][14]

Q7: Salting out and pH adjustment didn't work. What now?

If the above methods fail, you can try altering the properties of the organic phase or using thermal methods.

  • Addition of a Co-solvent: Adding a small volume (e.g., 1-5% of the organic phase volume) of a polar solvent like methanol or ethanol can break an emulsion.[1][10] This works by altering the polarity of the bulk organic phase, which can disrupt the delicate balance of interactions that the ligand uses to stabilize the interface.[6][7]

  • Filtration: Pass the entire mixture through a plug of glass wool or a pad of Celite®.[6][15] These materials can physically rupture the dispersed droplets, promoting coalescence.[15]

  • Thermal Shock: Gently warming or cooling the mixture can alter viscosity and interfacial tension, potentially destabilizing the emulsion.[1] Care must be taken to avoid degrading the analyte or boiling the solvent.

Section 3: Proactive Measures: How to Prevent Emulsions

The most effective strategy is to prevent emulsions from forming in the first place.[6][7]

Q8: How can I modify my primary extraction protocol to minimize the risk of emulsion?
  • Reduce Agitation Energy: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel for a longer period. This reduces the shear forces that create fine droplets while still allowing for sufficient interfacial contact for extraction to occur.[6]

  • Optimize Ligand Concentration: Use the lowest concentration of this compound that provides efficient extraction. Run a concentration-response curve to find the optimal balance between extraction efficiency and emulsion risk.

  • Pre-treat the Sample: If working with complex matrices (e.g., biological fluids), consider a pre-extraction cleanup step like protein precipitation to remove endogenous emulsifying agents.

  • Modify the Solvent System: The choice of organic solvent can have a significant impact. Sometimes, switching to a slightly more or less polar solvent can mitigate emulsion tendencies.[16]

Section 4: Detailed Experimental Protocols

Protocol 1: Step-by-Step Guide to Breaking an Emulsion using the Salting-Out Method

This protocol assumes a persistent emulsion in a separatory funnel.

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition: Carefully add the brine solution to the separatory funnel. Start with a volume equal to approximately 10-20% of the existing aqueous phase volume.

  • Mixing: Do NOT shake vigorously. Gently rock or swirl the funnel back and forth to mix the salt into the aqueous layer and allow it to interact with the emulsion interface.

  • Observation: Place the funnel back on a ring stand and allow it to sit undisturbed. Observe for signs of coalescence and the sharpening of the phase boundary.

  • Iteration: If the emulsion is not fully resolved after 10 minutes, add another small portion of brine and repeat the gentle mixing. Alternatively, add solid NaCl or Na₂SO₄ directly to the funnel and swirl to dissolve.[2][15]

  • Separation: Once the phases have separated cleanly, proceed with the draining of the layers.

Protocol 2: Systematic Approach to pH Optimization for Emulsion Prevention

This protocol is for the method development stage to identify an ideal operating pH.

  • Setup: Prepare several small-scale test extractions in parallel using vials or test tubes. Use a fixed, representative amount of your sample, organic solvent, and this compound.

  • pH Adjustment: Prepare a series of aqueous phase buffers (e.g., in 0.5 pH unit increments) spanning a relevant range (e.g., pH 2 to 8).

  • Extraction: Add the buffered aqueous phase to each vial. Cap and agitate all vials with identical, consistent methodology (e.g., 5 minutes of gentle inversion).

  • Evaluation: After agitation, allow the vials to stand and visually score the degree of emulsion formation in each (e.g., 0 = no emulsion, 5 = entire volume emulsified).

  • Analysis: Identify the pH range that consistently produces the least emulsion. This pH should be used for all future extractions with this sample type. Validate that your analyte extraction is still efficient at this optimal pH.[17]

Section 5: Visual Guide: Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for addressing an emulsion in real-time.

Caption: A decision tree for troubleshooting emulsion formation.

Section 6: Frequently Asked Questions (FAQs)

Q9: Will adding salt or changing the pH affect my analyte or the efficiency of the this compound ligand?

Potentially, yes. High ionic strength can sometimes decrease the extraction efficiency of certain metal complexes (the "salting-out" effect can apply to the complex as well). Similarly, pH is often a critical parameter for metal chelation; the optimal pH for extraction may not be the same as the optimal pH for emulsion breaking.[11][17] It is imperative to run control experiments to validate that any emulsion-breaking technique does not compromise the quantitative recovery of your target analyte.

Q10: What is the maximum concentration of this compound I can use before emulsions become a major problem?

This is highly system-dependent and must be determined empirically. It will vary based on your sample matrix, choice of organic solvent, pH, and agitation method. As a general rule, start with a low concentration and gradually increase it, noting the point at which emulsions become problematic. Often, a significant excess of the ligand is unnecessary for quantitative extraction and only serves to increase emulsion risk and cost.

Q11: Are there alternative extraction techniques I should consider for emulsion-prone samples?

Yes. If emulsions are a persistent and insurmountable problem, consider Supported Liquid Extraction (SLE) .[6] In SLE, the aqueous sample is adsorbed onto a high-surface-area, inert solid support (like diatomaceous earth). The organic extraction solvent is then passed through this support. This method eliminates the vigorous mixing of two bulk liquid phases and thus completely avoids emulsion formation.[6]

Section 7: References

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • Al-Sabagh, A. M., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Journal of Molecular Liquids. Retrieved from [Link]

  • Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering. Retrieved from [Link]

  • BrainKart. (n.d.). Emulsion Problem Encountered in Extractions. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Individual and Combined Effects of the Extractant, Surfactant and Modifier Concentrations on the Droplet Coalescence Time. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of Surfactants on Separation of Light Rare Earth Metals using Emulsion Liquid Membrane Method: Review. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanisms involved in the emulsification and demulsification. Retrieved from [Link]

  • Quora. (2017). How do surfactants stabilize emulsions? Retrieved from [Link]

  • Crimson Publishers. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Retrieved from [Link]

  • MDPI. (n.d.). Demulsification Treatment of Spent Metalworking Fluids by Metal Cations. Retrieved from [Link]

  • Ecologix Environmental Systems. (2025). Advanced Chemical Demulsification and DAF Techniques for Emulsified Oil Removal in Wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction data of the influence of pH of aqueous phase on the extraction. Retrieved from [Link]

  • ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from [Link]

  • Biolin Scientific. (2020). Demulsification of oil-water emulsions. Retrieved from [Link]

  • AquaNile. (n.d.). Demulsifiers. Retrieved from [Link]

  • PubMed. (2011). Effects of pH, sample size, and solvent partitioning on recovery of soluble phenolic acids and isoflavonoids. Retrieved from [Link]

  • ResearchGate. (2025). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. Retrieved from [Link]

  • PubMed. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. Retrieved from [Link]

  • PubMed Central. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds. Retrieved from [Link]

  • PubMed Central. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III). Retrieved from [Link]

Sources

Optimizing N,N'-Didodecyldithiooxamide concentration for maximum extraction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N'-Didodecyldithiooxamide (DDDTO). This document is designed for researchers, scientists, and professionals in drug development and chemical sciences who are utilizing DDDTO for solvent extraction applications. Here, we move beyond simple protocols to explain the underlying principles, helping you not only to execute experiments but also to troubleshoot and optimize them effectively.

Section 1: Fundamental Principles of DDDTO in Metal Extraction

Before troubleshooting, it is crucial to understand the mechanism. DDDTO is a powerful chelating agent, particularly effective for the extraction of precious and heavy metals. Its efficacy stems from its molecular structure.

The Chelation Mechanism: The two thioamide groups (-C(S)NH-) are the active sites. The sulfur and nitrogen atoms act as Lewis bases, donating electron pairs to a metal cation (a Lewis acid). The long dodecyl chains (-(CH₂)₁₁CH₃) provide high lipophilicity, ensuring the DDDTO and the resulting metal complex are highly soluble in organic solvents and insoluble in the aqueous phase. This differential solubility is the basis of solvent extraction.

The molecule typically forms a stable five-membered chelate ring with the metal ion, with the two sulfur atoms coordinating with the metal. This "pincer" action, as seen with similar dithioamides, results in a thermodynamically stable complex that readily partitions into the organic phase.[1]

Caption: Chelation of a metal ion by the two sulfur atoms of the DDDTO molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for DDDTO in my organic solvent?

A1: There is no single "optimal" concentration; it is application-dependent. However, a good starting point for preliminary experiments is typically in the range of 0.01 M to 0.1 M . The final concentration depends on the target metal's concentration in the aqueous phase. The goal is to use a sufficient molar excess of DDDTO to drive the extraction equilibrium towards the organic phase without wasting expensive reagent or causing solubility issues. For trace metal concentrations, a lower DDDTO concentration may suffice, while for higher metal loads, a higher concentration is necessary.

Q2: Which organic solvent (diluent) should I use for DDDTO?

A2: The choice of diluent is critical. DDDTO's long alkyl chains make it soluble in a variety of non-polar and moderately polar organic solvents.

Diluent ClassExamplesSuitability & Considerations
Aliphatic Kerosene, n-Dodecane, HexaneGood solubility for DDDTO. Environmentally common but may require a phase modifier (e.g., isooctanol, TBP) to prevent third phase formation at high metal loading.[1]
Aromatic Toluene, XyleneOften provide better solvation for the metal-DDDTO complex, potentially enhancing extraction and preventing third phases. However, they have higher toxicity.
Halogenated Chloroform, DichloromethaneExcellent solvents but are often avoided due to environmental and health concerns. Useful for small-scale lab studies to establish mechanism.[2]

Start with a common, low-toxicity diluent like n-dodecane or kerosene. If you encounter issues, consider adding a phase modifier or switching to an aromatic solvent.

Q3: How does the pH or acidity of the aqueous phase affect extraction?

A3: Acidity is a critical parameter. The extraction of many metals with thioamides is highly dependent on the concentration of ions like chloride or nitrate in the aqueous phase. For instance, in the extraction of palladium from hydrochloric acid media, the HCl concentration directly influences the extraction efficiency and selectivity against other metals like platinum or iron.[1] It is essential to optimize the acid concentration of your aqueous phase as a key variable alongside the DDDTO concentration.

Q4: How should I prepare and store my DDDTO stock solution?

A4: DDDTO is a solid at room temperature. To prepare a stock solution, accurately weigh the required amount of DDDTO powder and dissolve it in the chosen organic diluent. Gentle heating and stirring may be required to facilitate dissolution. Always prepare the solution in a fume hood. Store the solution in a tightly sealed, amber glass bottle away from light and heat to prevent potential degradation.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the optimization of DDDTO concentration.

Problem 1: Low or No Extraction Efficiency (%E)
  • Probable Cause 1: Incorrect Aqueous Phase Acidity/pH.

    • Explanation: The metal species in the aqueous phase may not be suitable for extraction at the current acidity. The DDDTO ligand itself can also be protonated or deprotonated, affecting its chelating ability.

    • Solution: Conduct a series of experiments varying the acid concentration (e.g., 0.1 M to 5 M HCl or HNO₃) while keeping the DDDTO concentration constant.[1][2] Analyze the aqueous phase at each step to find the optimal acidity for your target metal.

  • Probable Cause 2: Insufficient DDDTO Concentration.

    • Explanation: The stoichiometry of the extraction reaction requires a certain molar ratio of DDDTO to the metal ion. If the metal concentration is high, your DDDTO concentration may be the limiting reagent.

    • Solution: Calculate the molar quantity of the target metal in your aqueous phase. Ensure your DDDTO concentration in the organic phase provides a molar excess (e.g., start with a 2:1 or 5:1 molar ratio of DDDTO:Metal). Systematically increase the DDDTO concentration and monitor the extraction efficiency.

  • Probable Cause 3: Insufficient Contact Time or Agitation.

    • Explanation: Solvent extraction is a mass transfer process. The system may not have reached equilibrium. While many dithioamide extractions are rapid, complex matrices can slow kinetics.[1]

    • Solution: Increase the shaking/mixing time (e.g., test samples at 5, 15, 30, and 60 minutes) and ensure vigorous agitation to maximize the interfacial area between the two phases.

troubleshooting_low_E start Problem: Low Extraction Efficiency check_acidity 1. Check Aqueous Acidity start->check_acidity check_conc 2. Check DDDTO Concentration start->check_conc check_time 3. Check Contact Time/Mixing start->check_time solution_acidity Vary acid concentration (0.1M - 5M). Find optimum. check_acidity->solution_acidity solution_conc Ensure molar excess of DDDTO. Increase concentration systematically. check_conc->solution_conc solution_time Increase mixing time (5-60 min). Ensure vigorous agitation. check_time->solution_time

Caption: Troubleshooting workflow for low extraction efficiency.

Problem 2: Formation of a Third Phase or Emulsion at the Interface
  • Probable Cause 1: High Metal Loading.

    • Explanation: At high concentrations, the formed metal-DDDTO complex may have limited solubility in the organic diluent, causing it to precipitate out as a third, often gelatinous, phase. This is a common issue with many extractants.[3][4]

    • Solution 1: Decrease the initial concentration of the target metal in the aqueous feed.

    • Solution 2: Add a "phase modifier" to your organic phase. A long-chain alcohol like isodecanol or a neutral organophosphorus compound like tributyl phosphate (TBP) at 5-10% (v/v) can increase the polarity of the organic phase and help solvate the metal complex.[3]

  • Probable Cause 2: Incompatible Diluent.

    • Explanation: The chosen diluent (e.g., a simple alkane) may not be a good solvent for the specific metal-ligand complex formed.

    • Solution: Switch to a more polar or aromatic diluent, such as toluene or xylene, which may better solvate the complex.

Problem 3: Poor Selectivity for the Target Metal
  • Probable Cause: Non-Optimal Aqueous Phase Conditions.

    • Explanation: Selectivity is often highly dependent on the aqueous phase chemistry. Other metals may be co-extracted under the current conditions.

    • Solution: Fine-tune the acidity of the aqueous phase. Often, different metals have optimal extraction windows at different acidities.[1] You can also introduce masking agents into the aqueous phase that selectively complex with interfering ions and prevent their extraction.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Batch Solvent Extraction Test

This protocol provides a framework for a single extraction experiment. To optimize DDDTO concentration, repeat this procedure with varying concentrations.

  • Prepare Aqueous Phase: Prepare a solution of your target metal(s) in the desired aqueous matrix (e.g., 3 M HCl).

  • Prepare Organic Phase: Prepare a solution of DDDTO in the chosen organic diluent (e.g., 0.05 M DDDTO in n-dodecane).

  • Combine Phases: In a separatory funnel or a screw-cap vial, add equal volumes of the aqueous and organic phases (e.g., 10 mL of each). This is a phase ratio (O/A) of 1.

  • Equilibrate: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.

  • Separate Phases: Allow the phases to separate completely. If an emulsion forms, gentle centrifugation can help break it.

  • Sample and Analyze: Carefully separate the two phases. Take a precise aliquot from the aqueous phase (the raffinate) for analysis by ICP-OES, ICP-MS, or AAS to determine the final metal concentration.

  • Calculate Performance: Use the initial and final aqueous concentrations to calculate the extraction efficiency.

Protocol 2: Systematic Optimization of DDDTO Concentration

This workflow uses the batch test protocol to find the optimal concentration.

optimization_workflow start Define Objective (e.g., >99% extraction of Metal X) step1 Fix Parameters (Aqueous acidity, Temp, Phase Ratio, Time) start->step1 step2 Select Concentration Range (e.g., 0.005 M to 0.2 M DDDTO) step1->step2 step3 Perform Batch Extractions (Using Protocol 1 for each concentration) step2->step3 step4 Analyze Raffinates (Determine final metal concentration for each test) step3->step4 step5 Calculate & Plot Data (%E vs. [DDDTO]) step4->step5 end Determine Optimal Concentration (Select lowest concentration that achieves target %E) step5->end

Caption: Workflow for the systematic optimization of DDDTO concentration.

Section 5: Data Interpretation & Key Metrics

To quantitatively evaluate performance, two key metrics are used: the Distribution Ratio (D) and the Extraction Percentage (%E).

Calculation Formulas: The concentration of metal in the organic phase, [M]org, is typically calculated by mass balance: [M]org = [M]aq,initial - [M]aq,final

  • Distribution Ratio (D): D = [M]org / [M]aq,final

    • Interpretation: A measure of how well the metal partitions between the two phases. Higher D values indicate better extraction.

  • Extraction Percentage (%E): %E = (([M]aq,initial - [M]aq,final) / [M]aq,initial) * 100

    • Interpretation: The percentage of the metal removed from the aqueous phase.

Example Data Table: This table shows hypothetical results from an optimization experiment for extracting a metal from 3 M HCl.

[DDDTO] (M)[Metal]aq,initial (ppm)[Metal]aq,final (ppm)Distribution Ratio (D)Extraction % (%E)Observations
0.0110065.00.5435.0%Incomplete extraction
0.02510028.62.571.4%Significant improvement
0.05 100 4.8 19.8 95.2% Good extraction
0.075 100 0.9 110.1 99.1% Near-quantitative
0.101000.8124.099.2%Diminishing returns
0.151000.8124.099.2%Third phase observed

References

  • Novel dithioamide extractant for highly selective separation of Pd from acidic leach liquors of waste auto-catalysts.
  • Oxidative Dissolution of Metals in Organic Solvents.
  • Synthesis of N,N'-dimethyl-N,N'-didecyl-3-oxa-diglycolamide for extraction of lanthanides.
  • Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction.PubMed Central.
  • Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products.
  • Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides.
  • Optimization of Extraction Parameters by Using Response Surface Methodology, Purification, and Identification of Anthocyanin Pigments in Melastoma malabathricum Fruit.
  • Optimization of Aqueous Extraction Conditions for Recovery of Phenolic Content and Antioxidant Properties from Macadamia (Macadamia tetraphylla) Skin Waste.MDPI.
  • Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applic

Sources

Technical Support Center: Regeneration and Recycling of N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N'-Didodecyldithiooxamide, particularly focusing on its regeneration and recycling from waste streams. This document is structured to address common challenges and frequently asked questions encountered during experimental work.

I. Understanding this compound

This compound is a chemical compound with the formula C26H52N2S2.[1][2] It is a yellow solid with a melting point of 52-53°C.[2][3] This compound and its derivatives are known for their ability to chelate with various metals, making them valuable in processes like solvent extraction for metal recovery.[4][5] Dithiooxamides, in general, are used as reagents for metals such as copper, cobalt, and nickel.[6]

Chemical Structure

Caption: Chemical structure of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the regeneration and recycling of this compound from waste streams, which are often generated after its use in metal extraction processes.

Issue 1: Low Recovery of this compound from the Organic Phase

Question: We are experiencing a low yield of this compound after the stripping process. What are the potential causes and how can we improve the recovery rate?

Answer:

Low recovery is a common issue and can be attributed to several factors related to the stability of the metal-ligand complex and the stripping conditions.

Potential Causes:

  • Incomplete Stripping of the Metal: this compound forms a stable complex with metal ions. If the stripping agent is not effective in breaking this complex, the ligand will remain in the organic phase with the metal.

  • Degradation of the Ligand: Dithiooxamide and its derivatives can be susceptible to degradation under harsh acidic or oxidative conditions. The stripping process, if not optimized, could lead to the decomposition of the this compound.

  • Emulsion Formation: The presence of surfactants or degradation byproducts can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the ligand and preventing efficient phase separation.

Troubleshooting Steps:

  • Optimize Stripping Agent Concentration: The concentration of the stripping agent (e.g., a strong acid) is critical. A concentration that is too low will not efficiently break the metal-ligand complex. Conversely, an excessively high concentration might lead to ligand degradation. We recommend a stepwise increase in the stripping acid concentration, followed by analysis of both the aqueous and organic phases for metal and ligand content to determine the optimal concentration.

  • Evaluate Different Stripping Agents: While strong acids are commonly used, their effectiveness can vary depending on the metal being stripped. For instance, in some solvent extraction systems, a combination of a weaker acid and a complexing agent in the aqueous phase can be more effective and less degrading to the organic ligand.

  • Control Temperature and Contact Time: Both temperature and contact time during stripping can influence efficiency and degradation. High temperatures can accelerate the stripping process but may also promote the decomposition of this compound.[7] We advise performing stripping at room temperature initially and only moderately increasing it if necessary. Similarly, prolonged contact times should be avoided.

  • Address Emulsion Formation: If an emulsion or a "third phase" is observed, consider the following:

    • Addition of a Phase Modifier: Incorporating a phase modifier like 1-octanol or isodecanol into the organic solvent can help prevent emulsion formation.[8]

    • Centrifugation: For persistent emulsions, centrifugation can aid in phase separation.[8]

    • Filtration: Passing the mixed phases through a coalescer or a suitable filter membrane can break the emulsion.

Troubleshooting_Low_Recovery cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions LowRecovery Low Recovery of This compound IncompleteStripping Incomplete Metal Stripping LowRecovery->IncompleteStripping LigandDegradation Ligand Degradation LowRecovery->LigandDegradation Emulsion Emulsion Formation LowRecovery->Emulsion OptimizeStripping Optimize Stripping Agent (Concentration, Type) IncompleteStripping->OptimizeStripping LigandDegradation->OptimizeStripping ControlConditions Control Temperature & Contact Time LigandDegradation->ControlConditions AddressEmulsion Address Emulsion (Phase Modifier, Centrifugation) Emulsion->AddressEmulsion

Caption: Troubleshooting workflow for low recovery of this compound.

Issue 2: Presence of Impurities in the Recycled this compound

Question: After regeneration, our recycled this compound shows the presence of unknown impurities upon analysis (e.g., by HPLC or GC-MS). What is the likely source of these impurities and how can we purify the recycled product?

Answer:

Impurities in the recycled product can compromise its performance in subsequent extraction cycles. Understanding the source of these impurities is key to implementing an effective purification strategy.

Potential Sources of Impurities:

  • Degradation Products: As mentioned, this compound can degrade. The degradation byproducts will appear as impurities.

  • Residual Metals: Incomplete stripping will leave residual metal ions complexed with the ligand.

  • Solvent and Reagent Carryover: Traces of the organic solvent, stripping agent, or phase modifier may be present in the final recycled product.

  • Contaminants from the Waste Stream: The initial industrial waste stream may contain other organic or inorganic compounds that are co-extracted or react with the ligand.

Purification Protocol:

  • Washing:

    • Acid Wash: A dilute acid wash can help remove any remaining basic impurities or trace metals.

    • Base Wash: A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities.

    • Deionized Water Wash: Finally, wash with deionized water until the pH of the aqueous phase is neutral to remove any residual acid or base.

  • Solvent Evaporation: Carefully evaporate the organic solvent under reduced pressure. Avoid excessive heat to prevent thermal degradation of the this compound.

  • Recrystallization: This is a highly effective method for purifying solid compounds.

    • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethanol and water could be a good starting point.[2]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If there are any insoluble impurities, filter the hot solution. Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum.

  • Chromatography: For very high purity requirements, column chromatography can be employed. The choice of stationary and mobile phases will depend on the nature of the impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in industrial processes?

A1: The primary application is in hydrometallurgy as a solvent extraction reagent for the selective recovery of metals, particularly copper, from aqueous solutions.[9][10] Its long alkyl chains provide good solubility in organic solvents commonly used in these processes.

Q2: How can we monitor the efficiency of the regeneration process?

A2: The efficiency can be monitored by analyzing the concentration of this compound in the organic phase before and after the stripping and purification steps. Techniques like HPLC or UV-Vis spectrophotometry can be used for quantification. Additionally, analyzing the metal concentration in the aqueous stripping solution will indicate the effectiveness of the metal removal.

Q3: Are there any specific safety precautions to consider when working with this compound and its regeneration process?

A3: Yes. This compound may cause skin, eye, and respiratory irritation.[2] It is also harmful if swallowed.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. The solvents and acids used in the regeneration process also have their own specific hazards that must be considered. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: What are the environmental considerations for the disposal of waste generated during the recycling process?

A4: The aqueous waste from the stripping process will contain high concentrations of the extracted metal and the stripping agent (e.g., acid). This waste must be neutralized and treated to remove the metal ions before disposal to comply with environmental regulations.[11] Any organic solvent waste should be collected and disposed of as hazardous organic waste. The goal of recycling this compound is to minimize the overall environmental impact of the extraction process.

IV. Experimental Protocol: Regeneration of this compound from a Copper-Loaded Organic Phase

This protocol outlines a general procedure for regenerating this compound from an organic solvent (e.g., dodecane) after its use in copper extraction.

Materials:

  • Copper-loaded organic phase (this compound in dodecane)

  • Sulfuric acid (H₂SO₄), various concentrations (e.g., 1 M, 2 M)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Ethanol

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Stripping of Copper: a. Place a known volume of the copper-loaded organic phase into a separatory funnel. b. Add an equal volume of the sulfuric acid stripping solution (start with 1 M H₂SO₄). c. Shake the funnel vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup. d. Allow the phases to separate completely. The aqueous phase (bottom layer) should now contain the stripped copper sulfate. e. Drain the aqueous phase. f. Repeat the stripping process with fresh sulfuric acid solution to ensure complete removal of copper. (The number of stripping stages required will depend on the initial copper loading).

  • Washing of the Organic Phase: a. To the now copper-free organic phase in the separatory funnel, add an equal volume of deionized water. Shake for 2-3 minutes and discard the aqueous phase. This removes residual acid. b. Add an equal volume of 5% sodium bicarbonate solution. Shake for 2-3 minutes to neutralize any remaining acid. A slight effervescence may be observed. Discard the aqueous phase. c. Wash again with deionized water until the pH of the aqueous wash is neutral.

  • Isolation of this compound: a. Transfer the washed organic phase to a round-bottom flask. b. Remove the dodecane solvent using a rotary evaporator.

  • Purification by Recrystallization: a. To the solid residue in the round-bottom flask, add a minimal amount of hot ethanol to dissolve it completely. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the purified crystals of this compound by vacuum filtration. d. Wash the crystals with a small amount of cold ethanol. e. Dry the crystals in a vacuum oven at a low temperature (e.g., <40°C).

Validation:

  • The purity of the recycled this compound should be confirmed by measuring its melting point and using analytical techniques such as HPLC or NMR.

  • The performance of the recycled ligand can be validated by conducting a new copper extraction experiment and comparing its efficiency to that of fresh this compound.

V. Quantitative Data Summary

ParameterTypical Value RangeSource
Melting Point52-53°C[2][3]
Molecular Weight456.83 g/mol [1][2]
AppearanceYellow solid[2][12]

VI. References

  • Effect of metal complexation on the degradation of dithiocarbamate fungicides. Available from: [Link]

  • Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent - PMC - NIH. Available from: [Link]

  • Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem - NIH. Available from: [Link]

  • Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE. Available from: [Link]

  • Synthesis and Characterization of new Dithiocarbamate Complexes - Asian Journal of Research in Chemistry. Available from: [Link]

  • Transition metal dithiocarbamate complexes - Wikipedia. Available from: [Link]

  • Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - PMC - PubMed Central. Available from: [Link]

  • Thermal decomposition of transition metal dithiocarbamates - ResearchGate. Available from: [Link]

  • n,n'-didodecyl dithiooxamide cas 120-88-7 - Home Sunshine Pharma. Available from: [Link]

  • Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - ResearchGate. Available from: [Link]

  • Selective copper extraction from sulfate media with N,N -dihexyl- N ′-hydroxypyridine-carboximidamides as extractants - ResearchGate. Available from: [Link]

  • Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent | Chemical Engineering Transactions. Available from: [Link]

  • N,N'-diethyldithiocarbamate as a stain for copper-zinc superoxide dismutase in polyacrylamide gels of red cell extracts - PubMed. Available from: [Link]

  • Direct extraction of copper from copper sulfide minerals using deep eutectic solvents - Green Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction - ResearchGate. Available from: [Link]

  • Separation of Am, Cm and Lanthanides by Solvent Extraction with Hydrophilic and Lipophilic Organic Ligands - ResearchGate. Available from: [Link]

  • DY902 copper extractant is single aldoxime copper extraction reagent, it is same as CP-150, the price is cheaper, the extraction ability is stronger. - Copper Nickel Cobalt & Rare Earth extractants. Available from: [Link]

  • Method for recovering solvent NMP in para-aramid production process - Google Patents. Available from:

  • Environmental impacts and remediation of dye-containing wastewater - the University of Bath's research portal. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: N,N'-Didodecyldithiooxamide versus N,N'-diethyl-N'-benzoylthiourea for Copper Sensing

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of selective metal ion detection, the precise and sensitive quantification of copper(II) ions is of paramount importance across diverse fields, from environmental monitoring to biological research and drug development. The design of chemosensors capable of selectively binding and signaling the presence of Cu(II) is a continuous pursuit. This guide provides an in-depth technical comparison of two prominent chelating agents: N,N'-Didodecyldithiooxamide (DDDTO) and N,N'-diethyl-N'-benzoylthiourea (DEBTU), for copper sensing applications. We will delve into their sensing mechanisms, comparative analytical performance, and provide detailed experimental protocols to empower researchers in their selection and application.

Introduction: The Critical Role of Selective Copper Sensing

Copper is a double-edged sword. As an essential trace element, it is a vital cofactor for numerous enzymes, playing a crucial role in metabolic processes. However, an excess of copper is toxic, leading to oxidative stress and cellular damage, and has been implicated in neurodegenerative diseases. This duality necessitates the development of robust and selective methods for the detection of copper ions. Small molecule chemosensors offer an attractive approach due to their potential for high sensitivity, selectivity, and versatility in application, including colorimetric and spectroscopic detection methods.

At the heart of a chemosensor is a ligand that selectively binds to the target metal ion. The interaction between the ligand and the metal ion should ideally trigger a measurable signal, such as a change in color or fluorescence. Both dithiooxamides and thioureas are classes of sulfur-containing organic compounds well-known for their ability to form stable complexes with transition metals, making them excellent candidates for the development of copper sensors.

Sensing Mechanisms: A Tale of Two Chelators

The efficacy of a chemosensor is intrinsically linked to its mechanism of action. Both DDDTO and DEBTU employ their sulfur and nitrogen atoms to coordinate with copper ions, but their specific binding modes and the resulting signaling mechanisms differ.

This compound (DDDTO): The Dithiooxamide Core

Dithiooxamides, also known as rubeanic acid and its derivatives, have long been utilized as reagents for the detection of transition metals. The core structure of DDDTO features two thioamide groups (-NH-C=S) in close proximity, providing a bidentate chelation site. Upon encountering a copper(II) ion, the two sulfur atoms and potentially the two nitrogen atoms coordinate with the metal center, forming a stable five-membered chelate ring.

The long dodecyl chains appended to the nitrogen atoms render DDDTO highly soluble in organic solvents, making it suitable for applications such as solvent extraction and sensing in non-aqueous or mixed-solvent systems. The complexation with copper(II) typically results in the formation of a colored species, allowing for colorimetric or spectrophotometric detection.

Figure 1: Chemical structure of this compound (DDDTO).

N,N'-diethyl-N'-benzoylthiourea (DEBTU): The Acylthiourea Motif

DEBTU belongs to the class of N-acyl-N',N'-dialkylthioureas. This structure presents a versatile O,S-bidentate chelation site. The copper(II) ion coordinates with the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. The diethyl groups on one nitrogen and the benzoyl group on the other influence the electronic properties and solubility of the molecule and its copper complex. The interaction with copper(II) leads to the formation of a colored complex, which is the basis for its use as a colorimetric sensor. Studies have indicated that benzoylthiourea derivatives typically form a 2:1 complex with Cu(II) ions[1].

Figure 2: Chemical structure of N,N'-diethyl-N'-benzoylthiourea (DEBTU).

Comparative Analytical Performance

ParameterThis compound (DDDTO)N,N'-diethyl-N'-benzoylthiourea (DEBTU)
Limit of Detection (LOD) Data for a related water-soluble dithiooxamide derivative suggests a LOD of 0.05 mg/L (approx. 0.78 µM).A similar benzoylthiourea derivative exhibited a LOD of 1.5 µM[1].
Selectivity Dithiooxamide derivatives are known to react with other transition metals like cobalt and nickel.Benzoylthiourea derivatives have shown good selectivity for Cu(II) over other common cations such as Fe(II), Zn(II), Ni(II), Co(II), Cr(III), and Mn(II)[1].
Stoichiometry (Ligand:Metal) A 1:1 complex is formed with a related dithiooxamide derivative.A 2:1 complex is typically formed[1].
Response Time Not explicitly reported, but color formation with dithiooxamides is generally rapid.Not explicitly reported, but colorimetric reactions are typically fast.
Optimal pH The complexation is pH-dependent. Generally, dithiooxamides are effective in neutral to slightly acidic or basic conditions.The complexation is pH-dependent. Benzoylthiourea derivatives are often used in neutral to slightly acidic solutions.
Solvent System Soluble in organic solvents; suitable for extraction-based methods and sensing in non-aqueous media.Soluble in common organic solvents; often used in mixed aqueous-organic solvent systems for sensing applications.

Expert Insights:

The long dodecyl chains in DDDTO significantly enhance its lipophilicity, making it an excellent candidate for liquid-liquid extraction of copper from aqueous solutions, a technique often employed for pre-concentration before instrumental analysis. This property, however, limits its direct application in purely aqueous systems.

DEBTU and its analogs, while also soluble in organic solvents, can often be used in mixed-solvent systems (e.g., acetonitrile/water), which can be more amenable to direct analysis of aqueous samples[1]. The 2:1 stoichiometry of the DEBTU-copper complex can potentially lead to a more pronounced color change upon complexation, which could be advantageous for visual detection or for achieving higher sensitivity in spectrophotometric measurements.

Experimental Protocols

To facilitate the practical application of these chemosensors, we provide detailed, self-validating protocols for their synthesis and use in copper sensing experiments.

Synthesis of this compound (DDDTO)

Principle: This synthesis involves the condensation of dithiooxamide with dodecylamine.

Materials:

  • Dithiooxamide

  • Dodecylamine

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dithiooxamide (1.0 eq) in methanol.

  • Add dodecylamine (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a solid.

Figure 3: Workflow for the synthesis of DDDTO.

Synthesis of N,N'-diethyl-N'-benzoylthiourea (DEBTU)

Principle: This is a two-step, one-pot synthesis where benzoyl isothiocyanate is generated in situ and then reacted with diethylamine.

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Diethylamine

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in situ):

    • In a dry round-bottom flask, dissolve ammonium thiocyanate (1.0 eq) in anhydrous acetone.

    • Add benzoyl chloride (1.0 eq) dropwise to the stirring solution at room temperature.

    • Stir the mixture for 1 hour. Ammonium chloride will precipitate as a white solid.

  • Reaction with Diethylamine:

    • To the above mixture containing the in situ generated benzoyl isothiocyanate, add diethylamine (1.0 eq) dropwise while stirring.

    • Continue stirring at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure N,N'-diethyl-N'-benzoylthiourea.

Figure 4: Workflow for the synthesis of DEBTU.

Protocol for Copper(II) Sensing using UV-Vis Spectrophotometry

Principle: The complexation of the ligand with Cu(II) ions results in a colored solution, and the absorbance of this solution is measured at the wavelength of maximum absorption (λmax). The absorbance is proportional to the concentration of the copper complex, and thus to the concentration of copper ions.

Materials and Equipment:

  • This compound (DDDTO) or N,N'-diethyl-N'-benzoylthiourea (DEBTU)

  • Stock solution of the ligand in a suitable organic solvent (e.g., chloroform for DDDTO, acetonitrile for DEBTU)

  • Standard stock solution of Copper(II) sulfate or Copper(II) chloride (e.g., 1000 ppm)

  • Appropriate buffer solutions to control pH

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard copper(II) solutions of known concentrations by diluting the stock solution.

  • Color Development:

    • In a series of volumetric flasks, add a fixed volume of the ligand stock solution.

    • Add increasing volumes of the standard copper(II) solutions to each flask.

    • Add a suitable buffer to maintain the desired pH.

    • Dilute to the mark with the appropriate solvent (or solvent mixture).

    • Allow the color to develop for a specific time (determine this by monitoring the absorbance over time for one solution).

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of one of the colored solutions to determine the λmax.

    • Measure the absorbance of all the standard solutions at the λmax.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of copper(II). This should yield a linear relationship (Beer's Law plot).

  • Analysis of Unknown Sample:

    • Prepare the unknown sample in the same manner as the standards and measure its absorbance at the λmax.

    • Determine the concentration of copper(II) in the unknown sample from the calibration curve.

Conclusion and Recommendations

Both this compound and N,N'-diethyl-N'-benzoylthiourea demonstrate significant potential as chemosensors for copper(II) ions. The choice between them will largely depend on the specific requirements of the application.

  • This compound (DDDTO) is particularly well-suited for applications involving the extraction of copper from aqueous matrices due to its high lipophilicity. This makes it a strong candidate for pre-concentration steps in analytical workflows. However, the lack of extensive performance data necessitates further characterization for its direct use as a quantitative sensor.

  • N,N'-diethyl-N'-benzoylthiourea (DEBTU) and its analogs have demonstrated good sensitivity and selectivity for copper(II) in colorimetric assays. The well-defined 2:1 stoichiometry and its applicability in mixed-solvent systems make it a versatile and promising reagent for direct spectrophotometric determination of copper in a variety of samples.

For researchers embarking on the development of new copper sensing methodologies, DEBTU currently offers a more established and characterized platform. However, the unique properties of DDDTO, particularly its extraction capabilities, warrant further investigation and could lead to the development of novel and highly effective analytical methods. It is recommended that researchers perform thorough validation experiments, including interference studies with other metal ions and optimization of reaction conditions (pH, solvent, and temperature), to ensure the reliability and accuracy of their chosen method.

References

  • Synthesis of this compound. PrepChem.com. (URL: [Link])

  • Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-Diethyl-N′-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)]. ResearchGate. (URL: [Link])

  • Colorimetric chemosensor of symmetrical benzoylthiourea derivatives as for detection of Cu 2+ in aqueous solution.
  • A New Sensitive Reagent for the Spectrophotometric Determination of Copper. CORE. (URL: [Link])

  • Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis. Benchchem. (URL: not available)
  • Investigating the flotation performance and interfacial adsorption mechanism of N-benzoyl-N',N'-diethyl thiourea on chalcopyrite and pyrite. ResearchGate. (URL: [Link])

  • Synthesis of N-morpholine or N,N-diethyl, N′-monosubstituted benzoyl thioureas copper complexes: Characterization and electrochemical investigations. ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Analytical Performance of N,N'-Didodecyldithiooxamide-Based Techniques for Palladium Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of palladium, with a focus on the classic spectrophotometric method employing N,N'-Didodecyldithiooxamide (DDDTO). While DDDTO represents a foundational approach, this document also delves into the accuracy and precision of modern alternative methods, offering supporting data to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction: The Enduring Relevance of Palladium Analysis and the Role of this compound

Palladium is a critical catalyst in a vast array of organic syntheses, including the Nobel Prize-winning cross-coupling reactions that are fundamental to modern drug discovery and development. Its utility, however, comes with the regulatory imperative to control residual palladium in active pharmaceutical ingredients (APIs). The European Medicines Agency (EMA), for instance, sets strict limits for platinum group metal residues, often requiring quantification at the parts-per-million (ppm) level.

Spectrophotometric methods, due to their simplicity, cost-effectiveness, and accessibility, have long been a staple in analytical laboratories. Among the various chromogenic reagents developed for palladium, N,N'-disubstituted dithiooxamides have been recognized for their sensitivity and selectivity. This compound, a yellow solid with the chemical formula C26H52N2S2, forms a stable, colored complex with palladium(II) ions. This complex is typically insoluble in water and can be extracted into an organic solvent, such as chloroform, for spectrophotometric quantification.

This guide, therefore, serves a dual purpose: to detail the principles and historical context of the DDDTO-based method and to provide a thorough, data-driven comparison with contemporary analytical techniques. This will enable researchers to make informed decisions based on the specific requirements of their analytical challenges, balancing factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Analytical Techniques for Palladium Quantification

The choice of an analytical method for palladium is dictated by the required sensitivity, the nature of the sample matrix, and the available resources. While the DDDTO method offers a simple and accessible approach, a range of other techniques provide varying levels of performance. The following sections and table provide a comparative overview.

Method Reagent/Principle Limit of Detection (LOD) Linearity Range Molar Absorptivity (ε) / Sensitivity Key Advantages Potential Disadvantages/Interferences
Spectrophotometry This compound (DDDTO)Data not readily available in recent literature.Data not readily available in recent literature.Data not readily available in recent literature.Simple, cost-effective, selective for palladium.Requires solvent extraction, potential for interferences from other metals, less sensitive than instrumental methods.
Spectrophotometry 2-Mercaptoethanol0.396 µg/mL1.39 - 8.36 µg/mL[1]2.2634 x 10⁴ L mol⁻¹ cm⁻¹[1]Good sensitivity, rapid color development at room temperature.[1]Potential for interference from other metal ions.
Spectrophotometry Thioglycollic AcidNot explicitly stated, but method is sensitive.2.4 - 6.4 ppm[2]2.0692 × 10⁴ L mol⁻¹ cm⁻¹[2]Simple, sensitive, stable complex formation.[2]Interference from various cations.[2]
Spectrophotometry Pyridoxal Thiosemicarbazone (PTSC)Not explicitly stated, but method is sensitive.0.9 - 10.0 µg/mL1.63 x 10⁴ L mol⁻¹ cm⁻¹Non-extractive, good selectivity.Potential for interference from other metal ions.
Fluorescence Spectroscopy Porphyrin–coumarin conjugate (PPIX-L2)75 nM for Pd(0), 382 nM for Pd(II)[3]0-1 µM for Pd(0), 0-4 µM for Pd(II)[3]High sensitivity.High sensitivity, can discriminate between palladium oxidation states.[3]Requires a spectrofluorometer, potential for quenching effects from the sample matrix.
Atomic Absorption Spectrometry (AAS) Instrumental~0.10 mg/L (LOD)0.25 - 1.50 mg/L[4]High sensitivity.High sensitivity and selectivity, well-established technique.[4]Requires specialized instrumentation, potential for chemical interferences.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Instrumentalsub-ng/L level[5]Several orders of magnitude.Unrivaled detection power.[5]Extremely high sensitivity and selectivity, capable of multi-element analysis.[5]High instrument cost and complexity, potential for spectral interferences.[5]

Experimental Protocols

General Protocol for Spectrophotometric Determination of Palladium(II) with this compound (Based on historical methods)

The following is a generalized procedure based on the principles described in the foundational literature. Researchers should optimize and validate the method for their specific application.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of palladium(II) of a known concentration (e.g., 1000 ppm) from a certified standard.

  • Prepare a series of working standards by diluting the stock solution with an appropriate solvent (e.g., dilute HCl).

  • Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform) at an optimized concentration.

2. Sample Preparation:

  • Dissolve the sample containing palladium in a suitable solvent. The sample preparation procedure will be highly dependent on the sample matrix and may involve digestion or extraction steps to bring the palladium into a soluble form.

3. Complex Formation and Extraction:

  • Take a known volume of the sample or standard solution in a separatory funnel.

  • Add the this compound solution in chloroform.

  • Shake the funnel vigorously for a specified time to allow for the formation of the palladium-DDDTO complex and its extraction into the organic phase.

  • Allow the layers to separate.

4. Spectrophotometric Measurement:

  • Drain the organic layer (containing the colored palladium complex) into a cuvette.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the palladium-DDDTO complex using a spectrophotometer. Use the organic solvent as a blank.

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of palladium in the sample by interpolating its absorbance on the calibration curve.

Workflow for Spectrophotometric Analysis

G cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Palladium Standard Solutions Complexation Complex Formation & Solvent Extraction Standard_Prep->Complexation Sample_Prep Prepare Sample Solution Sample_Prep->Complexation Reagent_Prep Prepare DDDTO Reagent Solution Reagent_Prep->Complexation Measurement Spectrophotometric Measurement (Absorbance) Complexation->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Quantify Palladium in Sample Calibration->Quantification G start Start: Need to Quantify Palladium sensitivity High Sensitivity Required? (sub-ppm) start->sensitivity instrumentation Access to AAS/ ICP-MS/Fluorometer? sensitivity->instrumentation Yes regulated Regulated Environment (e.g., GMP)? sensitivity->regulated No instrumentation->regulated No icpms ICP-MS instrumentation->icpms Yes (ICP-MS) aas AAS instrumentation->aas Yes (AAS) fluorometry Fluorometry instrumentation->fluorometry Yes (Fluorometer) cost Cost a Major Constraint? regulated->cost No alt_spectro Alternative Spectrophotometry regulated->alt_spectro Yes cost->alt_spectro No dddto_spectro DDDTO Spectrophotometry cost->dddto_spectro Yes

Caption: Decision tree for selecting a palladium analysis method.

Conclusion

The analytical landscape for palladium quantification is diverse, offering a range of options to suit different technical and budgetary requirements. The this compound-based spectrophotometric method, while historically significant, is now largely superseded by more sensitive and rigorously validated techniques, particularly in the context of the pharmaceutical industry's stringent regulatory demands.

For researchers in drug development and quality control, modern instrumental methods like ICP-MS and AAS are the preferred choice for their high accuracy, precision, and low detection limits. However, validated spectrophotometric methods using alternative reagents can still serve as valuable and cost-effective tools for a variety of applications. This guide provides the comparative data and procedural insights to empower scientists to select the most fit-for-purpose analytical technique for their palladium quantification needs, ensuring data integrity and regulatory compliance.

References

  • Jacobs, W. D., & Waggoner, W. H. (1962). Spectrophotometric Determination of Palladium with Didodecyldithio-oxamide. Pergamon Press.
  • Wheeler, C. J. M. (1961). Spectrophotometric Determination of Palladium with Didoceyldithio-oxamide. University of Georgia.
  • Mathew, L., & Reddy, M. L. P. (n.d.). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Journal of Chemistry.
  • Prakash, K. V., Kumar, Y. K., & Lavanya, G. (2014). Determination of tapentadol hydrochloride in bulk and its solid dosage form by UV - spectrophotometry. International Journal of Pharmaceutical Sciences Review and Research, 25, 139-141.
  • Hann, S., Rudolph, E., Koellensperger, G., & Reiter, C. (2019). Analysis of palladium by high resolution ICP-MS.
  • Li, H., Fan, J., Du, J., Guo, K., & Peng, X. (2010). A fluorescent probe for the discrimination of oxidation states of palladium.
  • Renuka, M., & Reddy, C. O. (2017). Non-extractive spectrophotometric determination of palladium in water samples using pyridoxal thiosemicarbazone (PTSC). Indian J. Res., 6(5).
  • Karthikeyan, J., Parameshwara, P., & Shetty, A. N. (2015). Spectrophotometric Determination of Palladium by the Coloration with 2- Mercaptoethanol. Research Journal of Chemical Sciences, 5(9), 19-26.
  • Patel, D. J., & Patel, K. C. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. International Journal of Pharmaceutical Quality Assurance, 14(1).
  • Azmi, S. N. H., Iqbal, B., Al Ruqishi, B. H. K., & Rahman, N. (2014). Optimized and validated spectrophotometric method for the determination of palladium(II) in synthetic mixture and automobile workshop area samples.

Sources

A Senior Application Scientist's Guide to N,N'-Didodecyldithiooxamide: A High-Performance Ionophore for Selective Copper Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Selective Copper Ion Detection

Copper is a paradoxical element in biological and environmental systems. As an essential trace metal, it plays a vital role as a cofactor in numerous enzymatic reactions. However, an excess of copper ions (Cu²⁺) can be highly toxic, leading to oxidative stress and cellular damage. This duality necessitates the development of highly selective and sensitive methods for the detection of copper ions in a variety of matrices, from biological fluids to environmental water samples. For researchers, scientists, and drug development professionals, the ability to accurately quantify Cu²⁺ in the presence of a complex mixture of other ions is paramount. This guide provides an in-depth technical overview of N,N'-didodecyldithiooxamide (DDDTO), a lipophilic ionophore with significant potential for highly selective copper ion sensing.

This compound (DDDTO): A Lipophilic Ligand for Copper

This compound belongs to the class of dithiooxamides, which are known for their strong affinity for soft metal ions like copper. The introduction of two dodecyl chains renders the molecule highly lipophilic, making it an ideal candidate for incorporation into ion-selective electrode (ISE) membranes.

Mechanism of Selective Copper Binding:

The selectivity of DDDTO for copper ions is rooted in the strong coordination between the sulfur and nitrogen atoms of the dithiooxamide group and the Cu²⁺ ion. This interaction forms a stable five-membered chelate ring. The lipophilic dodecyl chains enhance the solubility of the ionophore within the organic membrane phase of an ISE and contribute to the overall stability of the sensor.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dithiooxamide in a suitable alcohol solvent, such as ethanol.

  • Addition of Amine: Add a stoichiometric excess of dodecylamine to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product dithiooxamide Dithiooxamide reaction Nucleophilic Substitution (Reflux in Ethanol) dithiooxamide->reaction dodecylamine Dodecylamine dodecylamine->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization DDDTO This compound recrystallization->DDDTO Selectivity_Determination_Workflow cluster_prep Electrode Preparation cluster_measurement Potentiometric Measurement cluster_analysis Data Analysis cocktail Prepare PVC Membrane Cocktail (DDDTO, Plasticizer, Lipophilic Salt) casting Cast and Dry Membrane cocktail->casting assembly Assemble Ion-Selective Electrode casting->assembly solutions Prepare Solutions (Fixed Interferent, Varying Cu²⁺) assembly->solutions potential Record Electrode Potential solutions->potential plot Plot Potential vs. log(aCu²⁺) potential->plot calculate Calculate Selectivity Coefficient plot->calculate

Caption: Workflow for determining potentiometric selectivity coefficients.

Conclusion and Future Outlook

This compound holds significant promise as a highly selective ionophore for the detection of copper ions. Its lipophilic nature and the strong coordinating ability of the dithiooxamide group make it an excellent candidate for the development of robust and reliable copper-selective sensors. While a comprehensive, publicly available dataset of its selectivity coefficients is currently lacking, the established protocols for determining these parameters provide a clear pathway for its thorough characterization.

For researchers in environmental monitoring, clinical diagnostics, and drug development, the exploration and characterization of ionophores like DDDTO are crucial steps toward creating more accurate and dependable analytical tools. The methodologies outlined in this guide provide a solid foundation for the evaluation and implementation of this compound in next-generation copper ion sensors.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Umezawa, Y., et al. Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations. Pure and Applied Chemistry. 2000, 72(10), 1851-2082. Available from: [Link]

  • Ge, L., et al. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview. Frontiers in Molecular Biosciences. 2022, 9, 841814. Available from: [Link]

  • Ganjali, M. R., et al. Theoretical and practical investigations of copper ion selective electrode with polymeric membrane based on N,N′-(2,2-dimethylpropane-1,3-diyl)-bis(dihydroxyacetophenone). Journal of the Iranian Chemical Society. 2011, 8(4), 1038-1049. Available from: [Link]

  • Bakker, E., et al. Selectivity of potentiometric ion sensors. Analytical Chemistry. 2000, 72(6), 1127-1133. Available from: [Link]

A Senior Application Scientist's Guide to N,N'-Didodecyldithiooxamide in Industrial Metal Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The efficient recovery and purification of precious metals are critical for industries ranging from electronics recycling to catalyst manufacturing. Solvent extraction stands as a dominant hydrometallurgical technique, and the choice of extractant is paramount to process efficiency, selectivity, and economic viability. This guide provides a comprehensive cost-benefit analysis of N,N'-Didodecyldithiooxamide (DDDTO) for industrial applications, primarily in the extraction of platinum-group metals (PGMs) and other valuable elements. We will objectively compare its performance against alternative reagents, supported by experimental data and protocols, to offer researchers and process chemists a clear framework for decision-making.

Introduction to this compound (DDDTO): A Potent Chelator

This compound (CAS No. 120-88-7) is an organic compound characterized by a dithiooxamide core functional group with two dodecyl chains.[1][2][3] This structure confers two key properties: the sulfur atoms in the dithiooxamide group act as soft donor sites, exhibiting a high affinity for soft Lewis acids like precious metal ions (e.g., Palladium(II), Platinum(IV), Gold(III)).[4] Concurrently, the long dodecyl (C12) alkyl chains render the molecule highly hydrophobic, ensuring its solubility in water-immiscible organic solvents and minimizing its loss to the aqueous phase during extraction.

From a chemical standpoint, DDDTO belongs to a class of sulfur-containing extractants that are highly effective for the recovery of precious metals from acidic chloride solutions, which are common in leaching processes for electronic waste and catalytic converters.[5][6]

The Industrial Process: Solvent Extraction Workflow

The primary application for DDDTO is in liquid-liquid extraction, also known as solvent extraction. This process involves selectively transferring a target metal ion from an aqueous solution (typically a leachate) to an organic phase containing the extractant. The process can be visualized as a multi-stage workflow.

G cluster_0 Aqueous Phase Processing cluster_1 Organic Phase Cycle Leachate Aqueous Feed (Metal Ions in Acid Solution) Contacting Mixing Stage (Aqueous + Organic) Leachate->Contacting Separation Phase Separation (Settler) Contacting->Separation Raffinate Raffinate (Depleted Aqueous Phase) Separation->Raffinate Stripping Stripping Stage Separation->Stripping Loaded Organic Solvent Organic Phase (DDDTO in Diluent) Solvent->Contacting Recovery Metal Recovery (Precipitation/Electrowinning) Stripping->Recovery RegeneratedSolvent Regenerated Organic Recovery->RegeneratedSolvent RegeneratedSolvent->Solvent Recycle StrippingAgent Stripping Agent (e.g., Thiourea, HCl) StrippingAgent->Stripping

Caption: General workflow for a solvent extraction process using DDDTO.

Comparative Analysis: DDDTO vs. Alternatives

The selection of an extractant is a trade-off between performance, cost, and environmental impact. DDDTO's primary competitors include other sulfur- and nitrogen-donating ligands, as well as more traditional extractants.

Extractant ClassExample(s)MechanismAdvantagesDisadvantages
Dithioamides This compound (DDDTO) Chelation (Soft S-donors)High selectivity for PGMs (Pd, Pt), Gold.[4] Good hydrophobicity.Higher synthesis cost compared to bulk chemicals. Potential for emulsion formation. Irritating properties.[7]
Thiodiglycolamides N,N,N′,N′-tetraoctyl-thiodiglycolamide (TDGA)Chelation (S, O donors)Effective for Ag, Pd, Au, Hg.[4] Tridentate chelation can offer high stability.Complex synthesis. Performance is dependent on the specific metal and acid conditions.
Thioethers Di-n-octyl sulfideSolvationGood selectivity for Au and Pd over other PGMs.Slow extraction kinetics for palladium.[8] Potential for oxidation can affect performance.
Diglycolamides N,N,N',N'-tetraoctyl-diglycolamide (TODGA)Chelation (O-donors)Excellent for hard metals (Lanthanides, Actinides).[9][10][11] Completely incinerable (C, H, O, N).[11]Poor efficiency for softer precious metals which prefer sulfur ligands.
Malonamides N,N,N′,N′-tetrakis(2-ethylhexyl) malonamideChelation (O-donors)Effective for gold extraction (93% in a single stage). Can separate gold from Cu, Pb, Zn.[12]Primarily targets gold; may have lower affinity for PGMs compared to sulfur-based extractants.
Amines/Quaternary Salts Aliquat 336 (a quaternary ammonium salt)Ion Pair FormationLower cost, widely available. Effective for anionic metal complexes.[13]Lower selectivity; can co-extract other anionic species. Performance is highly pH-dependent.

In-Depth Cost-Benefit Analysis

Performance Benefits: Selectivity and Efficiency

The primary benefit of DDDTO and related dithioamides lies in their exceptional selectivity, rooted in Hard and Soft Acid-Base (HSAB) theory. Precious metals like Pd(II) and Pt(IV) are soft acids and form strong covalent bonds with soft bases, such as the sulfur atoms in DDDTO. This leads to high extraction efficiencies.

Experimental Data Snapshot: Performance of Analogous Thioamides

The following data for N,N'-dimethyl-N,N'-dicyclohexylthiodiglycolamide (DMDCHTDGA), a structurally related extractant, illustrates the potential performance.

Metal IonAqueous PhaseExtractant SystemMax. Extraction % (E%)Stripping AgentReference
Pt(IV) 5 M HClDMDCHTDGA in 1,2-dichloroethane≥ 97%1 M HCl[5]
Pd(II) 1-8 M HClDMDCHTDGA in 1,2-dichloroethaneQuantitative (~100%)0.1 M Thiourea in 1 M HCl[5]

This high efficiency means fewer extraction stages are required to achieve the desired recovery, reducing the size and capital cost of the plant. Furthermore, the ability to selectively strip the metals allows for their separation and purification. For instance, Pt(IV) can be stripped with dilute acid, while the more strongly bound Pd(II) requires a complexing agent like thiourea.[5][14]

G cluster_M Metal Ions in Aqueous Phase cluster_O Organic Phase with DDDTO Pd [PdCl₄]²⁻ DDDTO S S // R-NH-C-C-NH-R Pd->DDDTO Strong Affinity (Soft-Soft) Pt [PtCl₆]²⁻ Pt->DDDTO Strong Affinity (Soft-Soft) Fe [FeCl₄]⁻ Fe->DDDTO Weak Affinity (Hard-Soft) Pd_Complex [Pd(DDDTO)Cl₂] Pt_Complex [Pt(DDDTO)Cl₄]

Caption: Chelation mechanism of DDDTO based on HSAB theory.

Economic Considerations
  • Reagent Cost: As a specialty chemical, the upfront cost of DDDTO is higher than that of bulk solvents or amine extractants.[1][2][15] However, this cost must be weighed against its performance.

  • Process Intensity: High selectivity can simplify the overall flowsheet, potentially eliminating entire purification steps and reducing both capital expenditure (CAPEX) and operational expenditure (OPEX).

  • Reagent Longevity: The cost-effectiveness of DDDTO heavily depends on its stability and the efficiency of the stripping and regeneration cycle. Data from analogous compounds suggest good stability over successive extraction-stripping cycles, minimizing the need for reagent replacement.[5]

  • Metal Value: The high value of PGMs means that even a small increase in recovery percentage can justify the use of a more expensive, higher-performance reagent.

Safety & Environmental Costs
  • Toxicity: DDDTO is listed as irritating to the eyes, respiratory system, and skin.[3][7] Industrial processes must incorporate appropriate personal protective equipment (PPE) and engineering controls to manage exposure.

  • Diluent Choice: Many research studies utilize chlorinated diluents like 1,2-dichloroethane, which are environmentally persistent and pose health risks.[5] A full cost-benefit analysis must include the substitution of these with more environmentally benign "green" solvents, such as high-flashpoint aliphatic kerosenes, although this may require process re-optimization.

  • Environmental Fate: While specific data on DDDTO is scarce, related long-chain amides can show moderate to slow biodegradation.[16] There is a potential for ecological risk if released into aquatic environments, as seen with other persistent organic compounds like DEET.[17][18] Therefore, minimizing losses of the organic phase to the raffinate is crucial.

Experimental Protocols for Validation

To validate the use of DDDTO for a specific industrial stream, a series of standardized laboratory tests are required.

Protocol 1: Determination of Metal Distribution Ratio (D)

This protocol determines the extraction efficiency of DDDTO for a target metal.

  • Preparation of Aqueous Phase: Prepare a synthetic solution containing the target metal ion (e.g., 100 mg/L Pd(II)) in a relevant acid matrix (e.g., 3 M HCl).

  • Preparation of Organic Phase: Prepare a solution of DDDTO (e.g., 0.05 M) in a suitable organic diluent (e.g., n-dodecane).

  • Extraction: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous and organic phases.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to allow the extraction to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the phases. Analyze the metal concentration remaining in the aqueous phase ([M]aq) using ICP-OES or AAS.

  • Calculation:

    • The concentration of metal in the organic phase is calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.

    • The Distribution Ratio is calculated as: D = [M]org / [M]aq.

    • The Percentage Extraction is calculated as: E% = (D / (D + 1)) * 100.

Protocol 2: Quality Control - Purity via Nitrogen/Sulfur Analysis

Ensuring the purity of the DDDTO reagent is critical for consistent performance. While chromatographic methods are definitive, a classic elemental analysis like the Kjeldahl method for nitrogen provides a reliable purity check.

  • Digestion: A precisely weighed sample of DDDTO is digested in concentrated sulfuric acid with a catalyst at high temperature. This converts the nitrogen in the amide groups to ammonium sulfate.[19][20]

  • Distillation: The digested solution is made alkaline with NaOH. The ammonia (NH₃) is then distilled into a receiving flask containing a standard boric acid solution.

  • Titration: The ammonium borate formed is titrated with a standardized strong acid (e.g., HCl). The endpoint can be detected potentiometrically or with a color indicator.[20]

  • Calculation: The amount of nitrogen in the original sample is calculated from the volume of titrant used. This can be compared against the theoretical nitrogen content of pure C₂₆H₅₂N₂S₂ (6.13%) to estimate purity. A similar combustion-based analysis can be used for sulfur.

Conclusion and Future Outlook

This compound presents a compelling case for use in specialized industrial processes for precious metal recovery. Its primary benefit is high selectivity and efficiency for valuable metals like palladium and platinum, which can lead to simplified, more cost-effective overall flowsheets despite a higher initial reagent cost.

However, this must be balanced against the costs associated with its handling due to irritant properties and the critical need to manage the environmental profile of the solvent extraction circuit, particularly regarding the choice of diluent and the prevention of organic phase losses.

Future research should focus on the development of more environmentally friendly diluent systems compatible with DDDTO and on obtaining comprehensive data regarding its long-term stability and degradation pathways to fully quantify its life-cycle cost and environmental impact. For drug development professionals, while not a direct application, the principles of selective chelation demonstrated by DDDTO are highly relevant to the design of metal-scavenging agents and targeted metallodrugs.

References

  • Recovery of Platinum and Palladium from Chloride Solutions by a Thiodiglycolamide Derivative. ResearchGate. [Link]

  • Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. National Institutes of Health (NIH). [Link]

  • Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE. LookChem. [Link]

  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Regulations.gov. [Link]

  • Precious metal extraction by N,N,N′,N′ -tetraoctyl-thiodiglycolamide and its comparison with N,N,N′,N′ -tetraoctyl-diglycolamide and methylimino- N,N′ -dioctylacetamide. ResearchGate. [Link]

  • Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant. Wiley Online Library. [Link]

  • N,N'-Bis(dodecyl)dithiooxamide. ChemBK. [Link]

  • Solvent treatment in the separation of palladium and/or gold from other platinum group and base metals.
  • Synthesis of N,N '-dimethyl-N,N '-didecyl-3-oxa-diglycolamide for extraction of lanthanides. ResearchGate. [Link]

  • Recovery of Precious Metals by Solvent Extraction. IntechOpen. [Link]

  • n,n'-didodecyl dithiooxamide cas 120-88-7. Home Sunshine Pharma. [Link]

  • Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid. ACS Publications. [Link]

  • Solvent Extraction in Precious Metals Refining. Proses Makina. [Link]

  • Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. MDPI. [Link]

  • Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. ResearchGate. [Link]

  • Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Integrated Environmental Assessment and Management. [Link]

  • Extraction of palladium(II) from nitric acid solutions with diglycolthioamide. ResearchGate. [Link]

  • Methods for selective leaching and extraction of precious metals in organic solvents.
  • Process for recovery of precious metals.
  • The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. Maximum Academic Press. [Link]

  • Metal extraction by N,N{sup '}-dialkyl-N,N{sup '}-diaryl-dipicolinamides from nitric acid solutions (Journal Article). OSTI.GOV. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • (PDF) The impact of N,N-diethyl-m-toluamide in aquatic environments: occurrence, fate, and ecological risk. ResearchGate. [Link]

  • Method for producing n,n-dialkylhomofarnesic acid amide.
  • Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

  • Method for synthetizing N,N-diisopropylethylamine.
  • An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Characterization of N,N'-Didodecyldithiooxamide (DDDTO) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Coordination Chemistry of N,N'-Didodecyldithiooxamide (DDDTO)

This compound (DDDTO) is a symmetrical dithiooxamide ligand characterized by two long alkyl (dodecyl) chains. This structure imparts significant lipophilicity, making its metal complexes highly relevant in fields such as solvent extraction of metals, phase-transfer catalysis, and the development of novel antimicrobial agents. The core of its utility lies in the dithiooxamide moiety, which presents a rich coordination environment through its nitrogen and sulfur donor atoms.

Characterizing the resulting metal complexes is paramount to understanding their structure-activity relationships. The coordination mode—how the metal ion binds to the DDDTO ligand—dictates the complex's geometry, stability, and electronic properties. This guide provides an in-depth comparison of four essential spectroscopic techniques for the robust characterization of DDDTO complexes: UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the causality behind the application of each technique, present field-proven experimental protocols, and offer insights into data interpretation for researchers in chemistry and drug development.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle & Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[1] For DDDTO complexes, this technique is invaluable for confirming coordination and investigating the electronic environment of the central metal ion.

The rationale for its use is twofold:

  • Confirmation of Complexation: Upon coordination of the DDDTO ligand to a metal ion, the energy levels of the ligand's molecular orbitals are altered. This results in shifts of the ligand-based electronic transitions (typically π→π* and n→π* transitions).[2]

  • Elucidation of Coordination Geometry: For transition metal complexes, new absorption bands often appear in the visible region. These are typically due to d-d transitions of the metal's electrons or Ligand-to-Metal Charge Transfer (LMCT) bands.[1][3] The energy and intensity of these bands can provide critical information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the nature of the metal-ligand bond.[1]

Experimental Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required, equipped with matched quartz cuvettes (typically 1.0 cm path length).

  • Sample Preparation:

    • Accurately weigh a small quantity of the DDDTO ligand and the synthesized metal complex.

    • Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the ligand and the complex using a suitable solvent (e.g., chloroform, DMSO, or ethanol) that is transparent in the desired spectral region. The choice of solvent is critical as it must dissolve the complex without coordinating to the metal itself.

    • Prepare a "blank" using the pure solvent.

  • Data Acquisition:

    • Record the spectrum of the blank solution first to establish a baseline.

    • Record the absorption spectrum of the free DDDTO ligand solution over a range of approximately 200-800 nm.

    • Thoroughly rinse the cuvette and record the spectrum of the DDDTO metal complex solution over the same range.

  • Data Analysis & Interpretation:

    • Compare the spectrum of the complex to that of the free ligand. Look for shifts (hypsochromic/blue or bathochromic/red) in the ligand's absorption bands.

    • Identify any new, lower-energy bands in the visible region of the complex's spectrum. These are likely attributable to d-d transitions or LMCT bands, which are strong evidence of successful coordination.[3] For instance, strong bands appearing at wavelengths longer than 350 nm can often be assigned to charge transfer from the sulfur atoms of the dithiooxamide to the metal center (S → M LCT).[3]

Strengths & Limitations
  • Strengths: Fast, non-destructive, provides key information on electronic structure and conjugation.

  • Limitations: Provides limited direct structural information; spectra can have broad, overlapping peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Coordination Sites

Principle & Rationale

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific bonds (e.g., C=S, N-H, C-N) vibrate at characteristic frequencies. When the DDDTO ligand coordinates to a metal ion, the electron density around the donor atoms is altered, causing shifts in the vibrational frequencies of associated bonds.[4]

This technique is arguably the most direct method for identifying the ligand's donor atoms. By comparing the FT-IR spectrum of the free ligand with that of the metal complex, we can pinpoint the sites of coordination. Key vibrational bands to monitor for DDDTO include:

  • ν(N-H): A shift or disappearance of this band suggests coordination through the nitrogen atom, often accompanied by deprotonation.[5]

  • ν(C=S) (Thioamide I Band): A shift to lower frequency (wavenumber) is expected if coordination occurs through the sulfur atom, as the bond order of C=S decreases upon binding to the metal.[3]

  • ν(C-N) (Thioamide II Band): A shift to higher frequency often accompanies coordination, indicating an increase in the C-N bond order.[6]

  • New Low-Frequency Bands: The formation of new bonds between the metal and the ligand gives rise to new vibrational modes at lower frequencies (typically < 500 cm⁻¹), corresponding to ν(M-N) and ν(M-S) vibrations.[7]

Experimental Protocol
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (Solid State):

    • Thoroughly dry both the DDDTO ligand and the metal complex to remove any residual solvent (especially water, which has strong IR absorption).

    • Prepare a potassium bromide (KBr) pellet: Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis & Interpretation:

    • Carefully compare the spectrum of the complex to that of the free ligand.

    • Identify the key bands (N-H, C=S, C-N) in the ligand spectrum.

    • Note the direction and magnitude of the shifts for these bands in the complex's spectrum. A significant shift ( > 10 cm⁻¹) is indicative of coordination.

    • Look for the appearance of new, weak bands in the far-IR region (if the instrument's range permits), which can be tentatively assigned to metal-ligand vibrations.[7]

Strengths & Limitations
  • Strengths: Provides direct evidence of which donor atoms are involved in bonding, applicable to solid samples, relatively inexpensive.

  • Limitations: Interpretation of the far-IR region can be complex; band overlap can occur in complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Ligand Environment

Principle & Rationale

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift of a nucleus is highly sensitive to the electron density around it.

For diamagnetic DDDTO complexes, NMR is a powerful tool to confirm complexation in solution and to probe the symmetry of the resulting complex.

  • Chemical Shift Changes: Upon coordination, the electron density around the protons and carbons near the N and S donor atoms changes significantly. This leads to noticeable shifts in their NMR signals compared to the free ligand. Protons on the α-carbons adjacent to the nitrogen atoms are particularly sensitive reporters of coordination.[8]

  • Disappearance of N-H Proton Signal: If coordination involves deprotonation of the N-H group, its corresponding signal in the ¹H NMR spectrum will disappear.[9]

  • Symmetry: ¹H and ¹³C NMR spectra can reveal the symmetry of the complex in solution. For a symmetrical ligand like DDDTO, the formation of a symmetric complex will result in a relatively simple spectrum. The formation of an asymmetric complex or the presence of multiple isomers in solution would lead to a more complex spectrum with additional signals.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve ~5-10 mg of the free ligand and the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent must fully dissolve the sample and should not have signals that overlap with key sample resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for both the ligand and the complex.

    • Acquire a ¹³C NMR spectrum for both samples. This typically requires a longer acquisition time.

  • Data Analysis & Interpretation:

    • Compare the chemical shifts of the protons and carbons in the complex with those of the free ligand. Pay close attention to the signals for protons on carbons adjacent to the nitrogen atoms and the carbons of the C=S groups.[6]

    • Check for the presence or absence of the N-H proton signal. Its disappearance is strong evidence of deprotonation and coordination via nitrogen.

    • Analyze the number of signals in the spectra to infer the symmetry of the complex.

Strengths & Limitations
  • Strengths: Provides detailed structural information in solution, excellent for confirming deprotonation, can reveal solution-state symmetry and dynamics.

  • Limitations: Only applicable to diamagnetic complexes; requires soluble samples; ¹³C NMR can be time-consuming.

Mass Spectrometry (MS): Confirming Molecular Identity

Principle & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for confirming the molecular weight of a synthesized complex. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for coordination compounds as they can transfer intact complex ions from solution to the gas phase with minimal fragmentation.[10]

The primary goals of using MS for DDDTO complexes are:

  • Molecular Weight Confirmation: The most crucial piece of information is the observation of a molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) that corresponds to the calculated molecular weight of the expected complex.[8]

  • Stoichiometry Verification: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition and, therefore, the metal-to-ligand stoichiometry.[11]

  • Isotopic Pattern Analysis: Many metals have a unique isotopic distribution. Observing the characteristic isotopic pattern for the molecular ion peak provides unambiguous confirmation of the presence of that specific metal in the complex.[10]

Experimental Protocol
  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., ESI-Q-TOF or ESI-Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution (typically ~1-10 µM) of the complex in a volatile solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to maximize the chance of observing the molecular ion.

    • Acquire data over a mass range that encompasses the expected molecular weight of the complex.

  • Data Analysis & Interpretation:

    • Search for the peak corresponding to the expected m/z of the molecular ion.

    • Compare the observed isotopic pattern of this peak with the theoretical pattern for the proposed chemical formula. This is a critical validation step.[10]

    • If using tandem MS (MS/MS), analyze the fragmentation pattern. The loss of ligands or side chains can provide additional structural confirmation.

Strengths & Limitations
  • Strengths: Unambiguously confirms molecular weight and elemental composition, highly sensitive, isotopic patterns confirm the metal's presence.

  • Limitations: Provides limited information about coordination geometry, complex may be unstable under ionization conditions.

Comparative Summary of Techniques

Technique Information Obtained Sample State Key Advantage Primary Limitation
UV-Vis Spectroscopy Electronic transitions (d-d, LMCT), conjugation, coordination geometry hintsSolutionFast, simple, good for initial confirmation of interactionIndirect structural information, broad peaks
FT-IR Spectroscopy Identification of ligand donor atoms (N, S), functional groupsSolid (or solution)Direct evidence of metal-ligand bond formation sitesComplex spectra, far-IR region often inaccessible
NMR Spectroscopy Detailed solution structure, symmetry, confirmation of deprotonationSolutionHigh-resolution structural data for the ligand backboneLimited to diamagnetic complexes, requires high solubility
Mass Spectrometry Molecular weight, elemental composition, metal:ligand stoichiometrySolutionDefinitive confirmation of identity and formulaDoes not provide geometric or bonding information

Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for characterizing a newly synthesized DDDTO complex.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization DDDTO DDDTO Ligand Reaction Reaction & Purification DDDTO->Reaction MetalSalt Metal Salt (e.g., MCl₂) MetalSalt->Reaction Solvent Solvent System Solvent->Reaction Complex Purified DDDTO-Metal Complex Reaction->Complex UVVis UV-Vis Complex->UVVis FTIR FT-IR Complex->FTIR NMR NMR Complex->NMR MS Mass Spec Complex->MS G cluster_techniques Analytical Techniques Complex { DDDTO-Metal Complex | {Structure | Bonding | Identity}} UVVis UV-Vis Spectroscopy Electronic Transitions Coordination Geometry Hints Complex:s->UVVis:w Probes FTIR FT-IR Spectroscopy Vibrational Modes Donor Atom ID (S, N) Complex:s->FTIR:w Probes NMR NMR Spectroscopy Solution Structure Symmetry Deprotonation Complex:s->NMR:w Probes MS Mass Spectrometry Molecular Weight Stoichiometry Isotopic Pattern Complex:s->MS:w Probes

Caption: Logical relationship between the DDDTO complex and the information provided by each technique.

Conclusion

No single spectroscopic technique is sufficient for the complete characterization of this compound complexes. A comprehensive and authoritative analysis relies on the synergistic application of multiple methods. UV-Vis spectroscopy provides the initial confirmation of an electronic interaction, FT-IR directly identifies the atoms involved in coordination, NMR offers a detailed map of the ligand's environment in solution for diamagnetic species, and Mass Spectrometry provides the definitive proof of the complex's identity and stoichiometry. By logically combining the data from these four techniques, researchers can build a complete and validated structural model of their DDDTO complexes, enabling a deeper understanding of their properties and potential applications.

References

  • Vertex AI Search. (n.d.). UV-Vis spectroscopy.
  • Digital Commons @ Michigan Tech. (2024, February 29). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-.
  • Al – Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III).
  • ResearchGate. (n.d.). UV-vis spectra of nano-complexes (a) 1 and (b) 7 (inset d-d bands for....
  • ResearchGate. (n.d.). Figure S13. UV/Vis absorption (solid) and normalized emission spectra....
  • Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand.
  • ResearchGate. (2025, March 30). Synthesis and Characterization of Molybdenum Metal Complex with Dinitrogen and Dithiolen Donor Ligands.
  • Khan, S. A., et al. (n.d.). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. University of Management and Technology.
  • National Institutes of Health. (2021, December 15). Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector.
  • eScholarship.org. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments.
  • ResearchGate. (n.d.). IR Spectra of Inorganic and Coordination Compounds.
  • ResearchGate. (2025, August 5). Synthesis and characterization of metal complexes of N-alkyl-N-phenyl dithiocarbamates.
  • Suslick, K. S. (2013). Electronic Spectroscopy of Transition Metal Complexes Absorption of Light.
  • ResearchGate. (2025, November 20). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes.
  • Journal of Kufa for Chemical Sciences. (2025, June 27). Synthesis, Characterization and Antioxidant study of some Bivalent Metal complexes by N2O2 -donor crown macrocyclic ligand.
  • ResearchGate. (n.d.). NMR Methods to Characterize Protein-Ligand Interactions.
  • Wiley. (n.d.). Infrared and Raman Spectra of Inorganic and Coordination Compounds.
  • Rapid Communications in Mass Spectrometry. (2026, March 30). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS.
  • Stanford Digital Repository. (n.d.). Spectroscopic and mechanistic investigations of Tyrosinase model complexes.
  • Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
  • ScholarSpace. (n.d.). Infrared spectroscopy and coordination chemistry.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of N,N'-Didodecyldithiooxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N,N'-Didodecyldithiooxamide (CAS No. 120-88-7), ensuring the protection of personnel and the environment.

Hazard Assessment and Characterization

The first principle of safe disposal is a thorough understanding of the substance's hazards. Based on available data, this compound is a yellow solid with the following potential hazards[1][2]:

Hazard TypeGHS Hazard Statement / Risk PhraseDescription
Acute Oral Toxicity H302: Harmful if swallowedIngestion of the substance may cause adverse health effects.
Skin Irritation H316: Causes mild skin irritation (R38)May cause redness, itching, or inflammation upon skin contact.
Eye Irritation H320: Causes eye irritation (R36)Contact with eyes can cause irritation, redness, and discomfort.
Respiratory Irritation H335: May cause respiratory irritation (R37)Inhalation of dust may irritate the respiratory tract.
Aquatic Toxicity Potential H410: Very toxic to aquatic life with long lasting effectsInferred from similar long-chain alkyl compounds. This substance should be treated as an environmental hazard to prevent release into waterways.

Given these hazards, particularly the potential for high aquatic toxicity, under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams. [3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is a direct response to the identified hazards.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.

Waste Segregation and Container Management

Proper segregation is fundamental to safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste is handled correctly by disposal facilities.

Container Requirements: Waste containers must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.

  • Secure: The container must have a tightly sealing lid to prevent leaks or spills.

  • Labeled: The label is the most critical piece of information for waste handlers.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Select a clean, dry, and appropriate container for "Solid Hazardous Waste."

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Generator Name/Lab: Your name and laboratory identifier.

    • Chemical Contents: Clearly write "this compound" and its CAS number: "120-88-7". List any other chemical constituents if it is a mixture.

    • Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

  • Collect Waste at the Source:

    • Solid Waste: Place any un-reusable, neat this compound directly into the labeled container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, must also be placed in this container. This is a crucial step; treating contaminated disposables as hazardous waste prevents the inadvertent release of the chemical into the environment.

On-Site Storage and Disposal Workflow

All hazardous waste is subject to regulation under the Resource Conservation and Recovery Act (RCRA), which is overseen by the U.S. Environmental Protection Agency (EPA).[4] Academic laboratories may operate under the alternative Subpart K regulations, which provide specific guidelines for on-site accumulation and removal timelines.[5][6]

Storage Guidelines:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

The following diagram illustrates the decision-making process for the handling and disposal of this compound waste.

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_disposal Storage & Disposal Path Start Waste Generated (Solid this compound or Contaminated Materials) Assess Assess Hazards: - Harmful if Swallowed - Skin/Eye/Respiratory Irritant - Potential Aquatic Toxin Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->PPE Spill Spill Occurs Assess->Spill Emergency Path Container Select Compatible Container (HDPE or Glass) PPE->Container Label Label Container: 'Hazardous Waste' 'this compound' CAS, Date, Generator Info Container->Label Segregate Place Waste in Container - No mixing with other waste streams - Segregate from incompatible materials Label->Segregate Seal Seal Container Tightly Segregate->Seal Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Seal->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS End Waste Disposed by Licensed Professional EHS->End SpillCleanup Follow Spill Cleanup Protocol: 1. Evacuate & Secure Area 2. Contain Spill 3. Collect with Inert Absorbent 4. Place in Labeled Waste Container Spill->SpillCleanup Yes SpillCleanup->EHS

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Didodecyldithiooxamide
Reactant of Route 2
Reactant of Route 2
N,N'-Didodecyldithiooxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.